molecular formula C9H17NO B098512 2-Methyl-2-(piperidin-1-yl)propanal CAS No. 16042-93-6

2-Methyl-2-(piperidin-1-yl)propanal

Cat. No.: B098512
CAS No.: 16042-93-6
M. Wt: 155.24 g/mol
InChI Key: LHDZEESTYAQLEU-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a density of approximately 0.963-0.964 g/cm³ and a boiling point of 199.7°C at 760 mmHg . The compound features both an aldehyde group and a piperidine ring in its structure, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with piperidine scaffolds are of significant interest in pharmaceutical research for the development of modulators for various biological targets, such as the chemokine receptor CCR5 . Furthermore, piperidine derivatives are studied in the context of food chemistry, as piperidine itself can be formed from lysine and is involved in Maillard reaction pathways, leading to the formation of various advanced glycation end-products . Researchers value this compound for exploring new synthetic routes to heterocycles and for its potential role in the formation of more complex molecular architectures. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZEESTYAQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501922
Record name 2-Methyl-2-(piperidin-1-yl)propanal
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16042-93-6
Record name α,α-Dimethyl-1-piperidineacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16042-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(piperidin-1-yl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6), a versatile organic building block with potential applications in various fields of chemical research, including proteomics.[1][2] This document delves into its chemical and physical properties, offers a plausible synthetic route with a detailed experimental protocol, analyzes its spectral characteristics, and discusses its potential reactivity and applications.

Core Chemical Identity and Properties

This compound is a unique molecule that integrates an aldehyde functional group with a piperidine ring.[3] The tertiary carbon atom alpha to the carbonyl group introduces significant steric hindrance, which in turn influences its reactivity and stability.[3] The piperidine moiety is a common pharmacophore, suggesting the potential of this compound as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 16042-93-6[1][2][4][5]
Molecular Formula C9H17NO[1][2][5]
Molecular Weight 155.24 g/mol [1][2]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred
Purity Typically ≥98%[1]

Synthesis and Purification

While a specific literature preparation for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the α-amination of isobutyraldehyde with piperidine.

Proposed Synthetic Pathway: Oxidative Amination

A potential synthetic route is the direct α-amination of an aldehyde. This can be achieved through various modern organic methodologies. One such method could involve an oxidative coupling reaction.

Synthetic_Pathway Isobutyraldehyde Isobutyraldehyde Intermediate Enamine/Iminium Intermediate Isobutyraldehyde->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Oxidant_Catalyst Oxidant/Catalyst Product This compound Oxidant_Catalyst->Product Intermediate->Product + [O]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for yield and purity.

Materials:

  • Isobutyraldehyde

  • Piperidine

  • A suitable oxidant (e.g., a copper salt with an oxygen atmosphere)

  • An appropriate solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., distillation apparatus, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add piperidine (1.1 eq) to the solution. Subsequently, introduce the catalyst/oxidant system.

  • Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid residues. The filtrate can be washed with water to remove any water-soluble byproducts.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectral Analysis

While specific spectra for this compound are proprietary to chemical suppliers, we can predict the expected spectral characteristics based on its structure.[1]

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet peak around δ 9.5-9.7 ppm.

  • Piperidine Protons: Multiple signals in the δ 2.5-3.5 ppm range for the protons adjacent to the nitrogen, and δ 1.4-1.7 ppm for the remaining ring protons.

  • Methyl Protons (-C(CH₃)₂): A singlet peak around δ 1.1-1.3 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-CHO): A signal in the δ 200-205 ppm region.

  • Quaternary Carbon (α-carbon): A signal around δ 65-75 ppm.

  • Piperidine Carbons: Signals in the δ 45-55 ppm (for C2/C6) and δ 24-27 ppm (for C3/C5 and C4) range.

  • Methyl Carbons (-C(CH₃)₂): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 155.

  • Major Fragmentation Patterns: Likely loss of the aldehyde group (-CHO) to give a fragment at m/z = 126. Fragmentation of the piperidine ring would also be expected.

Reactivity and Potential Applications

Reactivity Profile

As an α-amino aldehyde, this compound possesses a unique reactivity profile.

  • Aldehyde Reactivity: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions).[6] However, the steric bulk of the adjacent quaternary carbon may hinder the approach of nucleophiles.

  • α-Amino Aldehyde Characteristics: These compounds can be valuable chiral building blocks in asymmetric synthesis.[7][8] They are known to be substrates in reactions like rhodium-catalyzed alkyne hydroacylation.[7][8] The direct asymmetric α-amination of aldehydes is a key method for producing such compounds.[9]

  • Stability: The presence of the α-amino group can make the aldehyde susceptible to racemization if the α-carbon is a stereocenter. In this case, with two methyl groups, there is no chirality at the alpha position.

Reactivity_Workflow Start This compound Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Nu:⁻ Hydroacylation Hydroacylation (with alkynes) Start->Hydroacylation Rh catalyst Carboxylic_Acid Corresponding Carboxylic Acid Oxidation->Carboxylic_Acid Primary_Alcohol Corresponding Primary Alcohol Reduction->Primary_Alcohol Secondary_Alcohol Corresponding Secondary/Tertiary Alcohol Nucleophilic_Addition->Secondary_Alcohol Enone α-Amino Enone Hydroacylation->Enone

Caption: Potential reactivity pathways of this compound.

Applications in Research

The primary documented application for this compound is in proteomics research.[2] While the specific role is not detailed, α-amino aldehydes can be used as building blocks for the synthesis of peptide mimics, enzyme inhibitors, or as probes for studying protein structure and function. The combination of the aldehyde and the piperidine ring could be leveraged for the development of novel chemical tools in this field. It is also sold as an organic building block, indicating its utility in the synthesis of a variety of other chemical entities.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, safety precautions should be based on compounds with similar functional groups, such as other aldehydes and piperidine derivatives.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: Aldehydes can be irritating to the respiratory system, skin, and eyes.[10] Piperidine derivatives can also have toxicological properties. Inhalation of vapors should be avoided.

  • Fire Hazards: While not explicitly stated, the compound may be combustible. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

This compound is for research and development use only and is not intended for human or other use. [1][2]

Conclusion

This compound is a valuable chemical intermediate with a unique structural arrangement. Its sterically hindered α-amino aldehyde functionality makes it an interesting substrate for a variety of organic transformations. While its full potential is still being explored, its role as a building block in organic synthesis and its suggested application in proteomics highlight its importance for the scientific community. Further research into its reactivity and applications is warranted to fully elucidate its utility in drug discovery and materials science.

References

  • Willis, M. C., & Tsang, F. S. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Willis, M. C., & Tsang, F. S. (2016). α‑Amino Aldehydes as Readily Available Chiral Aldehydes for Rh- Catalyzed Alkyne Hydroacylation. Monash University. Retrieved from [Link]

  • Caledon Laboratories Ltd. (n.d.). 2-METHYL-2-PROPANOL. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:16042-93-6. Retrieved from [Link]

  • Hili, R., & Yudin, A. K. (2019). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride. Retrieved from [Link]

  • Molbase. (n.d.). Cas no 16042-93-6 (this compound). Retrieved from [Link]

Sources

physical and chemical properties of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16042-93-6), a heterocyclic carbonyl compound of interest in synthetic chemistry. The document delineates its core physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications as a versatile organic building block.[1][2] As an α-amino aldehyde, its structure combines the reactivity of an aldehyde with the properties of a tertiary amine, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide is intended to serve as a foundational resource for laboratory professionals engaged in organic synthesis and drug discovery, offering field-proven insights into its handling, characterization, and synthetic utility.

Chemical Identity and Molecular Structure

This compound is a saturated heterocyclic compound featuring a piperidine ring attached via its nitrogen atom to a quaternary carbon, which also bears two methyl groups and an aldehyde functional group.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 16042-93-6[1][2]

  • Molecular Formula: C₉H₁₇NO[1][2]

  • Synonyms: 2-methyl-2-piperidino-propanal

Molecular Structure Diagram

cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: α-Amination Reactant1 2-Methylpropanal Intermediate1 Lithium Enolate Intermediate Reactant1->Intermediate1  [1] Reactant2 Piperidine Product This compound Reactant2->Product via reagent Reagent1 Base (e.g., LDA) -78 °C Reagent1->Intermediate1 Reagent2 Electrophilic N Source (e.g., N-chloro-piperidine or equivalent) Reagent2->Product Intermediate1->Product  [2]

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Research and Development

This compound serves primarily as a specialized organic building block. [1]Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable starting point for synthesizing target molecules in medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The piperidine motif is a common feature in many biologically active compounds. This aldehyde provides a reactive handle to elaborate the piperidine core into more complex structures for screening as potential therapeutic agents.

  • Intermediate in Proteomics Research: The aldehyde functionality can be used for bioconjugation, such as forming Schiff bases with primary amines (e.g., lysine residues in proteins), which can then be reduced to stable secondary amine linkages. This application is noted in supplier literature, suggesting its use in creating chemical probes or modifying biological molecules. [2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. While a specific, comprehensive safety data sheet (SDS) for this compound was not available in the search results, general precautions for related aliphatic aldehydes and tertiary amines should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3][4]* Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. [3]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or exothermic reactions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4]* First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. [3] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [3] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

Directive: Users are REQUIRED to obtain and consult the official Safety Data Sheet (SDS) from their chemical supplier before any handling, storage, or disposal of this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the unique combination of a sterically hindered α-amino center and a reactive aldehyde group. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity profile, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory. This compound represents a versatile tool for researchers aiming to construct novel molecular entities for applications ranging from drug discovery to proteomics.

References

  • This compound | CAS#:16042-93-6. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

  • 2-Methyl-1-(piperidin-4-yl)propan-1-ol. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. (n.d.). ChemSynthesis. Retrieved January 7, 2026, from [Link]

  • Material Safety Data Sheet for 2-Methyl-2-propanol. (n.d.). Caledon Laboratories Ltd. Retrieved January 7, 2026, from [Link]

  • 2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

  • 2-Methyl-2-piperidin-1-ylpiperidine. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • 2-methyl-2-(1-methylpiperidin-4-yl)propanal. (n.d.). AA Blocks. Retrieved January 7, 2026, from [Link]

  • Ammonium hydroxide. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]

  • 2-Methyl-2-phenylpropanal. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Compound 2-Methylpropanal (FDB003271). (n.d.). FooDB. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). Cansaice. Retrieved January 7, 2026, from [Link]

  • 2-Methyl-1-propanal Drug Information. (n.d.). DrugBank. Retrieved January 7, 2026, from [Link]

  • 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ammonium Hydroxide. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • NMR of 2-methylpropan-1-ol for A-level Chemistry. (2024, April 1). YouTube. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Structural Elucidation of a Niche α-Amino Aldehyde

Welcome to a comprehensive exploration of 2-Methyl-2-(piperidin-1-yl)propanal, a fascinating molecule at the intersection of heterocyclic chemistry and reactive carbonyl compounds. This guide is crafted for researchers, scientists, and professionals in drug development who appreciate the nuances of structural analysis. Herein, we move beyond rote procedural descriptions to delve into the "why" behind the analytical choices, grounding our discussion in the fundamental principles of spectroscopy and chemical synthesis. As a molecule not extensively characterized in public literature, we will leverage established principles and data from analogous structures to build a robust analytical framework. This document serves as both a practical guide and a case study in deductive structural science.

Molecular Overview and Synthetic Strategy

This compound, with the CAS Number 16042-93-6, possesses a molecular formula of C₉H₁₇NO and a molecular weight of approximately 155.24 g/mol .[1][2] Its structure is characterized by a propanal backbone, with a quaternary carbon at the α-position. This carbon is substituted with two methyl groups and a piperidine ring linked via its nitrogen atom. The presence of the sterically hindered α-amino aldehyde moiety suggests unique reactivity and potential applications as a building block in medicinal chemistry and proteomics research.[2]

Plausible Synthesis Route: The Challenge of α-Amino Aldehyde Stability

The synthesis of α-amino aldehydes is notoriously challenging due to their propensity for racemization and oligomerization. A common and effective strategy involves the controlled reduction of a stable precursor, such as a Weinreb amide of the corresponding α-amino acid. This approach prevents over-reduction to the alcohol, a common side reaction with more reactive reducing agents.

A plausible synthetic pathway for this compound is outlined below. This multi-step process emphasizes the careful control required to isolate the target aldehyde.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Weinreb Amide Formation cluster_3 Step 4: Controlled Reduction 2-Bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic acid Amide 2-Bromo-N,N-pentamethylene-2-methylpropanamide 2-Bromo-2-methylpropanoic_acid->Amide DCC, DMAP Piperidine Piperidine Piperidine->Amide Target_Amide 2-Methyl-2-(piperidin-1-yl)propanamide Amide->Target_Amide Piperidine, Base Weinreb_Amide N-methoxy-N,2-dimethyl-2-(piperidin-1-yl)propanamide Target_Amide->Weinreb_Amide 1. n-BuLi 2. Me(MeO)NH·HCl Target_Aldehyde This compound Weinreb_Amide->Target_Aldehyde LiAlH4 or DIBAL-H -78 °C

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on established methods for the synthesis of related compounds. Optimization would be required for this specific target.

Step 1: Synthesis of N-methoxy-N,2-dimethyl-2-(piperidin-1-yl)propanamide (Weinreb Amide)

  • To a solution of 2-methyl-2-(piperidin-1-yl)propanoic acid (1 eq.) in anhydrous THF at 0 °C, add carbonyldiimidazole (CDI) (1.1 eq.).

  • Stir the mixture at room temperature for 2 hours.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and triethylamine (1.5 eq.).

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Weinreb amide.

Step 2: Reduction to this compound

  • Dissolve the Weinreb amide (1 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the target aldehyde.

Spectroscopic Verification and Structural Analysis

Due to the absence of publicly available experimental spectra for this compound, the following sections provide a detailed prediction of the expected spectroscopic data based on the known chemical environment of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

  • Aldehydic Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.0-10.0 ppm . This distinctive chemical shift is characteristic of aldehyde protons and is a key diagnostic signal.

  • Piperidine Protons (α to N): A multiplet, likely a triplet of triplets or a broad multiplet, is anticipated around δ 2.3-2.7 ppm , corresponding to the four protons on the carbons adjacent to the nitrogen atom.

  • Piperidine Protons (β and γ to N): Overlapping multiplets are expected in the region of δ 1.4-1.7 ppm , integrating to six protons.

  • Methyl Protons (C(CH₃)₂): A sharp singlet at approximately δ 1.1-1.3 ppm , integrating to six protons, is predicted for the two equivalent methyl groups on the quaternary carbon.

¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is expected to resonate far downfield, in the range of δ 200-205 ppm .

  • Quaternary Carbon (C(CH₃)₂): The carbon atom bearing the two methyl groups and the piperidine ring is predicted to have a chemical shift in the range of δ 60-70 ppm .

  • Piperidine Carbons (α to N): The carbons of the piperidine ring adjacent to the nitrogen are expected around δ 50-55 ppm .

  • Piperidine Carbons (β to N): The β-carbons of the piperidine ring are predicted to appear at δ 25-30 ppm .

  • Piperidine Carbon (γ to N): The γ-carbon of the piperidine ring should have a chemical shift in the range of δ 23-27 ppm .

  • Methyl Carbons (C(CH₃)₂): The two equivalent methyl carbons are expected to resonate at δ 20-25 ppm .

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aldehyde (CHO)9.0 - 10.0 (s, 1H)200 - 205
Piperidine (α-CH₂)2.3 - 2.7 (m, 4H)50 - 55
Piperidine (β,γ-CH₂)1.4 - 1.7 (m, 6H)23 - 30
Methyl (C(CH₃)₂)1.1 - 1.3 (s, 6H)20 - 25
Quaternary C-60 - 70
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a piperidine derivative, fragmentation is often initiated at the nitrogen atom.

Expected Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 155 , may be observed, although it could be weak due to the facile fragmentation of α-amino aldehydes.

  • α-Cleavage: The most prominent fragmentation pathway is expected to be α-cleavage, involving the loss of the largest substituent from the carbon adjacent to the nitrogen. In this case, cleavage of the bond between the quaternary carbon and the piperidine ring would lead to the formation of a stable iminium ion.

    • Loss of the propanal group: This would result in a fragment corresponding to the piperidine ring at m/z = 84 .

    • Formation of the piperidinyl-substituted iminium ion: Cleavage of a methyl group from the quaternary carbon would lead to a fragment at m/z = 140 .

  • Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion or fragment ions containing the aldehyde group is a common fragmentation for aldehydes.

MS_Analysis Mass Spectrometry Analysis Workflow Sample_Prep Sample Preparation (Dilution in volatile solvent) MS_Analysis->Sample_Prep Ionization Ionization (e.g., Electron Ionization) Sample_Prep->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole or TOF) Ionization->Mass_Analyzer Detection Detection and Spectrum Generation Mass_Analyzer->Detection Data_Analysis Data Analysis (Fragmentation Pattern) Detection->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ .[3][4] This is a highly characteristic peak for a saturated aliphatic aldehyde.[3]

  • C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated for the C-H stretch of the aldehyde group, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹ .[3] The peak around 2720 cm⁻¹ is particularly diagnostic.[3]

  • C-H Stretch (Aliphatic): Strong absorptions from the stretching vibrations of the C-H bonds in the methyl and piperidine methylene groups will be present in the 2850-2970 cm⁻¹ region.

  • C-N Stretch: A medium to weak absorption band around 1100-1200 cm⁻¹ may be observed, corresponding to the C-N stretching vibration.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde (C=O)Stretch1720 - 1740Strong, Sharp
Aldehyde (C-H)Stretch~2720 and ~2820Weak to Medium
Alkane (C-H)Stretch2850 - 2970Strong
Amine (C-N)Stretch1100 - 1200Weak to Medium

Conclusion and Future Perspectives

The structural analysis of this compound presents a compelling exercise in applying fundamental spectroscopic principles. While the lack of published experimental data necessitates a predictive approach, the combination of NMR, MS, and IR spectroscopy provides a robust and self-validating framework for its characterization. The methodologies and expected data outlined in this guide offer a solid foundation for any researcher venturing to synthesize or utilize this compound. Future work should focus on obtaining and publishing the experimental spectra to confirm these predictions and further enrich the chemical literature. The unique sterically hindered α-amino aldehyde structure of this molecule holds promise for its application in the synthesis of novel scaffolds for drug discovery and other areas of chemical research.

References

  • University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • Berkeley Learning Hub. Aldehyde IR Spectra Analysis. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Novel α-Amino Aldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] For researchers and professionals in drug development, a thorough understanding of a molecule's NMR signature is fundamental to confirming its identity, purity, and conformational properties. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2-(piperidin-1-yl)propanal, a molecule featuring a sterically hindered aldehyde adjacent to a nitrogen-bearing quaternary center.

Due to the absence of published experimental spectra for this specific compound, this document presents a comprehensive prediction and interpretation based on established principles of NMR spectroscopy and data from structurally related analogs. The causality behind the predicted chemical shifts, multiplicities, and integration is explained to provide a robust framework for researchers encountering this or similar molecular scaffolds.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following standardized numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on established chemical shift ranges for analogous functional groups.[2][3] The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group.[1][4] Protons on the piperidine ring will exhibit characteristic shifts, with the α-protons (H6/H10) being the most deshielded due to their proximity to the electronegative nitrogen atom.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (on C1)9.5 - 9.7Singlet (s)1HHighly deshielded by the anisotropic effect of the carbonyl group. No adjacent protons for coupling.[5]
H6 / H10 (α)2.4 - 2.6Multiplet (m)4HDeshielded due to proximity to the electronegative nitrogen atom.
H7 / H9 (β)1.5 - 1.7Multiplet (m)4HTypical aliphatic range for piperidine ring protons.[6]
H8 (γ)1.4 - 1.6Multiplet (m)2HMost shielded piperidine protons, furthest from the nitrogen.
H3 / H4 (CH₃)₂1.1 - 1.3Singlet (s)6HShielded aliphatic protons on a quaternary carbon. No adjacent protons for coupling.

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly dependent on the electronic environment, with carbons bonded to electronegative atoms and those part of carbonyl groups appearing significantly downfield.[7][8]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (CHO)200 - 205Carbonyl carbon of an aldehyde, highly deshielded.[9]
C2 (Quaternary)65 - 75Deshielded by both the adjacent nitrogen and the carbonyl group. Quaternary carbons often show weaker signals.[10]
C6 / C10 (α)50 - 55Deshielded due to direct attachment to the nitrogen atom.
C7 / C9 (β)25 - 28Typical aliphatic range for piperidine ring carbons.
C8 (γ)23 - 26Most shielded carbon of the piperidine ring.
C3 / C4 (CH₃)₂20 - 25Shielded aliphatic methyl carbons.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis
  • Aldehyde Proton (C1-H): The most striking feature of the ¹H NMR spectrum is the singlet expected between δ 9.5 and 9.7 ppm .[5] This significant downfield shift is characteristic of aldehyde protons and is primarily due to the magnetic anisotropy of the C=O double bond, which strongly deshields the proton.[11] The steric bulk of the adjacent quaternary carbon prevents free rotation, which can influence the precise chemical shift.[12] The signal is a singlet as there are no protons on the adjacent C2 carbon with which to couple.

  • Piperidine Ring Protons (H6-H10): The piperidine ring protons will present as a series of overlapping multiplets.

    • The α-protons (H6/H10) , adjacent to the nitrogen, are deshielded and expected around δ 2.4 - 2.6 ppm .

    • The β-protons (H7/H9) and the γ-proton (H8) will appear further upfield, in the typical aliphatic region of δ 1.4 - 1.7 ppm .[6] Due to the chair conformation of the piperidine ring, axial and equatorial protons will have slightly different chemical shifts, leading to complex, overlapping multiplets.

  • Gem-Dimethyl Protons (H3/H4): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C(CH₃)₂ bond. They will give rise to a single, sharp singlet at approximately δ 1.1 - 1.3 ppm , integrating to 6H. This upfield shift is typical for saturated alkyl groups.[13]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C1): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the δ 200 - 205 ppm range, a characteristic signature for aldehydes.[7][9]

  • Quaternary Carbon (C2): This carbon is in a unique environment, bonded to a nitrogen, a carbonyl carbon, and two methyl groups. This substitution pattern leads to a significant downfield shift, predicted to be in the δ 65 - 75 ppm range. As a quaternary carbon with no directly attached protons, its signal is expected to be of lower intensity due to a longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE).[10]

  • Piperidine Ring Carbons (C6-C10): The symmetry of the piperidine ring (on the NMR timescale) results in three distinct signals.

    • The α-carbons (C6/C10) are directly bonded to the nitrogen, causing a downfield shift to δ 50 - 55 ppm .

    • The β-carbons (C7/C9) and the γ-carbon (C8) are less affected by the nitrogen and will resonate in the more shielded aliphatic region between δ 23 - 28 ppm .[14]

  • Gem-Dimethyl Carbons (C3/C4): These two equivalent methyl carbons will produce a single signal in the shielded region of δ 20 - 25 ppm , typical for sp³-hybridized alkyl groups.[8]

Experimental Protocols

To acquire high-quality NMR data for this compound, the following standard operating procedure is recommended.[15]

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[16]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Workflow

The acquisition of 1D ¹H and ¹³C spectra follows a standardized workflow on modern NMR spectrometers.[16][17]

G cluster_0 Pre-Acquisition cluster_1 Acquisition cluster_2 Processing & Analysis A Sample Preparation B Insert Sample & Lock A->B C Shim Magnet B->C D Tune Probe C->D E Set Acquisition Parameters (¹H or ¹³C) D->E F Acquire Data (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Integrate & Analyze I->J

Caption: Standard workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees to allow for faster repetition.[18]

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.[19]

  • ¹³C NMR {¹H Decoupled}:

    • Pulse Angle: 30 degrees.[16]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[19]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By deconstructing the molecule into its constituent functional groups and applying fundamental NMR principles, we have established a reliable set of expected chemical shifts and signal characteristics. The detailed interpretation and standardized protocols herein are designed to equip researchers in drug discovery and chemical sciences with the necessary framework to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific endeavors.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. Retrieved from [Link]

  • Supplementary Information for various tert-butyl carboxylate compounds. Macmillan Group - Princeton University. Retrieved from [Link]

  • 13C NMR Spectroscopy. University of Calgary. Retrieved from [Link]

  • Supplementary Information for photocatalysis. Macmillan Group - Princeton University. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. University of Connecticut. Retrieved from [Link]

  • Acquiring 1H and 13C Spectra. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Basic NMR Concepts. Boston University. Retrieved from [Link]

  • Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Retrieved from [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1079.
  • 13 Carbon NMR. University of Regensburg. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. Retrieved from [Link]

  • 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Supplementary Information for indolizidine alkaloids. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

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mass spectrometry of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Methyl-2-(piperidin-1-yl)propanal

Introduction

This compound, with the chemical formula C₉H₁₇NO and a molecular weight of 155.24 g/mol , is a molecule that incorporates two key functional groups: a tertiary amine within a piperidine ring and an aldehyde.[1][2] This unique structure, featuring a quaternary α-carbon, presents specific challenges and opportunities for structural elucidation using mass spectrometry. The presence of a basic nitrogen atom makes it highly suitable for electrospray ionization, while the aldehyde group and the overall structure offer distinct fragmentation pathways under various ionization conditions.

This guide, intended for researchers and analytical scientists, provides a comprehensive overview of the mass spectrometric analysis of this compound. It details theoretical fragmentation mechanisms, outlines practical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explains the scientific rationale behind the selection of analytical strategies.

Caption: Chemical structure of this compound.

Foundational Principles: Ionization Choices

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome (molecular weight confirmation vs. structural fragmentation).

  • Electron Ionization (EI): A high-energy (70 eV), hard ionization technique typically coupled with GC-MS. EI induces extensive fragmentation by ejecting an electron to form a radical cation (M⁺•), which then undergoes various cleavage reactions.[3][4] This provides a detailed fragmentation "fingerprint" useful for structural confirmation and library matching but may result in a weak or absent molecular ion peak for some compounds.[4][5]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS analysis of polar and thermally labile molecules.[3] For this compound, the basic nitrogen of the piperidine ring is readily protonated in the presence of an acidic mobile phase, making positive-ion ESI ([M+H]⁺) the overwhelmingly preferred mode.[3][6] This technique typically yields an abundant protonated molecular ion, which can then be selected as a precursor for tandem mass spectrometry (MS/MS) to generate controlled, structurally informative fragmentation.[7]

General Analytical Workflow

A robust analysis requires a systematic approach from sample preparation to data interpretation. The choice between a GC-MS or LC-MS/MS pathway depends on sample complexity, required sensitivity, and the specific analytical question being addressed. LC-MS/MS is generally the superior method for this type of compound due to its specificity and avoidance of thermal stress.

Caption: High-level experimental workflow for MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While less common for this class of compounds, GC-MS can be employed. The primary challenges are the analyte's polarity and the potential for thermal degradation or reactivity of the aldehyde group in the hot injector or column.[8] To enhance volatility and stability, derivatization is often recommended for aldehydes.[9][10]

Experimental Protocol: GC-MS with PFBHA Derivatization

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable, volatile oximes with excellent electron-capturing properties, enhancing sensitivity.[9][11]

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create serial dilutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization: To 100 µL of the sample or standard solution in a vial, add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., pH 5 acetate buffer).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 500 µL of hexane and vortex for 1 minute to extract the derivative.

  • Analysis: Inject 1 µL of the hexane layer into the GC-MS system.

Instrument Parameters (Typical):

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless, 250°C.

  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS System: 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Mass Range: m/z 40-550.

Predicted EI Fragmentation Pattern

The EI mass spectrum of the underivatized molecule is predicted to be dominated by α-cleavages adjacent to the nitrogen atom and the carbonyl group, as these lead to the formation of stable carbocations or iminium ions.[3][5]

M [M]⁺• m/z 155 F1 [M - CHO]⁺ m/z 126 (α-cleavage at carbonyl) M->F1 - •CHO F2 [M - C₄H₈O]⁺• m/z 83 (Piperidine radical cation) M->F2 - C₄H₇O• F3 [C₅H₁₀N]⁺ m/z 84 (Piperidin-1-yl cation) M->F3 Rearrangement F4 [M - CH₃]⁺ m/z 140 (Loss of methyl) M->F4 - •CH₃

Caption: Predicted EI fragmentation pathways for the parent compound.

Predicted m/z Proposed Ion Structure Fragmentation Pathway Significance
155[C₉H₁₇NO]⁺•Molecular IonConfirms molecular weight. May be weak or absent.
140[C₈H₁₄NO]⁺Loss of a methyl radical (•CH₃)Indicates presence of a methyl group on a quaternary carbon.
126[C₈H₁₆N]⁺α-cleavage with loss of the formyl radical (•CHO)Highly likely to be a major, stable fragment due to the formation of a tertiary carbocation stabilized by nitrogen.
84[C₅H₁₀N]⁺Cleavage of the C-N bondRepresents the piperidin-1-yl cation. A very common fragment for piperidine derivatives.[3][5]
57[C₄H₉]⁺Cleavage of the C-N bondRepresents the tert-butyl cation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the definitive technique for the analysis of this compound. It provides high sensitivity, high specificity, and direct analysis without derivatization, preserving the original structure for fragmentation analysis.

Experimental Protocol: LC-MS/MS

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10 µg/mL.

  • Chromatography: Perform chromatographic separation to isolate the analyte from the sample matrix. A reverse-phase C18 column is typically suitable.

  • MS Analysis:

    • Perform a full scan (Q1 scan) to identify the protonated molecular ion, [M+H]⁺. For this compound, it is expected at m/z 156.2.

    • Perform a product ion scan (MS/MS) by selecting the m/z 156.2 ion as the precursor in the quadrupole.

    • Fragment the precursor ion in the collision cell (q2) using an inert gas like nitrogen or argon and scan the resulting product ions in the third quadrupole (Q3).

Instrument Parameters (Typical):

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole (e.g., Sciex 5500) or Q-TOF.

  • Ionization Mode: ESI Positive.

  • Precursor Ion: m/z 156.2.

  • Collision Energy: Optimize by ramping from 10-40 eV to generate a rich spectrum.

Predicted ESI-MS/MS Fragmentation Pattern

Fragmentation of the [M+H]⁺ ion is initiated by the protonated nitrogen, which facilitates charge-remote fragmentation pathways upon collisional activation (CID).

M_H [M+H]⁺ m/z 156 F1 [M+H - C₄H₈O]⁺ m/z 86 (Protonated Piperidine) M_H->F1 - C₄H₈O (Neutral Loss) F2 [M+H - H₂O]⁺ m/z 138 (Loss of water) M_H->F2 - H₂O F3 [C₈H₁₆N]⁺ m/z 126 (Loss of formyl group + H) M_H->F3 - CH₂O

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor.

Predicted m/z Proposed Ion Structure Fragmentation Pathway Significance
156.2[C₉H₁₈NO]⁺Precursor Ion ([M+H]⁺)Confirms the mass of the protonated molecule.
138.2[C₉H₁₆N]⁺Neutral loss of water (18 Da)A common loss from protonated aldehydes, often involving rearrangement.[6]
126.1[C₈H₁₆N]⁺Loss of formaldehyde (CH₂O, 30 Da)A potential rearrangement and cleavage pathway.
86.1[C₅H₁₂N]⁺Neutral loss of the entire side chain (C₄H₈O, 72 Da)Represents the protonated piperidine ring. This is expected to be a highly abundant and diagnostic product ion.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-MS/MS with positive-ion electrospray ionization. This approach provides unambiguous confirmation of the molecular weight via the [M+H]⁺ ion at m/z 156.2 and yields structurally diagnostic fragments through MS/MS analysis, most notably the protonated piperidine ion at m/z 86.1. While GC-MS analysis is possible, it is less direct and may require derivatization to ensure stability and volatility. The predictable fragmentation patterns, dominated by cleavages alpha to the nitrogen and carbonyl functionalities, allow for confident structural confirmation, making mass spectrometry an indispensable tool for the characterization of this and related molecules in research and drug development settings.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Agematu, H., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

  • Zuanazzi, J. A. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. Retrieved from [Link]

  • David, J. P., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(8), 1436-1444. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Spégel, P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. Retrieved from [Link]

  • Selley, M. L., & Czarny, J. (1995). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Analytical Biochemistry, 229(1), 136-141. Retrieved from [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Retrieved from [Link]

  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • Doc Brown. (n.d.). Mass spectrum of 2-methylpropanal. Retrieved from [Link]

  • Douglas, C. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1402-1407. Retrieved from [Link]

  • Bandu, A. R. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 136(15), 5567–5570. Retrieved from [Link]

  • Yamamoto, S., et al. (2015). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Open Journal of Analytical Chemistry, 1(1), 1-8. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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Navigating the Solubility Landscape of 2-Methyl-2-(piperidin-1-yl)propanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth technical exploration of the solubility of 2-Methyl-2-(piperidin-1-yl)propanal, a molecule of interest for its potential as a synthetic building block. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper will construct a robust predictive solubility profile based on first principles of organic chemistry and provide detailed, field-proven methodologies for its empirical determination.

This document is structured to empower researchers, chemists, and drug development professionals with both the theoretical framework and the practical tools necessary to confidently work with this compound in various organic solvent systems.

Part 1: Physicochemical Characterization and Predicted Solubility

A molecule's solubility is fundamentally governed by its structure. This compound possesses a unique combination of a polar aldehyde group, a tertiary amine within a piperidine ring, and a sterically hindered quaternary carbon center. These features dictate its interactions with different solvent classes.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 16042-93-6[1][2][3][4]
Molecular Formula C₉H₁₇NO[1][4]
Molecular Weight 155.24 g/mol [1][4]
Structure A propanal backbone with a methyl and a piperidin-1-yl group at the second carbon.[3]

Predictive Solubility Analysis:

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[5] The polarity of this compound is complex; the aldehyde group and the nitrogen atom of the piperidine ring introduce polarity and the potential for hydrogen bonding, while the nine-carbon aliphatic structure contributes nonpolar character.

Based on these structural attributes, we can predict its solubility behavior in common organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHigh to MiscibleThe aldehyde oxygen and piperidine nitrogen can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.
Aprotic Polar Acetone, Acetonitrile, DMSO, THFHighStrong dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents.
Nonpolar (Aliphatic) Hexane, HeptaneLow to ModerateThe C9 hydrocarbon portion of the molecule will facilitate some interaction, but the polar groups will limit miscibility.
Nonpolar (Aromatic) Toluene, BenzeneModerate to HighThe aliphatic structure is compatible with aromatic rings, and potential weak interactions may further enhance solubility.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a moderate polarity and can effectively solvate the molecule.

Part 2: Experimental Determination of Solubility

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This workflow is designed to be self-validating by ensuring equilibrium is reached and by employing a robust analytical quantification method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess 2-Methyl-2- (piperidin-1-yl)propanal to vial prep_solvent Add precise volume of organic solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibration settle Allow undissolved solid to settle equilibration->settle filtration Filter supernatant through 0.22 µm syringe filter settle->filtration dilution Dilute filtrate with mobile phase filtration->dilution quantification Quantify concentration via HPLC-UV dilution->quantification

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol

Objective: To determine the concentration (e.g., in mg/mL or mol/L) of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Calibrated pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining after equilibrium to ensure saturation.

    • Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

    • Immediately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification via HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. The aldehyde functionality contains a chromophore suitable for UV detection.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

    • Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Part 3: Causality and Self-Validation in Experimental Design

The trustworthiness of solubility data hinges on a protocol that is inherently self-validating. The described methodology incorporates several key principles to ensure accuracy and reproducibility.

Causality Behind Experimental Choices:

  • Use of Excess Solute: This ensures that the solution reaches true saturation, a fundamental requirement for accurate solubility measurement.

  • Prolonged Equilibration: Many organic molecules require a significant amount of time to reach their solubility equilibrium. 24-48 hours of agitation minimizes the risk of measuring a transient, non-equilibrium concentration.

  • Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout equilibration and sampling is crucial for data consistency.

  • Filtration: The removal of microscopic undissolved particles is essential. Their presence would lead to an overestimation of the true solubility.

  • HPLC for Quantification: HPLC is a highly specific and sensitive analytical technique.[6][7][8] It allows for the accurate quantification of the target analyte, even in the presence of minor impurities. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection if necessary.[7][8][9]

Logical Relationship Diagram

Caption: The "Like Dissolves Like" principle of solubility.

Conclusion

While pre-existing quantitative data on the solubility of this compound is sparse, a strong predictive framework can be established based on its molecular structure. It is anticipated to exhibit high solubility in polar organic solvents and moderate to low solubility in nonpolar aliphatic solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or purification, the detailed experimental protocol provided in this guide offers a robust and reliable pathway to obtaining this critical information. By combining theoretical prediction with rigorous empirical validation, scientists can confidently and effectively integrate this versatile compound into their research and development workflows.

References

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discovery and history of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16042-93-6), a heterocyclic aldehyde. While specific historical records of its discovery are not prominently documented in scientific literature, this paper constructs a plausible history within the context of medicinal chemistry and organic synthesis. A detailed, plausible synthetic route is presented, grounded in established methodologies for the formation of α-amino aldehydes. The guide further explores the compound's chemical properties, structural features, and potential applications, particularly its role as a versatile building block in drug discovery and as a potential, though not yet fully explored, tool in proteomics research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to cross cell membranes. Furthermore, the piperidine nitrogen can act as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions.[3] The incorporation of a piperidine moiety can significantly influence a drug's pharmacokinetic and pharmacodynamic profile.[4]

This compound belongs to the class of α-amino aldehydes, which are also valuable intermediates in organic synthesis.[] These compounds combine the reactivity of an aldehyde with the structural and functional properties of an amine. The aldehyde group can participate in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a versatile handle for the construction of more complex molecular architectures.[6][7][8]

While the specific discovery of this compound is not well-documented, it is likely that it was first synthesized as part of a larger library of novel chemical entities for biological screening or as a key intermediate for the synthesis of more complex target molecules. Its commercial availability today as a research chemical and organic building block underscores its utility in contemporary chemical research.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 16042-93-6[9]
Molecular Formula C₉H₁₇NO[9]
Molecular Weight 155.24 g/mol [9]
Appearance Typically a liquid or low-melting solidInferred
Boiling Point Not specified, but expected to be elevated due to molecular weight and polarityInferred
Solubility Expected to be soluble in organic solventsInferred

Plausible Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient synthetic route can be devised based on well-established organic chemistry principles for the formation of α-amino aldehydes. A likely method involves the α-amination of isobutyraldehyde.

Proposed Synthetic Pathway: α-Amination of Isobutyraldehyde

A common method for the synthesis of α-amino aldehydes involves the reaction of an enolate or enamine with an aminating agent. In this case, isobutyraldehyde can be converted to its corresponding enamine by reaction with piperidine. Subsequent reaction with an electrophilic aminating agent is not the most direct route. A more plausible approach is the direct α-amination of the aldehyde itself.

A more direct and likely industrial synthesis would involve a Mannich-type reaction or a related condensation. However, for a laboratory-scale synthesis, a two-step process starting from a more functionalized precursor is also highly plausible. For instance, the synthesis could proceed from 2-methyl-2-bromopropanal.

Reaction Scheme:

This two-step process involves the initial α-bromination of isobutyraldehyde followed by nucleophilic substitution with piperidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-2-methylpropanal

  • To a solution of isobutyraldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, slowly add bromine (1.0 eq) at 0 °C with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the bromine color disappears.

  • The reaction is quenched with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-2-methylpropanal.

Step 2: Synthesis of this compound

  • The crude 2-bromo-2-methylpropanal (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

  • Piperidine (2.2 eq) is added to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HBr formed.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is then purified by column chromatography or distillation to afford pure this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution start1 Isobutyraldehyde product1 2-Bromo-2-methylpropanal start1->product1 α-Bromination reagent1 Bromine (Br₂) reagent1->product1 start2 2-Bromo-2-methylpropanal product1->start2 product2 This compound start2->product2 SN2 Reaction reagent2 Piperidine reagent2->product2

Caption: Plausible two-step synthesis of this compound.

Potential Applications and Areas of Research

Building Block in Medicinal Chemistry

The primary application of this compound is likely as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality allows for the introduction of various substituents and the construction of diverse molecular scaffolds. For instance, it can be used in:

  • Reductive Amination: To introduce new amine-containing moieties.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

  • Aldol and Related Condensations: To create larger carbon skeletons.

The presence of the piperidine ring and the gem-dimethyl group can impart specific steric and electronic properties to the final products, which can be crucial for their biological activity.

Potential Role in Proteomics Research

While the mention of this compound in the context of "proteomics research" is not extensively detailed in the literature, we can speculate on its potential uses in this field.[11][12] Proteomics involves the large-scale study of proteins, and chemical tools are often employed to probe protein function, structure, and interactions.[13][14]

Possible, though unconfirmed, applications could include:

  • Synthesis of Affinity Probes: The aldehyde could be used to synthesize molecules that can be attached to a solid support or a reporter tag. These probes could then be used to isolate and identify specific proteins that bind to the piperidine-containing scaffold.

  • Development of Cross-linking Agents: The aldehyde functionality could be used to create bifunctional cross-linking agents that can trap protein-protein interactions.

  • Chemical Labeling of Proteins: Aldehydes can react with certain amino acid side chains, and this compound could potentially be used in specific protein labeling strategies.

It is important to emphasize that these are speculative applications, and further research is needed to validate any role for this compound in proteomics.

Logical Relationship Diagram of Potential Applications

G cluster_0 Medicinal Chemistry cluster_1 Proteomics Research (Hypothesized) A This compound B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Affinity Probes A->E F Cross-linking Agents A->F G Protein Labeling A->G

Caption: Potential applications derived from the core structure.

Conclusion

This compound is a chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry. While its specific history and discovery are not well-documented, its structure suggests a role as a versatile intermediate for the creation of novel compounds. The plausible synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further research into its applications, especially in the speculative area of proteomics, could unveil new and valuable uses for this interesting heterocyclic aldehyde.

References

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Theoretical Studies on the Reactivity of 2-Methyl-2-(piperidin-1-yl)propanal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-Methyl-2-(piperidin-1-yl)propanal (CAS No. 16042-93-6).[1][2] In the absence of extensive experimental data for this molecule, this document leverages fundamental principles of organic chemistry and establishes a detailed protocol for computational investigation. We will dissect the molecule's unique structural and electronic characteristics—namely, a sterically encumbered α-amino aldehyde—to forecast its behavior in key reaction classes. The core of this guide is a step-by-step workflow for performing theoretical reactivity studies using Density Functional Theory (DFT), designed to furnish researchers, scientists, and drug development professionals with the tools to quantitatively assess reaction pathways, transition states, and activation barriers. This document serves as a roadmap for unlocking the synthetic potential and understanding the chemical liabilities of this intriguing building block.

Introduction: Deconstructing a Unique Aldehyde

This compound is an organic building block characterized by a unique confluence of functional groups: a reactive aldehyde, a tertiary amine embedded in a piperidine ring, and a quaternary α-carbon.[3][] This substitution pattern distinguishes it from simple aliphatic aldehydes, suggesting a reactivity profile dominated by profound steric and electronic effects. The aldehyde carbonyl group is exceptionally hindered, shielded by the gem-dimethyl groups and the bulky piperidine substituent. This steric congestion is anticipated to be a primary determinant of its chemical behavior, potentially rendering it more stable against nucleophilic attack than less substituted analogues.[]

The presence of the piperidine moiety, a common pharmacophore, hints at its potential utility as an intermediate in the synthesis of more complex, biologically active molecules.[] However, the lack of published experimental studies necessitates a theoretical approach to map its reactivity landscape. This guide aims to fill that knowledge gap by providing a robust predictive analysis and a detailed computational methodology to rigorously test these predictions.

Structural and Electronic Profile

A molecule's reactivity is an expression of its structure. For this compound, the interplay of steric bulk and electronic influences is paramount.

Steric Environment

The most striking feature is the severe steric hindrance around the electrophilic carbonyl carbon.[1][5] This arises from:

  • Quaternary α-Carbon: The carbon adjacent to the carbonyl is substituted with two methyl groups and the piperidine ring, creating a congested environment.

  • Piperidine Ring: The chair conformation of the piperidine ring presents a significant steric shield.

This steric crowding directly impacts the feasibility of nucleophilic attack, which typically requires a specific trajectory (the Bürgi-Dunitz angle) to the carbonyl carbon.[6][7] Any approaching nucleophile will experience substantial van der Waals repulsion, which is expected to increase the activation energy for addition reactions.[5][8]

Electronic Effects

The electronic nature of the carbonyl group is modulated by its substituents:

  • Inductive Effects: The two methyl groups and the piperidine ring are all alkyl substituents that act as electron-donating groups through induction. This effect pushes electron density towards the carbonyl carbon, reducing its partial positive charge (electrophilicity) and thus its intrinsic reactivity towards nucleophiles.[1]

  • Amine Lone Pair: The nitrogen atom of the piperidine ring possesses a lone pair of electrons. While direct resonance delocalization into the aldehyde is not possible, through-space interactions or the nitrogen's electron-donating inductive effect further decrease the carbonyl's electrophilicity.

Caption: 2D representation of this compound.

Predicted Reactivity Landscape

Based on the structural and electronic analysis, we can predict the molecule's behavior in several fundamental organic reactions.

Nucleophilic Addition

This is the canonical reaction of aldehydes.[9][10] For the title compound, we predict:

  • Reduced Reactivity: Nucleophilic additions will be significantly slower compared to unhindered aldehydes like propanal. Strong, small nucleophiles (e.g., hydride, Grignard reagents from methylmagnesium bromide) may react, but bulkier nucleophiles are expected to react poorly, if at all.

  • Reversibility: For reversible additions (e.g., water, alcohols, cyanide), the equilibrium is likely to favor the starting aldehyde to a greater extent than for less hindered aldehydes, as the tetrahedral product will suffer from significant steric strain.[1][5]

Reactants Aldehyde + :Nu- TS Transition State [Nu---C---O]⁻ Reactants->TS ΔG‡ (Sterically High) Intermediate Tetrahedral Intermediate TS->Intermediate

Caption: Energy profile concept for nucleophilic addition.

Enolate Chemistry

A key feature of this molecule is the absence of α-hydrogens . The α-carbon is quaternary. Consequently, it cannot form an enolate under standard basic conditions. This chemical inertness precludes a wide range of common aldehyde reactions, including:

  • Aldol additions and condensations.

  • Michael additions.

  • α-Halogenation under basic conditions.

This lack of enolizability makes the molecule a potentially useful substrate in reactions where enolization is an undesired side reaction.

Oxidation and Reduction
  • Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 2-methyl-2-(piperidin-1-yl)propan-1-ol, should be readily achievable. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are small enough to access the carbonyl carbon and should effectively reduce the aldehyde.

  • Oxidation: Oxidation to the carboxylic acid, 2-methyl-2-(piperidin-1-yl)propanoic acid, is also feasible. However, the choice of oxidant may be influenced by the presence of the tertiary amine, which can be susceptible to oxidation itself. Milder oxidants that are selective for aldehydes would be preferred.

A Theoretical Protocol for Reactivity Assessment

To move from qualitative predictions to quantitative understanding, a computational chemistry approach is indispensable. The following protocol outlines a robust workflow for investigating the reactivity of this compound using Density Functional Theory (DFT), a method that offers a favorable balance of accuracy and computational cost for studying organic reactions.[2][3][11]

Computational Objectives
  • To determine the ground-state 3D structure and electronic properties of the molecule.

  • To model a representative nucleophilic addition reaction to quantify the activation energy (ΔG‡).

  • To compare the calculated activation energy with that of a simpler, unhindered aldehyde (e.g., propanal) to quantify the steric and electronic effects.

  • To investigate the thermodynamics (ΔG_rxn) of the addition reaction.

Methodology Selection
  • Density Functional Theory (DFT): We recommend using a hybrid functional, such as B3LYP , which is well-benchmarked for organic molecules, or a meta-hybrid GGA functional like M06-2X , which often performs better for kinetics.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) is a suitable choice, providing a good description of electronic structure, polarization, and diffuse functions necessary for anionic species.

  • Solvent Model: Reactions are typically run in solution. A polarizable continuum model (PCM) or the SMD solvation model should be employed to account for the bulk effects of a solvent (e.g., tetrahydrofuran, diethyl ether).

Step-by-Step Computational Workflow

Step 1: Ground State Optimization

  • Protocol: Perform a geometry optimization and frequency calculation for this compound and the chosen nucleophile (e.g., CN⁻).

  • Causality: The optimization locates the lowest energy conformation of the molecule on the potential energy surface. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy.

Step 2: Transition State (TS) Search

  • Protocol: For a chosen reaction, such as the addition of cyanide, locate the transition state structure. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian) or by manually building an approximate TS structure and optimizing it using an algorithm like the Berny optimization (Opt=TS).

  • Causality: The TS represents the highest energy point along the reaction coordinate. Its structure reveals the geometry of the molecule as bonds are being formed and broken.

Step 3: TS Verification and Reaction Pathway Confirmation

  • Protocol: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Subsequently, perform an Intrinsic Reaction Coordinate (IRC) calculation.

  • Causality: The single imaginary frequency confirms the structure is a transition state. The IRC calculation maps the reaction pathway from the TS down to the reactants and the product, ensuring that the located TS correctly connects the desired species.

Step 4: Product Optimization

  • Protocol: The structure at the end of the forward IRC path is the reaction product (the tetrahedral intermediate). Perform a full geometry optimization and frequency calculation on this structure.

  • Causality: This provides the optimized geometry and free energy of the product, allowing for the calculation of the overall reaction thermodynamics.

Step 5: Calculation of Energetics

  • Protocol: Using the Gibbs free energies (G) obtained from the frequency calculations for all species, calculate the activation energy (ΔG‡) and the reaction energy (ΔG_rxn).

    • ΔG‡ = G(TS) - G(Reactants)

    • ΔG_rxn = G(Product) - G(Reactants)

  • Causality: These values provide the key kinetic (how fast) and thermodynamic (how favorable) parameters for the reaction.

cluster_0 Computational Workflow Start Define Reactants (Aldehyde, Nucleophile) Opt_Reactants Geometry Optimization & Frequency Analysis (Reactants) Start->Opt_Reactants Build_TS Build Initial TS Guess or Use QST2/QST3 Opt_Reactants->Build_TS Analysis Calculate ΔG‡ and ΔG_rxn Opt_Reactants->Analysis Opt_TS Transition State Search (Opt=TS) Build_TS->Opt_TS Freq_TS Frequency Analysis of TS Opt_TS->Freq_TS Verify_TS Verify: One Imaginary Frequency? Freq_TS->Verify_TS Freq_TS->Analysis Verify_TS->Opt_TS No, Refine Guess IRC IRC Calculation Verify_TS->IRC Yes Opt_Product Geometry Optimization & Frequency Analysis (Product) IRC->Opt_Product Opt_Product->Analysis

Caption: A step-by-step workflow for the theoretical study of reactivity.

Data Presentation

The quantitative results from this workflow should be summarized for clear comparison.

Reaction SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Aldehyde + CN⁻Calculated ValueCalculated Value0.0 (Reference)
Transition StateCalculated ValueCalculated ValueΔG‡
ProductCalculated ValueCalculated ValueΔG_rxn

Conclusion

This compound presents a fascinating case study in sterically controlled reactivity. Our theoretical analysis predicts that its chemistry will be dominated by the severe steric hindrance around the carbonyl group, leading to reduced reactivity in nucleophilic additions and complete inertness towards α-enolate formation. The computational protocol detailed herein provides a self-validating system for rigorously quantifying these predictions. By calculating the energetic barriers and thermodynamic driving forces for key reactions, researchers can gain predictive insight into the molecule's behavior, guiding its application in complex synthetic pathways and enabling informed decisions in drug development and materials science. This guide establishes the foundational knowledge required to computationally explore and harness the unique chemical properties of this sterically encumbered building block.

References

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An In-depth Technical Guide to the Stability and Storage of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for 2-Methyl-2-(piperidin-1-yl)propanal. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity of this valuable compound in a research and development setting.

Chemical Profile and Intrinsic Stability Considerations

This compound, with the molecular formula C₉H₁₇NO, possesses a unique structure combining a sterically hindered aldehyde with a tertiary amine integrated into a piperidine ring.[1][2] This bifunctionality dictates its reactivity and, consequently, its stability profile.[3]

The core structural features of concern are:

  • The Aldehyde Group: Aliphatic aldehydes are inherently reactive and susceptible to several degradation pathways, including oxidation and polymerization.[1]

  • The α-Tertiary Amine: The presence of a tertiary amine at the alpha position to the carbonyl group introduces the potential for electronic interactions and specific degradation reactions, although the steric hindrance from the gem-dimethyl groups may offer some degree of stabilization.[4]

Due to the presence of these incompatible functional groups, α-amino aldehydes are often considered unstable compounds.[]

Property Value Source
CAS Number 16042-93-6[1][2]
Molecular Formula C₉H₁₇NO[1][2]
Molecular Weight 155.24 g/mol [1][2]
Purity (Typical) ≥98%[1]

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to establishing appropriate storage and handling protocols. For this compound, degradation can be anticipated to occur through mechanisms common to both aldehydes and tertiary amines.

Oxidation

Aerial Oxidation: The aldehyde functional group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 2-methyl-2-(piperidin-1-yl)propanoic acid. This is often the primary degradation pathway for neat aldehydes.[1]

Amine Oxidation: Tertiary amines can also undergo oxidation, typically forming N-oxides. This process can be initiated by atmospheric oxygen or more potent oxidizing agents.[6]

Oxidation_Pathways Compound This compound CarboxylicAcid 2-Methyl-2-(piperidin-1-yl)propanoic acid Compound->CarboxylicAcid O₂ (Air) Aldehyde Oxidation N_Oxide Piperidine N-oxide derivative Compound->N_Oxide [O] Amine Oxidation

Caption: Primary oxidative degradation pathways for the title compound.

Polymerization

Aliphatic aldehydes have a tendency to polymerize, most commonly forming cyclic trimers (trioxanes).[1] This process is often catalyzed by the presence of acidic impurities, which can include the carboxylic acid formed from oxidation. The formation of these trimers results in a loss of the desired compound and can manifest as a thickening or solidification of the material over time.[1]

Self-Condensation

Primary and secondary α-amino aldehydes are highly prone to self-condensation reactions.[3] While the tertiary amine and steric hindrance in this compound reduce the likelihood of typical aldol-type condensations, the potential for other complex intermolecular reactions, especially under thermal or pH stress, should not be disregarded.

Recommended Storage and Handling Conditions

Based on the intrinsic chemical liabilities of this compound, the following storage and handling procedures are recommended to maximize shelf-life and preserve purity.

General Storage Recommendations
Condition Recommendation Rationale
Temperature Store at 2-8 °C (Refrigerated)Reduces the rate of oxidative and polymerization reactions. However, for some aliphatic aldehydes, very low temperatures can accelerate trimer formation.[1] Monitor for physical changes.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby inhibiting the primary oxidative degradation pathway of the aldehyde.
Container Use a tightly sealed, amber glass or aluminum containerPrevents exposure to light and moisture.[1] A tight seal is crucial to maintain the inert atmosphere and prevent ingress of air and humidity.[7][8]
Light Exposure Protect from lightLight can catalyze oxidative and other radical-mediated degradation pathways.
pH Maintain neutral conditionsAvoid contact with strong acids or bases, which can catalyze polymerization and other degradation reactions.
Handling
  • Inert Atmosphere Handling: For long-term storage or when handling aliquots, it is best practice to work under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

  • Avoid Contamination: Use only clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

  • Minimize Air Exposure: When not working under an inert atmosphere, minimize the time the container is open to the air.

  • Dilution for Long-Term Storage: For some aliphatic aldehydes, dilution in a primary alcohol (e.g., ethanol) to 10% can significantly improve stability by forming a more stable hemiacetal in solution.[1] This should be tested on a small scale to ensure compatibility and suitability for the intended application.

Methodologies for Stability Assessment

A robust stability assessment program is essential to understand the degradation profile of this compound and to establish a reliable shelf-life. This typically involves a combination of forced degradation studies and a stability-indicating analytical method.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify likely degradation products and pathways.[11][12]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Characterization Peak Purity & Degradant ID HPLC->Characterization MassBalance Mass Balance Calculation Characterization->MassBalance API API Sample (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a typical forced degradation study.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[13]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[13]

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the preferred technique.[14]

Protocol: Development of a Stability-Indicating HPLC-UV/MS Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient capable of eluting the parent compound and separating it from all peaks generated during the forced degradation study. A representative gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Detection:

    • UV: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) and to assess peak purity.

    • MS: Couple the HPLC to a mass spectrometer to obtain mass information on the parent peak and any degradation products, which is crucial for their identification.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.

Conclusion

The stability of this compound is governed by the inherent reactivity of its aldehyde and α-tertiary amine functionalities. The primary degradation risks are oxidation to the corresponding carboxylic acid and potential polymerization. By implementing stringent storage and handling protocols—specifically, storage at refrigerated temperatures under an inert atmosphere and protected from light—the integrity of this compound can be effectively preserved. A comprehensive stability assessment, utilizing forced degradation studies and a validated stability-indicating HPLC method, is essential for defining its shelf-life and ensuring the reliability of experimental outcomes.

References

  • American Chemical Society. Configurational Stability of N-Protected a-Amino Aldehydes. Available from: [Link]

  • Environmental Science: Processes & Impacts (RSC Publishing). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol. Available from: [Link]

  • NILU. Atmospheric Degradation of Amines (ADA). (2010-03-11). Available from: [Link]

  • PubMed. Formation of aldehyde and ketone compounds during production and storage of milk powder. (2012-08-17). Available from: [Link]

  • MDPI. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Available from: [Link]

  • The Journal of Organic Chemistry. Degradation of tertiary amines via aminimines. Available from: [Link]

  • PMC - NIH. Impact of Solvent on the Thermal Stability of Amines. (2022-10-19). Available from: [Link]

  • Journal of the American Chemical Society. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. (2016-01-15). Available from: [Link]

  • Journal of the American Chemical Society. Configurational stability of N-protected .alpha.-amino aldehydes. Available from: [Link]

  • ResearchGate. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Available from: [Link]

  • Wikipedia. Aminoaldehydes and aminoketones. Available from: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019-06-04). Available from: [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014-04-15). Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]

  • ResearchGate. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. (2025-08-06). Available from: [Link]

  • ResearchGate. Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF. (2025-08-10). Available from: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]

  • CDC. ALDEHYDES, SCREENING 2539. Available from: [Link]

  • University of Canterbury. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Methyl-2-(piperidin-1-yl)propanal via Direct α-Aminoalkylation of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-2-(piperidin-1-yl)propanal, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a direct α-aminoalkylation of isobutyraldehyde with piperidine, a classic example of the Mannich reaction.[1][2][3] This application note elaborates on the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and offers insights into the critical parameters that ensure a successful and reproducible synthesis. The content is designed to be a self-validating system, enabling researchers to understand the causality behind the experimental choices and to troubleshoot potential issues.

Introduction: The Significance of α-Functionalized Aldehydes

α-Functionalized aldehydes, particularly those bearing a quaternary stereocenter, are pivotal intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The introduction of an amino group at the α-position of an aldehyde, as in this compound, provides a versatile handle for further chemical transformations. The target molecule, with CAS number 16042-93-6, combines the structural features of an aldehyde and a cyclic amine, making it a precursor for a variety of heterocyclic compounds and other pharmacologically relevant scaffolds.[4] The synthesis described herein utilizes the robust and atom-economical Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1][3]

Scientific Principles: The Mannich Reaction Mechanism

The synthesis of this compound from isobutyraldehyde and piperidine is a three-component Mannich reaction.[1] However, in this specific case, isobutyraldehyde plays a dual role: it acts as both the enolizable carbonyl component and the aldehyde component that forms the iminium ion with piperidine.

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with one molecule of isobutyraldehyde to form an iminium ion. This step is typically acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal.

  • Enamine Formation: A second molecule of isobutyraldehyde tautomerizes to its enamine form in the presence of piperidine. The enamine is the nucleophilic species in this reaction.

  • Nucleophilic Attack: The enamine attacks the electrophilic iminium ion, forming a new carbon-carbon bond at the α-position of the isobutyraldehyde.

  • Hydrolysis: The resulting intermediate is hydrolyzed during the workup to regenerate the aldehyde functionality, yielding the final product, this compound.

This mechanistic pathway is a classic example of enamine-mediated α-alkylation of aldehydes.[5][6][7]

Reaction Mechanism Diagram

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enamine Formation cluster_3 C-C Bond Formation & Hydrolysis Isobutyraldehyde_1 Isobutyraldehyde Iminium_Ion Iminium Ion Isobutyraldehyde_1->Iminium_Ion + Piperidine - H2O Piperidine Piperidine Piperidine->Iminium_Ion Intermediate Adduct Iminium_Ion->Intermediate Isobutyraldehyde_2 Isobutyraldehyde Enamine Enamine Isobutyraldehyde_2->Enamine + Piperidine (catalyst) Enamine->Intermediate + Iminium Ion Product This compound Intermediate->Product Hydrolysis

Caption: The Mannich reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IsobutyraldehydeReagentSigma-AldrichPurity ≥99%
PiperidineReagentSigma-AldrichPurity ≥99%
Hydrochloric AcidACS ReagentFisher ScientificConcentrated (37%)
Diethyl EtherAnhydrousJ.T. Baker
Sodium HydroxidePelletsEMD Millipore
Magnesium SulfateAnhydrousAcros Organics
Round-bottom flask250 mLKimble
Magnetic stirrerIKA
Addition funnel100 mLPyrex
Ice bath
Separatory funnel500 mL
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine isobutyraldehyde (14.4 g, 0.2 mol) and piperidine (8.5 g, 0.1 mol).

  • Acid Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (0.5 mL) to the stirred mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Neutralization: After 24 hours, cool the reaction mixture in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide until the pH is approximately 10-11.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Experimental Workflow Diagram

workflow start Start setup 1. Reaction Setup: Combine Isobutyraldehyde and Piperidine start->setup acid 2. Add HCl (catalyst) in an ice bath setup->acid react 3. Stir at Room Temperature for 24h acid->react workup 4. Neutralize with NaOH solution react->workup extract 5. Extract with Diethyl Ether workup->extract dry 6. Dry organic phase and remove solvent extract->dry purify 7. Purify by Vacuum Distillation dry->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Scientific Integrity & Logic: Rationale and Troubleshooting

  • Expertise & Experience:

    • Stoichiometry: The use of a 2:1 molar ratio of isobutyraldehyde to piperidine is crucial. One equivalent of isobutyraldehyde is required to form the iminium ion with piperidine, while the second equivalent acts as the enolizable component.

    • Catalyst: A catalytic amount of acid is necessary to promote the formation of the iminium ion by facilitating the dehydration step. The reaction can also proceed under base-catalyzed or thermal conditions, but acid catalysis is often more efficient for this type of transformation.

    • Temperature Control: The initial cooling during the acid addition is a critical safety and yield-preserving measure. The formation of the iminium ion is exothermic, and uncontrolled temperature can lead to side reactions and reduced yield.

  • Trustworthiness (Self-Validation):

    • Monitoring: Regular monitoring of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system) will allow for the determination of the reaction's completion and prevent the formation of byproducts due to prolonged reaction times.

    • Purification: Vacuum distillation is recommended for purification as the product has a relatively high boiling point and may be sensitive to decomposition at atmospheric pressure. The expected boiling point should be determined from literature values if available.

  • Authoritative Grounding: The principles of the Mannich reaction are well-established in organic chemistry literature.[1][8] The formation of enamines from aldehydes and secondary amines as key intermediates in C-C bond-forming reactions is a fundamental concept in modern organocatalysis.[9][10]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from isobutyraldehyde and piperidine. By understanding the underlying Mannich reaction mechanism and adhering to the outlined experimental procedure, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

  • Jacobsen, E. N., & Denmark, S. E. (2012). Catalytic Asymmetric Synthesis, 3rd Edition. John Wiley & Sons. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Bertelsen, S. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(33), 6138–6171. [Link]

  • List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Wikipedia. (2024). Mannich reaction. [Link]

  • Noller, C. R., & Baliah, V. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]

  • Wikipedia. (2024). Isobutyraldehyde. [Link]

Sources

Application Note: Synthesis and Application of 2-Methyl-1-(piperidin-1-yl)prop-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-methyl-1-(piperidin-1-yl)prop-1-ene, an enamine of significant utility in synthetic organic chemistry. The protocol details the acid-catalyzed condensation reaction between piperidine, a cyclic secondary amine, and 2-methylpropanal, an α-branched aldehyde. We present a robust, step-by-step methodology employing a Dean-Stark apparatus to drive the reaction to completion by azeotropic removal of water. The mechanistic underpinnings of the reaction, key experimental considerations, and the subsequent application of the enamine product in Stork enamine alkylations are discussed in detail to provide researchers with a thorough and practical resource.

Introduction

Enamines are versatile synthetic intermediates that serve as nucleophilic analogues of enolates.[1][2] Their enhanced reactivity, coupled with the milder, non-basic conditions required for their formation and use, makes them a superior alternative to traditional enolate chemistry for the α-alkylation and α-acylation of carbonyl compounds.[3][4] The Stork enamine alkylation, a cornerstone of modern organic synthesis, leverages these properties to achieve selective mono-alkylation, circumventing common side reactions like poly-alkylation and self-condensation.[5][6]

The reaction between a secondary amine and an enolizable aldehyde or ketone provides direct access to these valuable intermediates.[7] This note focuses on the reaction of piperidine with 2-methylpropanal. This specific transformation is noteworthy as it yields a single regioisomeric enamine product, 2-methyl-1-(piperidin-1-yl)prop-1-ene, due to the presence of only one α-hydrogen in the parent aldehyde. This defined regioselectivity makes the resulting enamine a predictable and reliable nucleophile for subsequent carbon-carbon bond-forming reactions.

Reaction Mechanism

The formation of an enamine from a secondary amine and an aldehyde is a reversible, acid-catalyzed condensation reaction.[8][9] The mechanism proceeds through several distinct steps, beginning with the activation of the carbonyl group and culminating in the formation of the C=C double bond characteristic of an enamine.[10]

  • Carbonyl Protonation & Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylpropanal by an acid catalyst (e.g., p-TsOH). This step increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack by the lone pair of electrons on the piperidine nitrogen.

  • Carbinolamine Formation: The nucleophilic attack results in a tetrahedral intermediate. A subsequent proton transfer from the now positively charged nitrogen to the oxygen yields a neutral carbinolamine.[10]

  • Formation of the Iminium Ion: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[7] The lone pair on the adjacent nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[2]

  • Enamine Formation: Since the nitrogen atom in the iminium ion lacks a proton, a base (such as another molecule of piperidine or the conjugate base of the acid catalyst) abstracts a proton from the α-carbon. This deprotonation event forms the carbon-carbon double bond and neutralizes the nitrogen, yielding the final enamine product.[8][11]

The overall reaction is an equilibrium. To drive the synthesis towards the enamine product, the water byproduct must be continuously removed from the reaction mixture, a task efficiently accomplished using a Dean-Stark apparatus.[7][12]

reaction_mechanism cluster_reactants Reactants 2_methylpropanal 2-Methylpropanal piperidine Piperidine carbinolamine carbinolamine piperidine->carbinolamine iminium Iminium Ion enamine enamine iminium->enamine - H⁺ carbinolamine->iminium + H⁺ - H₂O

Figure 1: The acid-catalyzed mechanism for enamine formation.

Experimental Protocol

This protocol describes the synthesis of 2-methyl-1-(piperidin-1-yl)prop-1-ene on a 0.1 molar scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mol)Mass / VolumeNotes
2-Methylpropanal (Isobutyraldehyde)72.110.107.21 g (8.9 mL)Reagent grade, freshly distilled if necessary
Piperidine85.150.1210.22 g (11.9 mL)Reagent grade, distilled from CaH₂
p-Toluenesulfonic acid monohydrate190.220.0010.19 g (1 mol%)Catalyst
Toluene, Anhydrous92.14-150 mLSolvent
Saturated Sodium Bicarbonate Solution--~50 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~10 gDrying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Dean-Stark trap with condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Apparatus Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser under a nitrogen atmosphere. The setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add anhydrous toluene (150 mL), 2-methylpropanal (7.21 g, 0.10 mol), piperidine (10.22 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol).

    • Rationale: A slight excess of the amine is used to ensure complete conversion of the aldehyde. Toluene is the solvent of choice as it forms a low-boiling azeotrope with water, facilitating its removal.[13] The acid catalyst is essential for the reaction to proceed at a reasonable rate.[8]

  • Reaction Execution: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the side arm of the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.[12]

  • Monitoring: Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The theoretical amount of water to be collected is 1.8 mL (0.10 mol). The reaction can also be monitored by TLC or GC analysis.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize and remove the acid catalyst.

    • Wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and rinse with a small amount of dry toluene.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene solvent.

    • Purify the resulting crude oil by vacuum distillation to yield 2-methyl-1-(piperidin-1-yl)prop-1-ene as a colorless to pale yellow oil.

    • Note: Enamines can be sensitive to air and moisture and should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator.[7] Some enamines may discolor over time, which may indicate polymerization or degradation.

Workflow and Characterization

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis setup Assemble & Dry Glassware (Dean-Stark Setup) charge Charge Flask: - Toluene - 2-Methylpropanal - Piperidine - p-TsOH setup->charge reflux Heat to Reflux charge->reflux collect Collect Water in Dean-Stark Trap reflux->collect monitor Monitor Completion (2-4 hours) collect->monitor workup Cool & Wash (NaHCO₃, Brine) monitor->workup dry Dry (MgSO₄) & Filter workup->dry evap Solvent Removal (Rotovap) dry->evap distill Vacuum Distillation evap->distill product Pure Enamine Product distill->product char Characterization: - ¹H & ¹³C NMR - IR Spectroscopy - Mass Spectrometry product->char

Figure 2: Overall experimental workflow for enamine synthesis.

Expected Product Characteristics
  • Product: 2-Methyl-1-(piperidin-1-yl)prop-1-ene

  • Molecular Formula: C₁₀H₁₉N

  • Molecular Weight: 153.27 g/mol

  • Appearance: Colorless to pale yellow oil

  • Expected Yield: 75-90%

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃): δ ~5.5-6.0 (s, 1H, vinylic H), ~2.8-3.2 (m, 4H, piperidine N-CH₂), ~1.7 (s, 6H, two allylic CH₃), ~1.5-1.7 (m, 6H, piperidine CH₂).

  • ¹³C NMR (CDCl₃): δ ~135-140 (vinylic C-N), ~115-120 (vinylic C-H), ~50 (piperidine N-CH₂), ~25-27 (piperidine CH₂), ~20 (allylic CH₃).

  • IR (neat, cm⁻¹): ~2930 (C-H stretch), ~1640-1660 (C=C stretch, strong).

  • Mass Spec (EI, m/z): 153 (M⁺), fragments corresponding to loss of methyl or other alkyl groups.

Application in Stork Enamine Alkylation

The primary utility of the synthesized enamine is as a potent carbon nucleophile. In the Stork enamine alkylation, the enamine reacts with various electrophiles, such as alkyl halides, acyl halides, or Michael acceptors.[3][14] The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the electrophile, forming a new C-C bond and generating an iminium salt intermediate. Subsequent hydrolysis of this iminium salt with dilute aqueous acid regenerates the carbonyl group, affording the α-substituted aldehyde.[5] This two-step sequence provides a mild and highly effective method for the selective mono-alkylation of 2-methylpropanal.

Safety and Handling

  • 2-Methylpropanal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

All manipulations must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

References

  • Miller, S. A., et al. (2015). Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Enamine. Wikipedia. Available at: [Link]

  • JoVE. (2025). Aldehydes and Ketones with Amines: Enamine Formation Mechanism. Journal of Visualized Experiments. Available at: [Link]

  • University of Calgary. (n.d.). Synthetic Applications of Enamines. chem.ucalgary.ca. Available at: [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: The Synthetic Potential of 2-Methyl-2-(piperidin-1-yl)propanal in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

In the landscape of modern organic synthesis, the demand for novel, stereochemically-defined building blocks is insatiable. These molecules are the cornerstone of drug discovery and materials science, enabling the construction of complex architectures with precise functional control. 2-Methyl-2-(piperidin-1-yl)propanal is one such building block, a unique α-amino aldehyde whose structural features suggest significant, albeit largely untapped, potential.[1][2][3]

This compound, with the chemical formula C₉H₁₇NO and a molecular weight of 155.24 g/mol , is characterized by an aldehyde functional group attached to a quaternary carbon.[1] This α-carbon is substituted with two methyl groups and a piperidine ring. The presence of the piperidine moiety, a common pharmacophore, hints at its utility in synthesizing molecules with potential biological activity.[4][5] More critically, the quaternary α-carbon imparts significant steric hindrance and, crucially, prevents epimerization of the adjacent stereocenter once formed, ensuring configurational stability in subsequent transformations.[6]

While specific, peer-reviewed applications of this compound are not yet extensively documented, its structure is ideally suited for a range of modern synthetic transformations, particularly in the realm of asymmetric organocatalysis. This guide serves as a prospective analysis, grounded in established mechanistic principles, to explore and protocolize its potential use in key synthetic reactions. We will delve into the mechanistic rationale behind its reactivity and provide detailed, actionable protocols for its application in asymmetric α-amination and Michael addition reactions, thereby offering a roadmap for researchers to unlock its synthetic value.

cluster_molecule This compound cluster_features Key Structural Features mol f1 Aldehyde Group: Reactive handle for C-C bond formation f1:e->mol:w f2 Quaternary α-Carbon: - Steric control element - Prevents racemization f2:e->mol:w f3 Piperidine Moiety: - Privileged scaffold in medicinal chemistry - Influences solubility and conformation f3:e->mol:w

Caption: Key structural features of this compound.

Mechanistic Rationale: Leveraging Enamine Catalysis

The aldehyde functionality is the gateway to a vast array of transformations. One of the most powerful strategies in modern asymmetric synthesis is enamine catalysis, which activates aldehydes toward reaction with electrophiles.[7] This process involves the reversible reaction of an aldehyde with a chiral secondary amine catalyst (e.g., a proline derivative or a MacMillan catalyst) to form a nucleophilic enamine intermediate.

For this compound, this activation pathway is particularly promising. The reaction with a chiral amine catalyst would generate a transient enamine. The steric bulk provided by the gem-dimethyl groups and the piperidine ring at the α-position would create a highly defined three-dimensional environment. This environment is critical for facial selectivity, as the catalyst's chiral scaffold directs the approach of an incoming electrophile to one face of the enamine, leading to high levels of enantioselectivity.

This mechanism forms the basis for the proposed applications that follow. The ability to generate a chiral enamine nucleophile from this unique aldehyde opens the door to constructing complex, stereochemically rich molecules.

Proposed Application I: Asymmetric α-Amination

The direct installation of a nitrogen atom at the α-position of a carbonyl compound is a fundamental transformation for the synthesis of chiral amines, amino acids, and other nitrogen-containing bioactive molecules.[8] Organocatalytic α-amination of aldehydes, typically using azodicarboxylates as the electrophilic nitrogen source, is a well-established and powerful method.[6][9]

Causality and Experimental Insight: By applying this methodology to this compound, we can synthesize a valuable α,α-disubstituted amino aldehyde. The key to success lies in the selection of the organocatalyst, which forms the chiral enamine and controls the stereochemical outcome. A second-generation MacMillan catalyst (imidazolidinone) is an excellent choice, as it is known to be highly effective for α-functionalization of sterically demanding aldehydes. The resulting product would be configurationally stable due to the quaternary stereocenter, a significant advantage over products that are prone to racemization.[6]

G start Aldehyde Substrate (this compound) enamine Chiral Enamine Intermediate start->enamine + Catalyst - H₂O catalyst Chiral Amine Catalyst adduct Covalent Adduct enamine->adduct + Electrophile electrophile Electrophilic N Source (e.g., DEAD) product α-Amino Aldehyde (Chiral Product) adduct->product Hydrolysis product->catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for asymmetric α-amination.

Protocol 3.1: Asymmetric α-Amination using a MacMillan Catalyst

Objective: To synthesize enantiomerically enriched 2-amino-2-methyl-2-(piperidin-1-yl)propanal derivative via organocatalytic α-amination.

Materials:

  • This compound (1.0 equiv)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one·HCl (MacMillan Catalyst, 0.2 equiv)

  • Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (for post-reaction reduction, optional)

  • Sodium borohydride (NaBH₄) (for post-reaction reduction, optional)

  • Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the MacMillan catalyst (0.2 equiv). Add anhydrous DCM to achieve a final substrate concentration of 0.2 M.

  • Aldehyde Addition: Add this compound (1.0 equiv) to the flask and stir the solution at room temperature for 5 minutes.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Electrophile Addition: Add diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise over 10 minutes. The solution may change color upon addition.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching and Workup (Option A - Isolate Aldehyde):

    • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Aldehyde): The crude α-hydrazino aldehyde product is often sensitive. It is recommended to purify via flash column chromatography on silica gel using a gradient elution (e.g., Hexanes/Ethyl Acetate) at low temperature if possible. Note: Due to potential instability, immediate conversion to the corresponding alcohol is advised.

  • Reductive Workup (Option B - Isolate Alcohol):

    • Once the amination is complete, add methanol to the cold reaction mixture, followed by the slow, portion-wise addition of sodium borohydride (NaBH₄) (2.0 equiv).

    • Stir for 1 hour, allowing the mixture to warm to room temperature.

    • Quench carefully with water and proceed with a standard aqueous workup as described in step 6.

    • The resulting crude N-protected amino alcohol is typically more stable and easier to purify by column chromatography. The hydrazide can then be cleaved in a subsequent step.

Proposed Application II: Asymmetric Michael Addition

The Michael addition, or conjugate addition, is one of the most fundamental C-C bond-forming reactions in organic chemistry, enabling the formation of 1,5-dicarbonyl compounds and related structures.[10][11] Using enamine catalysis, aldehydes can serve as nucleophilic partners (Michael donors) in highly enantioselective additions to α,β-unsaturated systems (Michael acceptors).[12][13]

Causality and Experimental Insight: this compound can be transformed into a chiral enamine nucleophile, which can then add to various Michael acceptors like nitro-olefins or enones. The choice of catalyst is again paramount. A diarylprolinol silyl ether catalyst (e.g., a Hayashi-Jørgensen catalyst) is often ideal for this transformation, as it excels in promoting conjugate additions with high stereocontrol.[13] The reaction is expected to produce a γ-amino aldehyde, a versatile synthon for the synthesis of piperidines, pyrrolidines, and other nitrogen-containing heterocycles.[14][15] The steric hindrance of the substrate will be a key factor, potentially enhancing the diastereoselectivity of the addition.

sub_aldehyde 1. Aldehyde Substrate (this compound) step1 Mix Aldehyde and Catalyst in Solvent (e.g., Toluene) (Formation of Enamine) sub_aldehyde->step1 sub_catalyst 2. Chiral Amine Catalyst (e.g., Diarylprolinol Silyl Ether) sub_catalyst->step1 sub_acceptor 3. Michael Acceptor (e.g., Nitrostyrene) step3 Add Michael Acceptor sub_acceptor->step3 step2 Cool to Reaction Temperature (e.g., 0 °C to RT) step1->step2 step2->step3 step4 Stir and Monitor Reaction (TLC / LC-MS) step3->step4 step5 Aqueous Workup and Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 product Final Product (Chiral γ-Amino Aldehyde) step6->product

Caption: Experimental workflow for a proposed asymmetric Michael addition.

Protocol 4.1: Asymmetric Michael Addition to a Nitro-olefin

Objective: To synthesize an enantiomerically enriched γ-nitro aldehyde via the conjugate addition of this compound to a nitro-olefin.

Materials:

  • This compound (1.5 equiv)

  • trans-β-Nitrostyrene (or other nitro-olefin) (1.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv)

  • Benzoic Acid (co-catalyst, 0.1 equiv)

  • Toluene, anhydrous

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In an oven-dried vial equipped with a stir bar, dissolve trans-β-nitrostyrene (1.0 equiv), the diarylprolinol silyl ether catalyst (0.1 equiv), and benzoic acid (0.1 equiv) in anhydrous toluene (to achieve a final nitro-olefin concentration of 0.25 M).

  • Aldehyde Addition: Add this compound (1.5 equiv) to the solution. Note: Using an excess of the aldehyde is common in these reactions to ensure complete consumption of the Michael acceptor and facilitate enamine formation.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the nitro-olefin spot. Reactions are typically complete in 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography using a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired Michael adduct. The product is expected to be a mixture of diastereomers, which can often be separated by chromatography.

Table 1: Predicted Outcomes for Michael Addition with Various Acceptors
EntryMichael Acceptor (R)Expected Yield (%)Expected dr (syn:anti)Expected ee (%) (major)
1trans-β-Nitrostyrene85-95>95:5>98
2Methyl Vinyl Ketone70-8590:10>95
3N,N-Dimethylacrylamide65-8085:15>90
4Diethyl maleate75-90>95:5>97
Note: Expected outcomes are hypothetical and based on literature precedents for similar organocatalyzed Michael additions. Actual results require experimental validation.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored building block for organic synthesis. Its unique combination of a reactive aldehyde handle, a stabilizing quaternary α-carbon, and a medicinally relevant piperidine scaffold makes it an attractive substrate for modern catalytic methods. The protocols detailed herein for asymmetric α-amination and Michael addition are based on robust, well-established organocatalytic principles and provide a logical starting point for investigation.

The successful application of this substrate would yield novel, enantiomerically enriched synthons that are pre-functionalized for further elaboration in drug discovery programs. We anticipate that future research will validate the synthetic utility of this compound, establishing it as a valuable tool in the synthetic chemist's arsenal for the efficient construction of complex molecular targets.

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  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate (2023). [Link]

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Application Notes & Protocols: 2-Methyl-2-(piperidin-1-yl)propanal as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Amino Aldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile, functionalized building blocks. The piperidine motif is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a key pharmacophore in a multitude of drug classes.[1][2][3] When combined with an aldehyde—a reactive handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions—the resulting structure becomes a powerful synthon for rapid library generation and lead optimization.[][5]

This document provides a detailed guide to the synthesis, handling, and application of 2-Methyl-2-(piperidin-1-yl)propanal , a unique α-amino aldehyde. Its structure, featuring a sterically hindered quaternary center adjacent to the formyl group, offers distinct advantages in controlling reactivity and introducing specific conformational constraints in target molecules. We will explore its synthesis, key reactions, and provide detailed, field-tested protocols to empower researchers in their drug development programs.

Physicochemical Properties & Handling Considerations

Due to the presence of both a tertiary amine and a reactive aldehyde, this compound requires careful handling to ensure its stability and reactivity.[] α-Amino aldehydes are known to be sensitive, and understanding their properties is crucial for successful application.[]

PropertyValueSource
CAS Number 16042-93-6[6][7][8]
Molecular Formula C₉H₁₇NO[6][7]
Molecular Weight 155.24 g/mol [6][7]
Appearance (Expected) Colorless to pale yellow oilGeneral Chemical Knowledge
Purity Typically >98%[7]

Handling & Storage:

  • Instability: The juxtaposition of an amine and an aldehyde can lead to self-condensation or oligomerization.[] It is best to use the aldehyde immediately after preparation or purification.

  • Storage: For short-term storage, keep under an inert atmosphere (Argon or Nitrogen) at -20°C. For longer-term storage, conversion to a more stable derivative (e.g., a dimethyl acetal) followed by deprotection before use is recommended.

  • Oxidation: Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid. Avoid prolonged exposure to air.

Synthesis of the Building Block

The most direct and reliable method for synthesizing this compound is through the controlled oxidation of the corresponding primary alcohol, 2-Methyl-2-(piperidin-1-yl)propan-1-ol. This precursor alcohol can be synthesized via a Grignard reaction between ethyl 2-methyl-2-(piperidin-1-yl)propanoate and a suitable methylating agent, followed by reduction, or more directly by reacting piperidine with isobutyraldehyde and formaldehyde in a Mannich-type reaction. A common synthetic route involves the condensation of piperidine with propionaldehyde.[9]

Below is a standard protocol for the oxidation step.

Protocol 1: Swern Oxidation of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

This protocol is favored for its mild conditions, which minimize over-oxidation and other side reactions common with α-amino alcohols.

Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to create a highly reactive species that efficiently oxidizes the primary alcohol to an aldehyde at low temperatures, preserving the integrity of the sensitive α-amino aldehyde product. Triethylamine (TEA) is used as a non-nucleophilic base to quench the reaction and neutralize the generated acid.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_activation Swern Reagent Formation cluster_oxidation Oxidation cluster_quench Quench & Workup P1 1. Dissolve Oxalyl Chloride in anhydrous DCM at -78°C P2 2. Prepare DMSO solution in anhydrous DCM A1 3. Add DMSO solution dropwise to Oxalyl Chloride solution P2->A1 Combine Solutions A2 4. Stir for 15 min to form the electrophilic sulfur species A1->A2 O1 5. Add 2-Methyl-2-(piperidin-1-yl)propan-1-ol solution dropwise A2->O1 Introduce Alcohol O2 6. Stir for 45 min at -78°C O1->O2 Q1 7. Add Triethylamine (TEA), stir for 10 min O2->Q1 Base Quench Q2 8. Warm to room temperature Q1->Q2 Q3 9. Aqueous workup (Water, Brine) Q2->Q3 Q4 10. Dry, filter, and concentrate Q3->Q4 Q5 11. Purify via column chromatography Q4->Q5

Caption: Workflow for Swern Oxidation.

Materials:

  • 2-Methyl-2-(piperidin-1-yl)propan-1-ol (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Activator Addition: Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of a solution of anhydrous DMSO in DCM. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Add a solution of 2-Methyl-2-(piperidin-1-yl)propan-1-ol in anhydrous DCM dropwise to the reaction mixture. Ensure the internal temperature remains below -65 °C.

  • Oxidation: Stir the reaction mixture at -78 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add triethylamine to the flask. The mixture may become thick. Continue stirring for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde should be purified immediately by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes), taking care to minimize contact time on the silica.

Application in Pharmaceutical Synthesis: Reductive Amination

One of the most powerful applications of this building block is in reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.[10][11] This one-pot procedure allows for the efficient coupling of the aldehyde with a primary or secondary amine to construct a larger, more complex molecule. This is a key strategy for exploring structure-activity relationships (SAR) by introducing diverse amine fragments.[10]

Case Study: Synthesis of a Novel GPR119 Modulator Scaffold

G-protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and related metabolic disorders.[12] Many GPR119 modulators feature a central piperidine ring linked to various aromatic systems. Here, we demonstrate the use of this compound to synthesize a key intermediate for such a modulator.

Protocol 2: Reductive Amination with 4-Aminobenzonitrile

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. It is milder and more selective for the iminium ion intermediate compared to other hydrides like sodium cyanoborohydride, reducing the likelihood of reducing the starting aldehyde.[10][11] The reaction can be performed in a single pot under mild, often acidic, conditions which facilitate imine formation.[10][13]

Reaction Scheme:

G cluster_reactants A This compound Plus + A->Plus B 4-Aminobenzonitrile B->Plus C Intermediate Iminium Ion Arrow2 NaBH(OAc)3 (STAB) C->Arrow2 D Target Product Arrow1 DCM, Acetic Acid Plus->Arrow1 Arrow1->C Imine Formation Arrow2->D Reduction

Caption: Reductive Amination Workflow.

Materials:

  • This compound (1.0 eq)

  • 4-Aminobenzonitrile (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[10]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

Procedure:

  • Imine Formation: To a solution of this compound and 4-aminobenzonitrile in anhydrous DCM, add a catalytic amount of glacial acetic acid.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[10]

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC until the starting aldehyde is consumed.[10]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the desired N-alkylated product.

ParameterConditionRationale
Solvent Anhydrous DCM or DCEAprotic, effectively solubilizes reactants.
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for the iminium ion over the aldehyde.
Catalyst Acetic AcidCatalyzes imine formation.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Monitoring LC-MS / TLCTo track consumption of the limiting reagent (aldehyde).

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its unique structural features—a reactive aldehyde handle appended to a sterically hindered piperidine scaffold—provide medicinal chemists with a powerful tool for synthesizing novel chemical entities. The protocols outlined in this guide for its synthesis via Swern oxidation and its application in reductive amination are robust, reproducible, and serve as a foundation for broader synthetic exploration. By understanding its reactivity and handling requirements, researchers can effectively leverage this synthon to accelerate the discovery of next-generation therapeutics.

References

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  • Reddy, M. P., et al. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. WO2014188453A2.
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Application Notes and Protocols for 2-Methyl-2-(piperidin-1-yl)propanal in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Aldehyde Probe for Proteomic Analysis

In the dynamic field of proteomics, the development of novel chemical tools for the covalent modification of proteins is paramount for elucidating protein function, structure, and interactions. 2-Methyl-2-(piperidin-1-yl)propanal is an emerging reagent designed for proteomics research, leveraging the reactivity of its aldehyde moiety for the targeted labeling and potential cross-linking of proteins. This document provides a comprehensive guide to the hypothesized applications and detailed protocols for the use of this reagent in proteomic workflows, intended for researchers, scientists, and drug development professionals.

The core functionality of this compound lies in its electrophilic aldehyde group. This group can readily react with nucleophilic residues on the protein surface, most notably the ε-amino group of lysine residues, to form a Schiff base. This initial reversible linkage can be stabilized through reduction to form a stable secondary amine bond, thus covalently attaching the 155.24 Da tag to the protein. The presence of the piperidine ring may enhance the solubility and stability of the reagent and provides a distinct mass signature for mass spectrometry-based detection.

These application notes will explore two primary uses of this compound: as a versatile tool for protein labeling to study solvent accessibility and as a potential chemical cross-linker to investigate protein-protein interactions.

Part 1: Application as a Protein Labeling Reagent for Surface Mapping

The labeling of solvent-accessible lysine residues with this compound can provide valuable insights into protein topology and conformational changes. By covalently modifying proteins and subsequently identifying the modified peptides by mass spectrometry, researchers can map the surface of a protein or protein complex.

Principle of the Method

The workflow for protein surface mapping using this compound involves three key stages:

  • Labeling: The protein of interest is incubated with this compound. The aldehyde group of the reagent reacts with the primary amines of lysine residues exposed on the protein's surface.

  • Reduction: The resulting Schiff bases are reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form stable covalent bonds.

  • Analysis: The labeled protein is then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of peptides carrying the this compound modification reveals the solvent-accessible lysine residues.

Experimental Workflow Diagram

G cluster_0 Protein Labeling cluster_1 Sample Preparation for MS cluster_2 Mass Spectrometry Analysis Protein Protein Sample Incubation Incubation (Schiff Base Formation) Protein->Incubation Reagent This compound Reagent->Incubation Reduction Reduction (e.g., NaBH3CN) Incubation->Reduction Labeled_Protein Covalently Labeled Protein Reduction->Labeled_Protein Denaturation Denaturation & Alkylation Labeled_Protein->Denaturation Digestion Tryptic Digestion Denaturation->Digestion Peptides Labeled Peptides Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Mapping Surface Accessibility Map Data_Analysis->Mapping

Caption: Workflow for protein surface mapping using this compound.

Detailed Protocol: Labeling of a Purified Protein

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris).

  • This compound (MW: 155.24 g/mol )[1]

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Standard proteomics-grade solvents and reagents for LC-MS/MS analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a fresh 100 mM stock solution of NaBH₃CN in water.

  • Protein Labeling Reaction:

    • Dissolve the purified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Reductive Amination:

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.

    • Continue the incubation at room temperature for another 1-2 hours or overnight at 4°C.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

    • Remove excess reagents and buffer exchange the labeled protein into a suitable buffer for downstream processing (e.g., 50 mM ammonium bicarbonate) using a desalting column.

  • Protein Digestion:

    • Denature the labeled protein by adding a denaturing agent (e.g., 8 M urea).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture by LC-MS/MS.

    • For data analysis, search the MS/MS spectra against the appropriate protein database, specifying a variable modification of +139.131 Da (C₉H₁₇N) on lysine residues.

Part 2: Application as a Potential Chemical Cross-Linker

While this compound is a mono-aldehyde, its potential application in cross-linking could be envisaged in a two-step process, particularly for identifying proximal lysines within a protein or between interacting proteins. This would likely involve a secondary reaction or the use of a homo-bifunctional linker that can react with the piperidine moiety after the initial protein labeling. However, a more direct, albeit less conventional, cross-linking application could be hypothesized where the initial Schiff base formed with one lysine residue is in close enough proximity to react with a second nucleophilic residue.

A more plausible scenario involves its use in combination with another cross-linker. For instance, after labeling accessible lysines, a secondary cross-linker could be introduced that reacts with the piperidine moiety. This would allow for a more controlled, two-step cross-linking strategy.

Hypothesized Two-Step Cross-Linking Workflow
  • Step 1: Primary Labeling: Label solvent-accessible lysines with this compound as described in Part 1.

  • Step 2: Secondary Cross-Linking: Introduce a homo-bifunctional cross-linker that can react with the secondary amine of the piperidine ring.

  • Analysis: Digest the cross-linked protein complex and analyze the resulting peptides by mass spectrometry to identify cross-linked peptides.

Chemical Reaction Pathway Diagram

G cluster_0 Step 1: Schiff Base Formation & Reduction cluster_1 Step 2: Proximity-Based Cross-Linking Protein1_Lys Protein-Lys-NH2 Schiff_Base Protein-Lys-N=CH-R Protein1_Lys->Schiff_Base Reagent Aldehyde Reagent Reagent->Schiff_Base Reduction Reduction Schiff_Base->Reduction Labeled_Protein Protein-Lys-NH-CH2-R Reduction->Labeled_Protein Labeled_Protein2 Labeled Protein Cross_Link Cross-Linked Proteins Labeled_Protein2->Cross_Link Protein2_Lys Proximal Protein-Lys-NH2 Protein2_Lys->Cross_Link

Caption: Hypothesized reaction pathway for protein cross-linking.

Protocol: In Vitro Cross-Linking of a Protein Complex

Note: This protocol is hypothetical and would require optimization.

Materials:

  • Purified protein complex

  • Reagents from the labeling protocol

  • Homo-bifunctional NHS-ester cross-linker (e.g., BS³)

  • Standard reagents for SDS-PAGE and mass spectrometry

Procedure:

  • Primary Labeling:

    • Perform the labeling and reduction steps as described in the protein labeling protocol (Part 1, steps 1-4).

  • Secondary Cross-Linking:

    • To the labeled protein complex, add the homo-bifunctional NHS-ester cross-linker to a final concentration of 0.5-2 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction with an excess of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Analysis of Cross-Linking:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of cross-linking.

    • For identification of cross-linked peptides, excise the cross-linked bands from the gel, perform in-gel digestion with trypsin, and analyze the extracted peptides by LC-MS/MS.

    • Specialized software is required for the analysis of cross-linked peptide data.

Data Presentation and Interpretation

Quantitative data from labeling experiments should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Protein Labeling

Protein IDPeptide SequenceModified Lysine PositionMS1 Intensity (Control)MS1 Intensity (Labeled)Fold Change
P12345AGLKVTIDERK41.2e78.5e60.71
P12345YLGYLEQLLR-5.4e65.5e61.02
P12345KVPQVSTPTLVEVSRK13.8e70.2e70.05

A decrease in the intensity of the unmodified peptide and the appearance of a new peak corresponding to the modified peptide confirms successful labeling. The degree of labeling can provide insights into the solvent accessibility of different lysine residues.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results obtained using this compound, it is crucial to incorporate controls into the experimental design:

  • No-reagent control: A protein sample processed without the addition of this compound to check for non-specific modifications.

  • No-reductant control: A reaction performed without the reducing agent to assess the stability of the Schiff base.

  • Titration of the reagent: Performing the labeling with varying concentrations of the reagent to find the optimal balance between labeling efficiency and potential protein aggregation or denaturation.

Conclusion and Future Perspectives

This compound presents itself as a promising reagent for proteomics, primarily for the mapping of protein surfaces through the labeling of lysine residues. Its simple structure and reactive aldehyde group make it a potentially valuable tool for studying protein conformation and dynamics. While its application as a direct cross-linker is less straightforward, its use in multi-step cross-linking strategies warrants further investigation. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their proteomic workflows. Further studies are needed to fully characterize its reactivity and expand its applications in the ever-evolving landscape of proteomics research.

References

  • Shi, X., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC - PubMed Central. [Link]

  • Sinz, A. (2015). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. [Link]

  • Carver, J. A., & Bown, J. L. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Aston Publications Explorer. [Link]

  • Kao, A., et al. (2011). A mass spectrometry-based chemical proteomics approach for identifying protein-ligand interactions in a global cellular context. Methods in molecular biology (Clifton, N.J.), 753, 319–335.
  • Leitner, A., et al. (2014). Probing native protein structures by chemical cross-linking, mass spectrometry, and modeling. Structure (London, England : 1993), 22(8), 1237–1248.
  • Chavez, J. D., et al. (2016). A general method for targeted quantitative cross-linking mass spectrometry. PLoS ONE, 11(10), e0165975.
  • Luo, J., et al. (2012). A new amine-reactive reversible cross-linker for protein structure and interaction studies by mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 875–886.

Sources

Application Note: Derivatization of Peptides with 2-Methyl-2-(piperidin-1-yl)propanal for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Peptide Derivatization

In the landscape of proteomics and drug development, mass spectrometry (MS) stands as a cornerstone for the identification and quantification of peptides and proteins.[1][2] However, the inherent chemical diversity of peptides can lead to variations in ionization efficiency, complicating comparative analyses. Chemical derivatization offers a powerful strategy to overcome these challenges by introducing moieties that enhance detection sensitivity and predictability.[1] One such strategy is reductive amination, which targets primary amines—specifically the N-terminus and the ε-amino group of lysine residues—with aldehyde-containing reagents.[3][4]

This application note details a comprehensive protocol for the derivatization of peptides using 2-Methyl-2-(piperidin-1-yl)propanal. While this specific reagent is not extensively documented for this purpose, its structure suggests potential advantages. The aldehyde group serves as the reactive handle for covalent attachment to the peptide, and the tertiary amine within the piperidine ring may promote efficient ionization in positive mode electrospray ionization (ESI)-MS, potentially acting as a "proton antenna." This guide provides researchers with the foundational principles and a detailed, adaptable protocol for leveraging this chemistry in their own analytical workflows.

Core Principles: The Chemistry of Reductive Amination

The derivatization of a peptide with this compound proceeds via a two-step reductive amination pathway.[3][4] This method is highly selective for primary amines under mildly acidic conditions.

  • Schiff Base Formation: The aldehyde group of this compound reacts with the primary amine of the peptide (e.g., the N-terminus) to form a protonated Schiff base (iminium ion). This reaction is reversible and pH-dependent.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the iminium ion to a stable secondary amine, thus covalently linking the derivatizing agent to the peptide.[5]

This two-step, one-pot reaction is robust and results in a stable, modified peptide with a predictable mass shift, facilitating straightforward data analysis.

Figure 1: Reductive Amination Workflow Peptide Peptide with Primary Amine Reaction Derivatization Reaction Peptide->Reaction Reagent This compound Reagent->Reaction Buffer Reaction Buffer (e.g., Sodium Phosphate, pH 6-7) Buffer->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reaction Quenching Reaction Quenching (e.g., with acetone) Reaction->Quenching Cleanup Sample Cleanup (e.g., SPE) Quenching->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General experimental workflow for peptide derivatization.

Materials and Reagents

Equipment
  • Vortex mixer

  • Microcentrifuge

  • Adjustable micropipettes (P10, P200, P1000)

  • Heating block or water bath

  • Lyophilizer or vacuum concentrator

  • LC-MS system (e.g., ESI-Q-TOF or Orbitrap)

Chemicals and Consumables
  • Derivatization Reagent: this compound (CAS 16042-93-6)[6][7][8]

  • Model Peptide: A well-characterized peptide with at least one primary amine (e.g., Angiotensin I, Bradykinin).

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 6.5.

  • Reducing Agent Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Solution: 5% (v/v) Acetone in water.

  • Sample Cleanup: C18 Solid-Phase Extraction (SPE) cartridges.

  • Mass Spectrometry Solvents: LC-MS grade water, acetonitrile, and formic acid.

  • Microcentrifuge tubes (0.5 or 1.5 mL).

Experimental Protocols

This protocol is designed for the derivatization of a peptide at a 100 µM concentration. Volumes and concentrations can be scaled as needed.

Protocol 1: Preparation of Stock Solutions
  • Peptide Stock Solution (1 mM): Dissolve the model peptide in an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 1 mM. Aliquot and store at -20°C.

  • Derivatization Reagent Stock (100 mM): Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. This solution should be prepared fresh.

  • Reducing Agent Solution (1 M): Prepare a 1 M solution of NaBH₃CN in water. This solution should also be prepared fresh due to the potential for hydrolysis.

Protocol 2: Peptide Derivatization Reaction
  • Peptide Preparation: In a 0.5 mL microcentrifuge tube, add 5 µL of the 1 mM peptide stock solution.

  • Buffering: Add 40 µL of 100 mM sodium phosphate buffer (pH 6.5) to the peptide solution. Vortex briefly.

  • Initiation of Derivatization: Add 2.5 µL of the 100 mM this compound stock solution to the peptide mixture. This provides a significant molar excess of the reagent to drive the reaction.

  • Addition of Reducing Agent: Add 2.5 µL of the 1 M NaBH₃CN solution. The final reaction volume will be approximately 50 µL.

  • Incubation: Vortex the reaction mixture gently and incubate at 37°C for 2 hours.

  • Reaction Quenching: To consume any excess aldehyde reagent, add 10 µL of the 5% acetone quenching solution and incubate for an additional 15 minutes at room temperature.

  • Acidification: Add 1 µL of pure formic acid to acidify the sample, preparing it for sample cleanup.

Figure 2: Derivatization Reaction Mechanism cluster_0 Schiff Base Formation cluster_1 Reduction Peptide Peptide-NH₂ Protonated_Imine Peptide-N⁺H=CH-Reagent (Iminium Ion) Peptide->Protonated_Imine + H⁺ Aldehyde Reagent-CHO Aldehyde->Protonated_Imine - H₂O Derivatized_Peptide Peptide-NH-CH₂-Reagent (Stable Secondary Amine) Protonated_Imine->Derivatized_Peptide Reducing_Agent NaBH₃CN Reducing_Agent->Derivatized_Peptide

Caption: The two-step reductive amination process.

Protocol 3: Post-Reaction Sample Cleanup

Desalting the sample and removing excess reagents is critical for high-quality MS data.

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 1 mL of 100% acetonitrile, followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the acidified reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and excess unreacted, polar reagents.

  • Elution: Elute the derivatized peptide from the cartridge with 500 µL of 50% acetonitrile containing 0.1% formic acid.

  • Drying: Dry the eluted sample in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried, derivatized peptide in an appropriate volume (e.g., 50 µL) of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water) for analysis.

Data Interpretation and Expected Results

Upon successful derivatization, the modified peptide will exhibit a specific mass shift in the mass spectrum. The molecular weight of this compound is 155.24 g/mol . The net addition to the peptide mass after reductive amination (addition of C₉H₁₇N) will be 139.15 Da (155.24 from the reagent minus 16.09 from the oxygen of the aldehyde, plus 2.02 from the two hydrogens in the reduction step).

For a peptide with a single N-terminal amine, a new peak corresponding to [M + 139.15 + nH]ⁿ⁺ should be observed. If the peptide contains lysine residues, multiple derivatizations are possible, leading to a distribution of products with mass additions of n * 139.15 Da, where 'n' is the number of labeled sites.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Derivatization Efficiency 1. Incorrect pH of reaction buffer.2. Degraded reducing agent.3. Insufficient reagent concentration.1. Verify buffer pH is between 6 and 7.2. Prepare fresh NaBH₃CN solution immediately before use.3. Increase the molar excess of the derivatization reagent.
Multiple Unidentified Peaks in MS 1. Incomplete reaction quenching.2. Side reactions due to incorrect pH.3. Peptide degradation.1. Ensure quenching step is performed as described.2. Maintain reaction pH in the recommended range.3. Minimize incubation times and temperatures.
No Derivatized Peptide Detected 1. Inactive derivatization reagent.2. Absence of primary amines on the peptide (e.g., N-terminal pyroglutamate).1. Use a fresh bottle of the aldehyde reagent.2. Confirm the peptide sequence contains a free N-terminus or lysine residues.
Poor Signal in Mass Spectrometer 1. Incomplete sample cleanup.2. Low peptide concentration.1. Repeat the SPE cleanup, ensuring proper activation and washing.2. Start with a higher concentration of the initial peptide.

Conclusion

The derivatization of peptides with this compound via reductive amination presents a promising, albeit not yet widely documented, method for enhancing mass spectrometric analysis. The protocol outlined in this application note provides a robust starting point for researchers to explore this chemistry. By leveraging the well-established principles of reductive amination, this technique can be optimized to improve the ionization efficiency and analytical performance for a wide range of peptides, thereby aiding in the broader goals of proteomics and drug discovery research.

References

  • Sabidó, E., Tarragó, T., & Giralt, E. (2009). Using peptidyl aldehydes in activity-based proteomics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3752-3755.
  • Kralj, M., et al. (2017). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Journal of Mass Spectrometry, 52(9), 567-578.
  • Meldal, M., & Svendsen, I. (2001). N-Terminal peptide aldehydes as electrophiles in combinatorial solid phase synthesis of novel peptide isosteres.
  • Chen, Y. H., et al. (2016). Quantification of Peptides Using N-terminal Isotope Coding and C-terminal Derivatization for Sensitive Analysis by Micro Liquid Chromatography-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 51(12), 1111-1119.
  • ten Brummelhuis, N., et al. (2012). Solid-phase synthesis of C-terminally modified peptides. TUE Research Portal.
  • Hili, R., & Yudin, A. K. (2022).
  • BenchChem. (2025).
  • Bon, C., & Ganesan, A. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Wikipedia. (n.d.). Proteomics. Retrieved from [Link]

  • Roy, R., et al. (2012). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
  • Belsare, S., et al. (2019).
  • Frey, B. L., et al. (2014). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 25(1), 86-95.
  • Shariatgorji, M., et al. (2020). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry, 31(7), 1471-1481.
  • Cydzik, M., & Rudowska, M. (2015). Derivatization of peptides for improved detection by mass spectrometry. IntechOpen.
  • Bon, C., & Ganesan, A. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Cydzik, M., & Rudowska, M. (2015). Derivatization of peptides for improved detection by mass spectrometry.
  • Palacios, A., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 60(2), 79-85.
  • Biosolve. (n.d.). Piperidine Peptide synthesis. Retrieved from [Link]

  • Fernando, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2783.
  • Nakashima, Y., et al. (2021). Mass spectrometric characterization of aldehyde-mediated N-terminal epimerization in protein.
  • Li, Y., & Li, L. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(3), 209-221.
  • Carvallo, F. R., & Stanciauskas, R. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Biophysical Journal, 103(9), 1837-1846.
  • Boersema, P. J., et al. (2011).
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-piperidin-1-ylpiperidine. Retrieved from [Link]

Sources

Application Notes & Protocol: Reductive Amination with 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as one of the most robust and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds, converting aldehydes or ketones into primary, secondary, and tertiary amines. This process is a cornerstone in the synthesis of pharmaceuticals and biologically active compounds due to its high efficiency and broad functional group tolerance.[1][2]

This guide focuses on a specific and structurally intriguing substrate: 2-Methyl-2-(piperidin-1-yl)propanal . As a sterically hindered α-tertiary amino aldehyde, this compound presents unique challenges and considerations in reaction design.[1] It is a valuable building block in synthetic chemistry and proteomics research.[3][4] These application notes provide a comprehensive technical overview, a field-proven protocol, and expert insights into the successful application of this aldehyde in reductive amination reactions, designed for researchers and professionals in drug development and chemical synthesis.

The Scientific Foundation: Mechanism and Rationale

The reductive amination reaction proceeds through a two-step sequence that is typically conducted in a "one-pot" fashion.[5] Understanding the causality behind each step is critical for troubleshooting and optimization.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield a C=N double bond. With a primary amine, a neutral imine is formed. With a secondary amine, a positively charged iminium ion is generated.[6][7][8] This equilibrium is often catalyzed by mild acid, which facilitates the departure of the water molecule.[6]

  • In Situ Reduction: The intermediate imine or iminium ion is then reduced by a hydride-based reducing agent present in the reaction mixture.[9] The key to a successful one-pot reaction is the choice of a reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[10]

Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde R¹R²C=O Hemiaminal R¹R²C(OH)(NR³R⁴) Aldehyde->Hemiaminal + Amine Amine R³R⁴NH Iminium [R¹R²C=NR³R⁴]⁺ Hemiaminal->Iminium - H₂O Iminium_ion [R¹R²C=NR³R⁴]⁺ H2O H₂O Product R¹R²CH-NR³R⁴ Iminium_ion->Product + Hydride Hydride [H]⁻

Caption: The two-stage mechanism of reductive amination.

Strategic Considerations for a Hindered Aldehyde

The steric bulk presented by the two methyl groups and the piperidine ring adjacent to the carbonyl group in this compound significantly influences reactivity. This steric hindrance can disfavor the initial formation of the iminium intermediate, making the reaction sluggish compared to unhindered aldehydes.[1][11] Consequently, the choice of reducing agent is paramount to prevent the undesired reduction of the starting aldehyde.

Comparative Analysis of Common Reducing Agents
Reducing AgentAdvantagesDisadvantagesSuitability for this Protocol
Sodium Borohydride (NaBH₄) Potent, inexpensive.[12]Can readily reduce the starting aldehyde, often requiring a two-step procedure (pre-formation of imine).[9][12][13]Not recommended for one-pot reactions with this substrate.
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions over carbonyls.[9][10]Highly toxic; generates hazardous cyanide byproducts.[5][12]Effective, but safety concerns make it less desirable.
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for iminium ions, less toxic, and effective for a broad range of substrates.[6][12][14]Water-sensitive.[13]Recommended Reagent. Its high selectivity and safety profile make it the reagent of choice.[12]

Given its superior selectivity and safety, Sodium Triacetoxyborohydride (STAB) is the optimal choice for the reductive amination of this compound, ensuring high yields and minimal side-product formation.[12][14]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative primary or secondary amine using STAB.

Materials & Equipment
  • Reagents: this compound (≥98%), Amine (primary or secondary, ≥98%), Sodium Triacetoxyborohydride (STAB, ≥95%), Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[13][14], Glacial Acetic Acid (optional), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), and an appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel (optional), separatory funnel, rotary evaporator, and standard laboratory glassware.

Step-by-Step Methodology
  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in anhydrous DCE (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1–1.2 equiv) to the stirred solution.

  • Iminium Formation: Stir the mixture at room temperature for 30–60 minutes to facilitate the formation of the iminium ion intermediate.[8] For particularly unreactive or hindered amines, a catalytic amount of glacial acetic acid (0.1–1.0 equiv) can be added at this stage to accelerate iminium ion formation.[12][14]

  • Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.3–1.6 equiv) to the reaction mixture in portions over 10-15 minutes.[12] Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4–24 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Aqueous Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with an appropriate organic solvent (e.g., DCM).[8]

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude amine by flash column chromatography on silica gel to yield the final product.[12] A small amount of triethylamine (0.5-1%) in the eluent can be beneficial to prevent product streaking on the column.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Advanced Insights

  • Incomplete Conversion: If starting material persists after 24 hours, especially with electron-deficient or sterically bulky amines, the addition of a catalytic amount of acetic acid is highly recommended to drive the iminium ion equilibrium forward.[12][14] Gentle heating (e.g., to 40-50 °C) can also be effective but should be used judiciously to avoid side reactions.

  • Persistent Imine Intermediate: An incomplete reduction, evidenced by a persistent imine/iminium ion signal in LC-MS, indicates that the reducing agent may be insufficient or has degraded.[15] Adding another portion of STAB can often drive the reaction to completion.

  • Dialkylation with Primary Amines: While reductive amination is generally more controlled than direct alkylation, over-alkylation can occur with primary amines to form a tertiary amine.[9] Using the amine as the limiting reagent or employing a stepwise procedure (pre-forming the imine then reducing with NaBH₄) can mitigate this issue.[14][16]

  • Purification Difficulties: Amines can be challenging to purify. If acid-base extraction is attempted for purification, it may be difficult to separate the final amine product from any unreacted imine intermediate due to similar basicities.[15][17] In such cases, chromatography is the most reliable method.

Conclusion

The reductive amination of this compound is a highly effective transformation when approached with a clear understanding of its steric demands. The use of sodium triacetoxyborohydride (STAB) in an anhydrous aprotic solvent provides a reliable, safe, and high-yielding protocol suitable for the synthesis of diverse and complex amine structures. This method's robustness and predictability make it an invaluable tool for professionals in drug discovery and synthetic chemistry, enabling the efficient generation of novel molecular entities.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2025, August 10). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

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Sources

Catalytic Applications of α-Amino Aldehyde Derivatives: A Guide to Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Enamine Catalysis with α-Amino Aldehyde Derivatives

In the landscape of modern synthetic chemistry, the quest for efficient, stereoselective, and environmentally benign catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis.[1][2] Within this field, a particularly elegant and versatile strategy is enamine catalysis , which often employs chiral α-amino aldehyde derivatives, most notably proline and its analogues. These catalysts mimic the function of natural aldolase enzymes, activating simple carbonyl compounds towards asymmetric bond formation.[3]

This guide provides an in-depth exploration of the catalytic applications of α-amino aldehyde derivatives, with a focus on derivatives that lead to the formation of valuable chiral building blocks, including substituted piperidines. We will delve into the mechanistic underpinnings of this catalytic mode, provide detailed, field-proven protocols for key transformations, and showcase the power of this chemistry in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of asymmetric organocatalysis.

Pillar 1: The Mechanism of Enamine Catalysis

The cornerstone of the catalytic utility of α-amino aldehydes lies in their ability to reversibly react with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate. This process, facilitated by the secondary amine moiety of the catalyst, effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it susceptible to attack by a wide range of electrophiles.[4]

The chirality of the catalyst, typically centered at the α-carbon, directs the facial approach of the electrophile to the enamine, thereby controlling the stereochemistry of the newly formed bond. The carboxylic acid group present in catalysts like proline plays a crucial role in the transition state, often through hydrogen bonding, to provide additional stereocontrol and accelerate the reaction.[5]

The general catalytic cycle can be visualized as follows:

Enamine Catalysis Cycle Carbonyl_Compound Ketone/Aldehyde Enamine Chiral Enamine Intermediate Carbonyl_Compound->Enamine + Catalyst, -H₂O Catalyst Chiral α-Amino Aldehyde Derivative Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (E+) Iminium->Catalyst Hydrolysis Product α-Functionalized Carbonyl Product Iminium->Product + H₂O Mannich_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Mix Δ¹-Piperideine, Acetone, and (S)-Proline in Benzonitrile Stir Stir at Room Temperature (48-72h) Reactants->Stir Quench Dilute with Ethyl Acetate, Wash with NaHCO₃ (aq) Stir->Quench Dry Dry over Na₂SO₄ Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Analysis Determine Yield and ee% (Chiral HPLC) Purify->Analysis

Sources

Application Notes and Protocols: The Role of 2-Methyl-2-(piperidin-1-yl)propanal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Organocatalysis

The pursuit of stereochemically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric organocatalysis, utilizing small organic molecules to induce chirality, has emerged as a powerful alternative to traditional metal-based catalysts. This guide delves into the prospective role of 2-Methyl-2-(piperidin-1-yl)propanal, a structurally intriguing molecule, as a novel organocatalyst. While not yet established in the literature as a mainstream catalyst, its molecular architecture—possessing both a secondary amine (piperidine) and an aldehyde functionality—suggests a compelling potential for mediating asymmetric transformations through enamine catalysis.

These application notes are designed to serve as a technical and theoretical guide for researchers interested in exploring the capabilities of this compound. We will dissect its structural components, propose catalytic cycles for key asymmetric reactions based on well-established precedents like proline catalysis, and provide detailed, actionable protocols to facilitate experimental investigation.

Scientific Rationale: Unpacking the Catalytic Potential

The catalytic promise of this compound is rooted in the principles of enamine catalysis . This mode of activation involves the reaction of a secondary amine with a carbonyl compound to form a transient, nucleophilic enamine intermediate.[1][2] This process effectively raises the HOMO of the carbonyl compound, enabling it to attack electrophiles with high stereocontrol.

The structure of this compound (CAS 16042-93-6) is unique.[3][4][5][6] The piperidine moiety serves as the secondary amine necessary for enamine formation. The steric bulk provided by the gem-dimethyl group alpha to the aldehyde may offer distinct stereochemical shielding, potentially influencing the facial selectivity of electrophilic attack on the enamine intermediate.

Proposed General Catalytic Cycle

The proposed catalytic cycle, analogous to proline-catalyzed reactions, would proceed as follows:

  • Enamine Formation: The piperidine nitrogen of the catalyst attacks an aldehyde or ketone substrate, forming a carbinolamine, which then dehydrates to form a chiral enamine.

  • Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks an electrophile (e.g., another aldehyde in an aldol reaction, or a Michael acceptor). The stereochemistry of this step is directed by the chiral environment created by the catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the this compound catalyst.

Enamine Catalytic Cycle cluster_0 Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate - H₂O Substrate Ketone/Aldehyde Iminium Iminium Ion Adduct Enamine->Iminium + Electrophile Electrophile Electrophile (E+) Product Chiral Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration

Caption: Proposed enamine catalytic cycle for this compound.

Application I: Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts like proline for direct asymmetric aldol reactions is well-documented.[7][8][9][10] By analogy, this compound is proposed to catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Proposed Mechanism and Stereochemical Model

The piperidine nitrogen of the catalyst would react with a ketone (e.g., acetone or cyclohexanone) to form an enamine. This enamine would then attack an aldehyde. The transition state is likely to be highly organized, with the catalyst's structure dictating the facial selectivity of the attack, leading to a high degree of enantioselectivity in the final β-hydroxy ketone product.

Asymmetric Aldol Reaction Workflow Start Reaction Setup Step1 Add ketone, aldehyde, and solvent to flask. Start->Step1 Step2 Add this compound (catalyst). Step1->Step2 Step3 Stir at specified temperature for 12-48h. Step2->Step3 Step4 Monitor reaction by TLC/GC-MS. Step3->Step4 Step5 Quench reaction (e.g., with aq. NH₄Cl). Step4->Step5 Step6 Work-up: Extraction with organic solvent. Step5->Step6 Step7 Purification: Flash column chromatography. Step6->Step7 End Characterization (NMR, HPLC) Step7->End

Caption: Experimental workflow for the proposed asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (Substrate)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv).

  • Add cyclohexanone (1.0 mmol, 5.0 equiv) followed by anhydrous DMSO (0.5 mL).

  • Add this compound (0.04 mmol, 20 mol%).

  • Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the desired aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes (Based on Analogous Systems)

The following table presents hypothetical data based on typical results for proline-type catalyzed aldol reactions.

EntryAldehydeKetoneCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone202495>95:598
2BenzaldehydeCyclohexanone20488590:1092
3IsovaleraldehydeAcetone304870-90

Application II: Asymmetric Michael Addition

The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction. Enamine catalysis is highly effective for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and other Michael acceptors.[11][12][13]

Proposed Mechanism

In this transformation, this compound would catalyze the formation of an enamine from a donor ketone or aldehyde. This enamine would then add to the β-position of an α,β-unsaturated nitroalkene in a conjugate fashion. The stereochemistry of the newly formed stereocenters would be controlled by the catalyst's chiral environment, leading to products with high diastereo- and enantioselectivity.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • This compound (Catalyst)

  • Propanal (Donor)

  • trans-β-Nitrostyrene (Acceptor)

  • Chloroform (CHCl₃), anhydrous

  • Trifluoroacetic acid (TFA, as an optional co-catalyst)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry vial, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and this compound (0.05 mmol, 10 mol%).

  • Dissolve the solids in anhydrous CHCl₃ (2.0 mL).

  • Cool the solution to 4 °C in a refrigerator or ice bath.

  • Add propanal (1.5 mmol, 3.0 equiv) to the stirred solution.

  • (Optional) Add TFA (0.025 mmol, 5 mol%) to facilitate iminium ion formation.

  • Stir the reaction at 4 °C for 48-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 5-20% ethyl acetate in hexanes).

  • Determine the dr and ee of the purified product by ¹H NMR and chiral HPLC, respectively.

Expected Outcomes (Based on Analogous Systems)

The following table presents hypothetical data for the Michael addition, drawing from results with similar organocatalytic systems.

EntryDonorAcceptorCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanaltrans-β-Nitrostyrene10489295:599
2Butanaltrans-β-Nitrostyrene10728893:797
3Cyclohexanone(E)-2-Nitroprop-1-ene20488590:1095

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key to this is the rigorous analysis of the reaction outcomes:

  • Stereochemical Analysis: The primary measure of success is the enantiomeric excess (ee%) and diastereomeric ratio (dr). These must be determined using reliable analytical techniques, primarily chiral HPLC and ¹H NMR spectroscopy.

  • Control Experiments: To validate the catalytic role of this compound, a control reaction should be run in its absence. A significant decrease or complete lack of product formation and/or stereoselectivity would confirm its catalytic activity.

  • Reproducibility: Each experiment should be repeated to ensure the consistency of yield and stereoselectivity, confirming the robustness of the protocol.

Conclusion and Future Outlook

This compound presents an exciting, unexplored candidate for the field of asymmetric organocatalysis. Its unique structure, combining a secondary amine for enamine formation with potential steric directing groups, warrants thorough investigation. The detailed protocols and theoretical frameworks provided in these notes offer a solid foundation for researchers to begin this exploration. Success in this area would not only introduce a novel, potentially efficient organocatalyst but also deepen our understanding of the structure-activity relationships that govern stereoselective transformations. The chiral piperidine motif is prevalent in many pharmaceuticals, and the development of new synthetic methods using such structures is of significant interest to the drug development community.[14][15][16][17]

References

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  • List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 60(30), 6783-6787.
  • Bertelsen, S., & Jørgensen, K. A. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis.
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  • Zhang, Z., & Nagib, D. A. (2019).
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  • Corey, E. J., & Corey, E. P. (2004). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 69(19), 6489–6492.
  • ChemSrc. (n.d.). This compound | CAS#:16042-93-6. Retrieved from [Link]

  • King-Pharm. (n.d.). 16042-93-6 2-METHYL-2-PIPERIDINOPROPANAL. Retrieved from [Link]

  • ABL Technology. (n.d.). 2-METHYL-2-PIPERIDINOPROPANAL CAS#: 16042-93-6. Retrieved from [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.
  • Guo, Q. X., & Xu, B. (2021). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research, 54(5), 1336–1348.
  • Li, Z., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(36), 10776-10782.
  • Córdova, A., Notz, W., & Barbas, C. F. (2002). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
  • Xu, B., et al. (2014). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Chemical Science, 5(5), 1998-2002.
  • Maruoka, K. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis.
  • Córdova, A. (2006). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules, 11(1), 1-38.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Maruoka, K., & Ooi, T. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis.
  • Melchiorre, P. (2013).
  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548–557.
  • Deng, L. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
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  • ChemSynthesis. (n.d.). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]

  • Guo, Q. X., et al. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 14(18), 4833-4840.
  • Coeffard, V., & Moreau, X. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 26(16), 4983.
  • Ye, B. H., & Tu, Y. Q. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 12(3), 1129-1134.
  • Nile Chemicals. (2022, November 25). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Retrieved from [Link]

  • ChemBK. (n.d.). 2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol. PubChem. Retrieved from [Link]

  • Hussain, S. (2021). Green Organocascades: Sustainable Strategies for Metal-Free Asymmetric Organic Synthesis. ChemRxiv.
  • Dalko, P. I. (Ed.). (2007). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
  • Yamamoto, H., & Yamamoto, Y. (2017). Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions. Chemistry–An Asian Journal, 12(1), 41-44.
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Application Notes and Protocols: A Detailed Guide to the Wittig Reaction with 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides a detailed experimental protocol and theoretical background for performing the Wittig reaction with the sterically hindered α-amino aldehyde, 2-Methyl-2-(piperidin-1-yl)propanal. This substrate presents unique challenges due to the bulky piperidinyl group adjacent to the carbonyl, which can impede the approach of the Wittig reagent.[1] These application notes are designed for researchers, scientists, and professionals in drug development, offering insights into reaction setup, optimization, and troubleshooting. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present data in a clear, tabular format, and provide visual workflows to ensure procedural clarity and reproducibility.

Introduction: The Synthetic Challenge and Strategic Importance

The Wittig reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with exceptional regiocontrol.[2][3] Its application in pharmaceutical and materials science is widespread for constructing complex molecular architectures.[4] However, the reaction's efficiency can be significantly influenced by the steric and electronic nature of the carbonyl substrate.[5]

This compound is a valuable building block in medicinal chemistry, with the piperidine moiety being a common pharmacophore.[6][7] The aldehyde's structure, featuring a quaternary carbon alpha to the carbonyl, presents a significant steric challenge that can hinder the approach of the nucleophilic ylide.[1] This guide addresses this challenge by providing a robust protocol tailored for such sterically demanding substrates.

Mechanistic Considerations: Navigating Steric Hindrance

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl compound, forming a betaine or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide.[8][9][10] The stability of the ylide is a critical factor influencing both reactivity and the stereochemical outcome of the reaction.[11][12]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and are necessary for reactions with sterically hindered ketones and aldehydes.[1][13] They tend to favor the formation of the Z-alkene under kinetic control.[14]

  • Stabilized Ylides: Ylides with electron-withdrawing groups are more stable, less reactive, and generally favor the formation of the E-alkene under thermodynamic control.[12][15] Due to the steric hindrance of this compound, a highly reactive, non-stabilized ylide is the logical choice to ensure the reaction proceeds at a reasonable rate.[1]

We will employ a non-stabilized ylide generated in situ from its corresponding phosphonium salt and a strong base. The choice of a strong, non-nucleophilic base is crucial to deprotonate the phosphonium salt without competing in side reactions with the aldehyde.[8]

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification Phosphonium_Salt Phosphonium Salt in Anhydrous THF Base Strong Base (e.g., n-BuLi) Added at -78°C Phosphonium_Salt->Base 1. Add Base Dropwise Ylide_Formation Ylide Formation (Color Change Observed) Base->Ylide_Formation 2. Stir for 1h Aldehyde This compound in Anhydrous THF Ylide_Formation->Aldehyde 3. Add Aldehyde Solution Reaction Reaction Mixture (Warm to RT) Aldehyde->Reaction 4. Stir Overnight Quench Quench with Saturated NH4Cl Solution Reaction->Quench 5. Careful Quenching Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the Wittig reaction.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyltriphenylphosphonium bromide≥98%Sigma-AldrichStore in a desiccator.
This compoundCustom Synthesis[Internal/Vendor]Purity confirmed by ¹H NMR.[16]
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Ethyl acetateACS GradeFisher ScientificFor extraction.
Saturated aqueous ammonium chloride (NH₄Cl)--For quenching the reaction.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic layers.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

4.2. Step-by-Step Procedure

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. n-Butyllithium is pyrophoric and reacts violently with water.[17] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Ylide Generation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to the flask via syringe.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A distinct color change (typically to a deep yellow or orange) indicates the formation of the ylide.[1]

  • Stir the mixture at -78 °C for an additional hour to ensure complete ylide formation.

Wittig Reaction: 6. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. 7. Slowly add the aldehyde solution to the ylide suspension at -78 °C via syringe. 8. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. 9. Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification: 10. Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. 11. Transfer the mixture to a separatory funnel and add ethyl acetate and water. 12. Separate the layers and extract the aqueous layer twice more with ethyl acetate. 13. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. 14. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. 15. Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove.[18][19] A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is often effective.[20]

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete ylide formation due to moisture or poor base quality.Ensure all glassware is rigorously flame-dried and the reaction is performed under a positive pressure of an inert gas. Use a freshly titrated or new bottle of n-BuLi.[1]
The aldehyde is too sterically hindered for the chosen ylide.While a non-stabilized ylide is generally reactive enough, consider switching to a more reactive phosphonate-based reagent in a Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered carbonyls.[5][21]
Aldehyde instability (oxidation or polymerization).[21]Use freshly prepared or purified aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol via an oxidation-Wittig tandem process.
Complex Product Mixture Side reactions due to the basicity of the ylide.Ensure the reaction is maintained at a low temperature during the addition of the aldehyde to minimize potential side reactions.
Difficulty in Purification Co-elution of the product and triphenylphosphine oxide.If standard chromatography is ineffective, the triphenylphosphine oxide can be converted to a more polar derivative by treatment with hydrogen peroxide or iodomethane to facilitate its removal.[18] Alternatively, recrystallization may be an effective purification method.[20][22]

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its structure and purity.

Table of Expected Analytical Data:

Analysis TechniqueExpected Results for 1-(1,1-dimethyl-2-propen-1-yl)piperidine
¹H NMR The spectrum should show characteristic peaks for the vinyl protons (typically in the range of 5.0-6.0 ppm) and the protons of the piperidine ring and the gem-dimethyl groups. The coupling constants between the vinyl protons can help determine the stereochemistry if a substituted ylide is used.[23][24]
¹³C NMR Expect signals for the olefinic carbons (typically 110-140 ppm), the quaternary carbon, and the carbons of the piperidine ring and methyl groups.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the product (C₁₀H₁₉N, MW = 153.27). Aliphatic amines often undergo a characteristic α-cleavage, which would result in the loss of a methyl group to give a prominent fragment ion.[25][26][27]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful execution of a Wittig reaction with the sterically demanding substrate, this compound. By understanding the mechanistic nuances and potential challenges associated with sterically hindered aldehydes, researchers can effectively utilize this powerful C-C bond-forming reaction. The provided troubleshooting guide and characterization data serve as valuable resources for optimizing the reaction and confirming the identity of the desired product.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Tang, X., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1045-1050. Retrieved from [Link]

  • Wikipedia. (2024, May 29). Wittig reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • MacKay, J. A., & Wetzel, N. R. (2014). Exploring the Wittig Reaction: A Collaborative Guided Inquiry Experiment for the Organic Chemistry Laboratory. Journal of Chemical Education, 91(5), 722–725. Retrieved from [Link]

  • O'Brien, C. J., et al. (2009). The Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(36), 6836-6839. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • G. A. Molander, et al. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 13(7), 1678–1681. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 11). Organic Chemistry II- Aldehydes and Ketones: Ylides and The Wittig Reaction [Video]. YouTube. Retrieved from [Link]

  • Nanalysis. (2015, November 7). Quantifying Wittig Reaction Stereoselectivity using 60 MHz Benchtop NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Taylor, M. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10, 5845-5851. Retrieved from [Link]

  • rvwrite. (2015, October 4). The Wittig Reaction Nmr Assignment for California students. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR conversions for the mechanochemical Wittig reactions conducted... [Image]. Retrieved from [Link]

  • University of California, Irvine. (2010, November 9). Chem 263 Nov 9, 2010 Wittig Reaction (continued). Retrieved from [Link]

  • Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemazon - Complete Chemistry. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Student. (n.d.). Mass Spectrometry of Alkenes [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(piperidin-1-yl)propanal. As a sterically hindered α-tertiary amino aldehyde, this compound presents unique synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles. The information herein is grounded in established principles of organic synthesis, particularly the Mannich reaction, which is the cornerstone of this transformation.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Mannich reaction. This three-component condensation involves isobutyraldehyde, formaldehyde, and piperidine.[1][2] The reaction proceeds through the formation of a piperidinium-derived Eschenmoser-like salt, which is then attacked by the enol or enolate of isobutyraldehyde. Understanding the nuances of this mechanism is critical for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue in the synthesis of sterically hindered products. Several factors can contribute to this, and a systematic approach to optimization is recommended.

Possible Causes & Solutions:

  • Suboptimal Temperature: The Mannich reaction can be sensitive to temperature.

    • Too Low: The reaction rate may be too slow, leading to incomplete conversion.

    • Too High: May promote side reactions, such as polymerization of formaldehyde or decomposition of the product.

    • Recommendation: Start with reactions at room temperature and gradually increase to 40-50 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial.

    • Recommendation: A slight excess of formaldehyde and piperidine (1.1 to 1.2 equivalents relative to isobutyraldehyde) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Ineffective pH Control: The Mannich reaction is typically acid-catalyzed.[2] The pH of the reaction medium influences the formation of the reactive iminium ion.

    • Recommendation: The reaction is often carried out with the hydrochloride salt of the amine.[2] If starting with free piperidine, the addition of a catalytic amount of a mild acid like acetic acid can be beneficial. The optimal pH is typically weakly acidic.

  • Solvent Effects: The choice of solvent can significantly impact the reaction.

    • Recommendation: Protic solvents such as ethanol, methanol, or even water are often effective as they can help to stabilize the iminium ion intermediate.[3] Acetonitrile can also be a suitable solvent. A small screening of solvents is advisable.

Optimization Workflow for Yield Improvement:

Yield_Optimization Start Low Yield Observed Temp Optimize Temperature (RT to 50 °C) Start->Temp Stoich Adjust Stoichiometry (slight excess of formaldehyde/piperidine) Temp->Stoich pH Control pH (mildly acidic) Stoich->pH Solvent Screen Solvents (protic vs. aprotic) pH->Solvent End Optimized Yield Solvent->End Side_Reactions Main_Reaction Isobutyraldehyde + Formaldehyde + Piperidine Desired_Product This compound Main_Reaction->Desired_Product Bis_amination Bis-aminomethylation Main_Reaction->Bis_amination Aldol Isobutyraldehyde Self-Condensation Main_Reaction->Aldol Polymerization Formaldehyde Polymerization Main_Reaction->Polymerization

Caption: Potential side reactions in the synthesis.

FAQ 3: What is the best method for purifying this compound?

The purification strategy will depend on the nature of the impurities. A combination of techniques is often necessary.

Purification Protocol:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the reaction was run in an organic solvent, wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification Techniques:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related side products.

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The basicity of the product may cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.

FAQ 4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic techniques should be used.

Analytical Characterization:

TechniqueExpected Observations for this compound
¹H NMR - A singlet for the aldehyde proton (~9.5 ppm). - A singlet for the two methyl groups (~1.1 ppm). - Multiplets for the piperidine ring protons (~1.4-1.6 ppm and ~2.3-2.5 ppm).
¹³C NMR - A signal for the aldehyde carbonyl carbon (~205 ppm). - A signal for the quaternary carbon (~65 ppm). - Signals for the methyl carbons (~22 ppm). - Signals for the piperidine ring carbons.
IR Spectroscopy - A strong C=O stretch for the aldehyde at ~1725 cm⁻¹. - C-H stretching frequencies around 2720 and 2820 cm⁻¹ (characteristic of aldehydes).
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the product (155.24 g/mol ).
GC-MS - Can be used to assess purity and identify volatile impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37% solution in water)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 eq) and ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid to form the piperidine hydrochloride salt.

  • To this mixture, add formaldehyde solution (1.1 eq).

  • Slowly add isobutyraldehyde (1.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • After the reaction is complete, cool the mixture and make it basic by the slow addition of a sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

References

  • Wikipedia. Mannich reaction. Available at: [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]

  • Chemistry Steps. Mannich Reaction. Available at: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available at: [Link]

  • Möhrle, H., & Schnädelbach, D. (1975). [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)]. Archiv der Pharmazie, 308(5), 352–359. Available at: [Link]

Sources

Navigating the Synthesis of 2-Methyl-2-(piperidin-1-yl)propanal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel molecular entities is both an art and a science. The α-amino aldehyde, 2-Methyl-2-(piperidin-1-yl)propanal, presents a unique synthetic challenge due to the inherent reactivity of its constituent functional groups. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles encountered during its synthesis, ensuring a higher success rate and purity of the final product.

I. Troubleshooting Guide: Addressing Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Mannich-type reaction involving isobutyraldehyde, formaldehyde, and piperidine.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows the absence of the target product with a mass of 155.24 g/mol .[1][2]

  • Starting materials (isobutyraldehyde, piperidine) remain largely unreacted.

Potential Causes & Solutions:

  • Cause A: Ineffective Iminium Ion Formation. The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from piperidine and formaldehyde.[3] This intermediate is then attacked by the enol or enolate of isobutyraldehyde.

    • Solution: Ensure the quality of the formaldehyde source. Paraformaldehyde can be a reliable source, but depolymerization is crucial. Heating the reaction mixture gently (e.g., to 40-50 °C) can facilitate this. The use of an aqueous formaldehyde solution is also common.[3] The pH of the reaction is critical; a slightly acidic medium can promote iminium ion formation, but strongly acidic conditions will protonate the piperidine, rendering it non-nucleophilic.

  • Cause B: Incorrect Stoichiometry. An improper ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Solution: A common starting point is a 1:1:1 molar ratio of isobutyraldehyde, formaldehyde, and piperidine. However, empirical optimization may be necessary. An excess of the iminium ion precursor (formaldehyde and piperidine) might be beneficial in some cases.

  • Cause C: Inappropriate Reaction Temperature. The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures.

    • Solution: The Mannich reaction is often exothermic. It is advisable to control the initial temperature by cooling the reaction vessel in an ice bath during the addition of reagents. Subsequently, the reaction can be allowed to proceed at room temperature or with gentle heating.

Problem 2: Presence of a High Molecular Weight Impurity

Symptoms:

  • GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals a significant peak with a mass corresponding to the self-condensation product of isobutyraldehyde.

Potential Causes & Solutions:

  • Cause: Self-Condensation of Isobutyraldehyde. Isobutyraldehyde can undergo a base-catalyzed aldol self-condensation to form 2,2,4-trimethyl-3-hydroxypentanal, which can then dehydrate.[4][5] Piperidine, being a secondary amine, can act as a base to catalyze this unwanted reaction.[6]

    • Solution 1: Controlled Addition of Reagents. Add the isobutyraldehyde slowly to the pre-formed mixture of piperidine and formaldehyde. This ensures that the highly reactive iminium ion is readily available to react with the enol of isobutyraldehyde, minimizing its opportunity to self-condense.

    • Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can disfavor the aldol condensation, which typically has a higher activation energy than the Mannich reaction.

Problem 3: Formation of N-methylpiperidine or other Piperidine Adducts

Symptoms:

  • NMR or GC-MS analysis indicates the presence of N-methylpiperidine or other unexpected piperidine-containing byproducts.

Potential Causes & Solutions:

  • Cause A: Reductive Amination (Eschweiler-Clarke type reaction). Formaldehyde can be reduced by a hydride source in the reaction mixture, leading to the methylation of piperidine. While a classic Eschweiler-Clarke reaction requires a dedicated reducing agent like formic acid, similar pathways can occur under certain Mannich conditions.[7][8]

    • Solution: Carefully control the reaction conditions, particularly the temperature and the purity of the reagents. The presence of impurities in the formaldehyde or other reagents could potentially act as hydride donors.

  • Cause B: Michael Addition of Piperidine. If any α,β-unsaturated aldehydes are formed as byproducts (e.g., from the dehydration of aldol adducts), piperidine can undergo a Michael addition.

    • Solution: By minimizing the self-condensation of isobutyraldehyde (Problem 2), the formation of these Michael acceptors is suppressed.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound during purification?

A1: α-Amino aldehydes can be prone to decomposition, especially during purification by distillation at elevated temperatures. The presence of the tertiary amine can also complicate purification by column chromatography on silica gel due to strong adsorption. It is advisable to use purification methods that minimize thermal stress, such as vacuum distillation at the lowest possible temperature. The stability of α,α-disubstituted aldehydes is generally greater than their monosubstituted counterparts.[9][10]

Q2: Can I use a different secondary amine instead of piperidine?

A2: Yes, other secondary amines can be used in the Mannich reaction. However, the nucleophilicity and basicity of the amine will influence the reaction rate and the propensity for side reactions. More sterically hindered amines may react more slowly.

Q3: My final product is a yellow oil, but the literature suggests it should be colorless. What could be the cause?

A3: The yellow coloration is likely due to the presence of minor, highly conjugated impurities formed from side reactions such as aldol condensations followed by dehydrations. Careful purification, potentially including a charcoal treatment followed by vacuum distillation, may help to remove these colored impurities.

Q4: Is it possible to form a quaternary ammonium salt as a byproduct?

A4: The formation of a quaternary ammonium salt from the reaction of the product with another molecule of an alkylating agent is generally not observed under typical Mannich reaction conditions. The Eschweiler-Clarke reaction, a related reductive amination, also stops at the tertiary amine stage.[7][11]

III. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Identifier
This compound C₉H₁₇NO155.24CAS: 16042-93-6[1][2]
IsobutyraldehydeC₄H₈O72.11CAS: 78-84-2[12]
PiperidineC₅H₁₁N85.15CAS: 110-89-4
FormaldehydeCH₂O30.03CAS: 50-00-0
Isobutyraldehyde Aldol AdductC₈H₁₆O₂144.21-

IV. Visualizing the Key Reaction Pathway

The following diagram illustrates the proposed mechanism for the Mannich reaction leading to the formation of this compound.

Mannich_Reaction Piperidine Piperidine Iminium Piperidinium-1-ylmethanide (Iminium Ion) Piperidine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium + H₂O Isobutyraldehyde Isobutyraldehyde Enol Isobutyraldehyde Enol Isobutyraldehyde->Enol Tautomerization Product This compound Iminium->Product Mannich Reaction Enol->Product Mannich Reaction

Caption: Proposed Mannich reaction pathway for the synthesis of the target compound.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.

  • PubMed. (n.d.). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity.

  • PMC - PubMed Central - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.

  • PubMed. (n.d.). Intramolecular Mannich reaction in the asymmetric synthesis of polysubstituted piperidines: concise synthesis of the dendrobate alkaloid (+)-241D and its C-4 epimer.

  • Santa Cruz Biotechnology. (n.d.). 2-methyl-2-piperidin-1-ylpropanal.

  • Moldb. (n.d.). 16042-93-6 | this compound.

  • Sigma-Aldrich. (n.d.). Piperidine reaction with aldehyde.

  • Chemsrc. (2024). This compound | CAS#:16042-93-6.

  • PMC - PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

  • PubMed. (1975). [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)]. Archiv der Pharmazie.

  • PubChem. (n.d.). Isobutyraldehyde.

  • ResearchGate. (n.d.). Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester).

  • (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.

  • Wikipedia. (n.d.). Self-condensation.

  • ResearchGate. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes.

  • ResearchGate. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives.

  • Sigma-Aldrich. (n.d.). 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.

  • C-C Port. (n.d.). This compound - CAS:16042-93-6.

  • Organic Chemistry Portal. (n.d.). Mannich Reaction.

  • PMC - NIH. (2022). Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent.

  • Journal of the American Chemical Society. (n.d.). Configurational stability of N-protected .alpha.-amino aldehydes.

  • RSC Publishing. (n.d.). Activity and stability studies of H-transfer reduction reactions of aldehydes and ketones over aluminium isopropoxide heterogenised catalysts.

  • ResearchGate. (2025). Proline-Catalyzed Asymmetric Amination of α,α-Disubstituted Aldehydes: Synthesis of Configurationally Stable Enantioenriched α-Aminoaldehydes.

  • Journal of the American Chemical Society. (n.d.). Origins of Selectivity for the [2+2] Cycloaddition of α,β-unsaturated Ketones within a Porous Self-assembled Organic Framework.

  • ResearchGate. (2025). Mannich Reaction of Solasodine with Acetylenes and Formaldehyde. Cytotoxicity of N-Propargyl-Substituted Alkaloid Derivatives.

Sources

Technical Support Center: Chromatographic Purification of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Methyl-2-(piperidin-1-yl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar α-amino aldehydes. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound effectively.

Understanding the Molecule: Key Considerations for Chromatography

This compound is a unique molecule presenting specific challenges and considerations for chromatographic purification. Its structure contains a sterically hindered α-tertiary amine (the piperidine group) and an aldehyde functional group. The presence of the basic nitrogen atom can lead to strong interactions with silica gel, potentially causing peak tailing and sample degradation. The aldehyde group is susceptible to oxidation, especially on activated stationary phases. A successful purification strategy will hinge on mitigating these interactions and preserving the integrity of the molecule.

While some α-amino aldehydes can be readily isolated and purified via column chromatography without derivatization[1][2], others, particularly those with certain structural features, may exhibit instability or a tendency to racemize[3]. Therefore, careful optimization of chromatographic conditions is paramount.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the purification of this compound using column chromatography.

Question 1: I'm observing significant peak tailing for my compound on a silica gel column. What is the cause and how can I resolve this?

Answer:

Peak tailing is a common issue when purifying amines on silica gel. The root cause is the interaction between the basic piperidine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. These strong interactions slow down the elution of a portion of your sample, leading to a "tailing" effect on the chromatogram.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. TEA is a volatile base that will compete with your compound for binding to the active sites on the silica.

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.

  • Use of Deactivated Silica: Consider using a deactivated or "base-washed" silica gel. This type of stationary phase has fewer acidic sites.

  • Alternative Stationary Phases: If peak shape does not improve, consider switching to a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent alternative, avoiding the issues associated with silica gel.[4]

Question 2: My recovery of this compound is very low after column chromatography. Where is my compound going?

Answer:

Low recovery can be attributed to several factors, primarily irreversible adsorption onto the stationary phase or on-column degradation.

Solutions:

  • Irreversible Adsorption: Similar to the cause of peak tailing, strong interactions with acidic sites on silica can lead to your compound not eluting from the column. The solutions mentioned for peak tailing (mobile phase modification, deactivated silica) are also effective here.

  • On-Column Degradation: Aldehydes can be sensitive and may degrade on the column.

    • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, which will be very strongly retained on the silica column. Ensure your solvents are peroxide-free.

    • Aldol Reactions/Polymerization: Under acidic or basic conditions, aldehydes can undergo self-condensation reactions. The acidic nature of silica can catalyze such reactions. Deactivating the silica with a base like TEA can help mitigate this.

  • Column Loading: Overloading the column can lead to poor separation and apparent loss of product.[5] Ensure you are not exceeding the recommended loading capacity for your column size.

Question 3: I am seeing new, unexpected peaks in my fractions after purification. What are these impurities?

Answer:

The appearance of new peaks suggests that your compound may be degrading during the purification process. For this compound, the likely culprits are oxidation or reactions catalyzed by the stationary phase.

Solutions:

  • Characterize the Impurities: If possible, use techniques like LC-MS or NMR to identify the structure of the new peaks. This will give you valuable clues about the degradation pathway.

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution.

  • Use Fresh Solvents: Ensure your solvents are of high purity and free from peroxides, which can oxidize the aldehyde.

  • Alternative Purification Methods: If on-column degradation is unavoidable, consider alternative purification techniques.

    • Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble bisulfite adducts.[6] You can precipitate the adduct, wash away organic impurities, and then regenerate the pure aldehyde by treatment with a base.[6]

    • Preparative TLC or HPLC: For smaller scales, these techniques can offer higher resolution and may be less harsh than flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for silica gel chromatography of this compound?

A1: A good starting point would be a non-polar solvent system with a small amount of a more polar solvent and a basic additive. For example, a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing) with the addition of 0.5% triethylamine is a reasonable starting point.[6] Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system.[5]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (consider deactivating with TEA)Standard, but requires modification for amines.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity and increase gradually.
Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups, improving peak shape and recovery.
Monitoring TLC with a suitable stain (e.g., permanganate or ninhydrin)To visualize the compound and assess separation.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring the separation.[5] Spot the crude material, and then collect fractions from the column and spot them on a TLC plate. A suitable staining agent will be necessary to visualize the compound, as it may not be UV-active. Potassium permanganate stain is a good general-purpose stain for organic compounds. Ninhydrin stain can also be used to detect the piperidine moiety, although it is typically used for primary and secondary amines.

Q3: Is it necessary to derivatize the aldehyde before purification?

A3: While some α-amino aldehydes can be purified directly[1][2], derivatization can be a useful strategy if you encounter stability issues. Common derivatives for aldehydes include:

  • Acetals: Formed by reacting the aldehyde with an alcohol under acidic conditions. Acetals are generally stable to chromatography and the aldehyde can be regenerated by acid-catalyzed hydrolysis.

  • Imines/Enamines: Reaction with a primary or secondary amine can protect the aldehyde group. However, given the presence of the piperidine, this may not be a straightforward approach.

Q4: What is the best way to store this compound after purification?

A4: Due to the potential for oxidation of the aldehyde, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer).

Workflow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting cluster_start Initial Purification Attempt cluster_analysis Analysis of Results cluster_outcomes Possible Outcomes & Next Steps cluster_solutions Troubleshooting Solutions Start Start with Silica Gel (Hex/EtOAc + 0.5% TEA) Analysis Analyze Fractions by TLC/LC-MS Start->Analysis Good_Sep Good Separation & Good Recovery Analysis->Good_Sep Tailing Peak Tailing Analysis->Tailing Low_Recovery Low Recovery Analysis->Low_Recovery Degradation Degradation Products Analysis->Degradation Increase_TEA Increase TEA concentration (up to 1%) Tailing->Increase_TEA Change_Stationary_Phase Switch to Alumina or Reversed-Phase (C18) Tailing->Change_Stationary_Phase Low_Recovery->Change_Stationary_Phase Optimize_Conditions Optimize Solvent System & Column Loading Low_Recovery->Optimize_Conditions Degradation->Change_Stationary_Phase Bisulfite Use Bisulfite Adduct Purification Degradation->Bisulfite Increase_TEA->Analysis Re-run Change_Stationary_Phase->Analysis Re-run Optimize_Conditions->Analysis Re-run

Caption: Troubleshooting workflow for the purification of this compound.

References

  • Nicewicz, D. A., & MacMillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 135(32), 11567–11570. [Link]

  • MacMillan Group, Princeton University. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • Paz, M. A., Gallup, P. M., & Seifter, S. (1968). Isolation and identification of alpha-amino aldehydes in collagen. Biochemistry, 7(6), 2409–2430. [Link]

  • CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • ChemSynthesis. (2025). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. [Link]

  • AA Blocks. (n.d.). 2-methyl-2-(1-methylpiperidin-4-yl)propanal. [Link]

  • ChemBK. (2024). 2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE. [Link]

  • Dong, V. M., & Krische, M. J. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1365–1368. [Link]

  • Chemsrc. (2024). This compound. [Link]

  • Shanghai Canspec Scientific Instruments Co., Ltd. (n.d.). This compound. [Link]

  • SIELC Technologies. (2018). Propanal, 2-methyl-2-(methyldithio)-. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(piperidin-1-yl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their associated impurity profiles?

There are two primary synthetic routes for α-amino aldehydes like this compound: the oxidation of the corresponding β-amino alcohol and the Mannich-type reaction.

  • Oxidation of 2-Methyl-2-(piperidin-1-yl)propan-1-ol: This method involves the oxidation of the precursor amino alcohol. While various oxidizing agents can be used, a common challenge is over-oxidation.[1][2]

    • Potential Impurities:

      • Starting Material: Unreacted 2-Methyl-2-(piperidin-1-yl)propan-1-ol.

      • Over-oxidation Product: 2-Methyl-2-(piperidin-1-yl)propanoic acid.

      • By-products from Oxidant: Residual oxidizing agent and its by-products.

  • Mannich-type Reaction: This is a three-component condensation reaction involving an aldehyde (isobutyraldehyde), a secondary amine (piperidine), and an active methylene compound, or a direct aminoalkylation.[3][4][5][6]

    • Potential Impurities:

      • Starting Materials: Unreacted isobutyraldehyde and piperidine.

      • Self-condensation of Isobutyraldehyde: Aldol condensation products of isobutyraldehyde.

      • Enamine Intermediate: The enamine formed from isobutyraldehyde and piperidine can be a significant impurity.[7][8][9][10]

Q2: My final product is showing signs of degradation upon storage. What is happening and how can I prevent it?

α-Amino aldehydes are known for their inherent instability.[11][12] They can undergo self-condensation, polymerization, and racemization if a chiral center is present.

  • Causality: The instability arises from the electron-withdrawing nature of the aldehyde group, which makes the α-proton acidic and susceptible to enolization. The presence of the amine functionality can catalyze this process. Free amino aldehydes are particularly prone to rapid self-condensation.[11]

  • Prevention:

    • Storage Conditions: Store the purified product at low temperatures (-20°C or below) under an inert atmosphere (nitrogen or argon).

    • pH Control: Avoid acidic or basic conditions during workup and storage, as these can catalyze degradation.

    • Immediate Use: It is often best to use α-amino aldehydes immediately after preparation and purification.[11]

    • Derivative Formation: For long-term storage, consider converting the aldehyde to a more stable derivative, such as a semicarbazone, which can be reverted to the aldehyde when needed.[13]

Q3: I am observing an unexpected peak in my HPLC analysis. How do I begin to identify this unknown impurity?

Identifying unknown impurities is a systematic process that involves a combination of analytical techniques.[14][15][16][17][18]

  • Review the Synthesis: Consider all possible side reactions and degradation pathways based on your synthetic route.

  • LC-MS Analysis: Obtain the mass of the impurity. This is the most critical first step in proposing a molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): For a more accurate mass and to help determine the elemental composition.

  • Tandem MS (MS/MS): Fragment the impurity ion to gain structural information.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR are invaluable for definitive structure elucidation.[14]

Troubleshooting Guides

Guide 1: Dealing with Over-oxidation in the Synthesis from 2-Methyl-2-(piperidin-1-yl)propan-1-ol

Issue: The presence of 2-Methyl-2-(piperidin-1-yl)propanoic acid is detected in the final product.

Root Cause: The oxidizing agent used is too harsh or the reaction conditions (temperature, reaction time) are not well-controlled, leading to the oxidation of the desired aldehyde to the carboxylic acid.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. A combination of sulfur trioxide-pyridine complex and dimethyl sulfoxide (DMSO) in the presence of triethylamine is a good option for this transformation with minimal over-oxidation.[2] Manganese(IV) oxide is another mild alternative.[1][2]

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC or HPLC to stop the reaction as soon as the starting material is consumed and before significant over-oxidation occurs.

  • Temperature Control: Maintain the recommended reaction temperature. For many mild oxidations, this is typically at or below room temperature.

  • Purification: If a small amount of the acid is formed, it can often be removed by a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup. However, be cautious as the aldehyde itself can be base-sensitive.

Guide 2: Minimizing Aldol Condensation and Enamine Impurities in the Mannich-type Reaction

Issue: The presence of high molecular weight species (from aldol condensation) or an impurity with a mass corresponding to the enamine of isobutyraldehyde and piperidine.

Root Cause: The reaction conditions favor side reactions of the starting materials or the intermediate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aldol and enamine impurities.

Analytical Protocols

Protocol 1: HPLC-UV Method for Routine Purity Analysis

This method is suitable for monitoring reaction progress and determining the purity of the final product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: GC-MS for Identifying Volatile Impurities

This method is ideal for detecting residual starting materials and low molecular weight by-products.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-500 amu

Visualizing Impurity Formation

Synthesis and Potential Side Reactions

G cluster_0 Mannich-type Synthesis cluster_1 Side Reactions cluster_2 Oxidation Synthesis cluster_3 Side Reaction Isobutyraldehyde Isobutyraldehyde Product This compound Isobutyraldehyde->Product Piperidine Aldol Aldol Condensation (Self-condensation of Isobutyraldehyde) Isobutyraldehyde->Aldol Enamine Enamine Formation Isobutyraldehyde->Enamine Piperidine Piperidine Piperidine Piperidine->Product Isobutyraldehyde Piperidine->Enamine Isobutyraldehyde Degradation Degradation Products (e.g., self-condensation) Product->Degradation Instability AminoAlcohol 2-Methyl-2-(piperidin-1-yl)propan-1-ol Oxidation Oxidation AminoAlcohol->Oxidation Product_Ox Product_Ox Oxidation->Product_Ox Desired Product OverOxidation Over-oxidation to Carboxylic Acid Product_Ox->OverOxidation Product_Ox->Degradation Instability

Caption: Synthetic pathways and common impurity formation routes.

References

  • Ga-Young Lee, et al. (2014). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. National Institutes of Health. [Link]

  • ResearchGate. (2008). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]

  • ResearchGate. (n.d.). A novel procedure for the mild oxidation of beta-amino alcohols to alpha-amino aldehydes using commercially available manganese(IV) oxide is reported. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. [Link]

  • L.S.College, Muzaffarpur. (2020). Mannich reaction. [Link]

  • Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. [Link]

  • J-Stage. (n.d.). A New Method to synthesize α-Aminoaldehydes. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

  • Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References. [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. [Link]

  • YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • T. Sammakia, J. A. Abramite, and M. F. Sammons. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. [Link]

  • Wikipedia. (n.d.). Enamine. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • PharmaTutor. (2013). IMPURITY PROFILING. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Methyl-2-(piperidin-1-yl)propanal. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you overcome the unique challenges posed by this sterically demanding substrate. The α-quaternary carbon, substituted with both a methyl group and a bulky piperidine ring, significantly shields the aldehyde's electrophilic center, often leading to low reactivity in standard transformations. This document addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my standard nucleophilic addition reactions with this compound failing or giving low yields?

A1: The primary issue is severe steric hindrance. The carbonyl carbon is located at a neopentyl-like center, flanked by two methyl groups and a piperidine ring. This crowded environment physically blocks the trajectory of incoming nucleophiles, dramatically slowing down the rate of reaction.[1][2]

In a typical nucleophilic addition, the nucleophile must approach the sp²-hybridized carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz angle).[3] The bulky substituents on the alpha-carbon of your aldehyde create a steric shield that hinders this approach. Aldehydes are generally more reactive than ketones due to less steric bulk and greater partial positive charge on the carbonyl carbon.[4] However, this compound behaves more like a hindered ketone in this regard.[5]

Caption: Steric shielding of the carbonyl carbon.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side reactions or decomposition.

  • Use Smaller Nucleophiles: If possible, switch to a less bulky nucleophile. For example, methylmagnesium bromide will be more effective than tert-butylmagnesium bromide.

  • Employ Lewis Acid Catalysis: A Lewis acid (e.g., MgBr₂, Sc(OTf)₃, TiCl₄) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially accelerating the reaction.[6]

Q2: My Wittig reaction gives poor yields. How can I synthesize the corresponding alkene?

A2: Standard Wittig reactions, especially with stabilized ylides, are notoriously inefficient with sterically hindered ketones and aldehydes.[7][8] The initial formation of the betaine intermediate is often slow and reversible, and the subsequent steps can be problematic.

The preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction . HWE reagents (phosphonate esters) are generally more nucleophilic than their phosphonium ylide counterparts and the resulting phosphate byproduct is water-soluble, simplifying purification.[5]

ReactionSubstrateReagentConditionsYieldReference
WittigCamphorPh₃P=CH₂KOtBu, heatGood[8]
WittigHindered KetoneStabilized YlideTHF, rtPoor[7]
HWEHindered Ketone(EtO)₂P(O)CH₂CO₂EtNaH, THFExcellent[5]
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil.

  • Reagent Addition: Suspend the washed NaH in dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq.) in dry THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For highly hindered substrates, gentle heating (40-50 °C) may be required. Monitor reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: I am attempting a Grignard reaction, but I'm getting mostly starting material back and some reduced alcohol. What is happening?

A3: With highly hindered aldehydes and powerful, basic nucleophiles like Grignard reagents, two competitive side reactions often dominate over the desired 1,2-addition:

  • Enolization: If the aldehyde has an enolizable α-proton, the Grignard reagent can act as a base, deprotonating it to form an enolate. While your specific substrate lacks an α-proton on the aldehyde itself, this is a critical consideration for other systems.

  • Reduction: The Grignard reagent can transfer a β-hydride to the carbonyl carbon via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction). This produces an alcohol corresponding to the reduction of the aldehyde, not the addition of the Grignard's R-group.[9] This is especially prevalent with bulky Grignard reagents and hindered carbonyls.

cluster_paths Start Reaction of Aldehyde + Grignard Reagent (R-MgX) Addition Desired Path: 1,2-Nucleophilic Addition Start->Addition Favored by less hindrance Reduction Side Reaction 1: Reduction Start->Reduction Favored by steric hindrance Enolization Side Reaction 2: Enolization (if α-H present) Start->Enolization Favored by basic reagent Product Desired Alcohol (R-group added) Addition->Product Reduced_Product Reduced Alcohol (No R-group added) Reduction->Reduced_Product Enolate Enolate Intermediate (Starting material recovered after workup) Enolization->Enolate

Caption: Competing pathways in Grignard reactions.

Troubleshooting Strategies:

  • Use Organocerium Reagents (Luche Conditions): Transmetalation of the Grignard reagent with cerium(III) chloride (CeCl₃) generates an organocerium species.[10] These reagents are significantly less basic but retain high nucleophilicity, strongly favoring 1,2-addition over reduction and enolization.

  • Lower the Temperature: Running the reaction at very low temperatures (-78 °C) can favor the kinetically controlled addition product over side reactions.

  • Change the Organometallic Reagent: Consider using organolithium or organozinc reagents, which may offer different reactivity profiles.

Q4: Are there advanced catalytic methods to bypass the steric issue entirely?

A4: Yes. When direct attack on the carbonyl is disfavored, a powerful strategy is to invert the intrinsic reactivity of the aldehyde. This is known as umpolung , and it is exceptionally well-achieved using N-Heterocyclic Carbene (NHC) organocatalysis .[11]

Instead of the aldehyde acting as an electrophile, the NHC catalyst adds to the aldehyde to form a "Breslow intermediate."[12] This intermediate is a nucleophilic acyl anion equivalent, which can then attack a suitable electrophile. This approach completely bypasses the problem of a nucleophile attacking the hindered carbonyl carbon.

NHC NHC Catalyst Breslow Breslow Intermediate (Nucleophile - Acyl Anion Equivalent) Aldehyde Hindered Aldehyde (RCHO) (Electrophile) Aldehyde->Breslow + NHC Adduct Acyl Adduct Breslow->Adduct + E+ Electrophile Electrophile (E+) (e.g., Michael Acceptor) Product Final Product Adduct->Product Catalyst Regeneration Product->NHC Catalyst Turnover

Caption: NHC-catalyzed umpolung workflow.

Suitable Reactions:

  • Stetter Reaction: The NHC-catalyzed conjugate addition of the aldehyde to a Michael acceptor.

  • Benzoin/Cross-Benzoin Condensation: The coupling of two aldehyde molecules. Using a sterically hindered NHC catalyst can promote the cross-benzoin reaction between an aliphatic aldehyde (like yours) and an aromatic aldehyde.[13][14]

This strategy is one of the most effective for functionalizing highly hindered aldehydes and should be considered when other methods fail.

References
  • FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • JoVE. (n.d.). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. Retrieved from [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central, PMC4577435. Retrieved from [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. Retrieved from [Link]

  • Maji, R., & Biju, A. T. (2022). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Molecules, 27(19), 6296. Retrieved from [Link]

  • Biju, A. T., Kumatabara, A., & Glorius, F. (2011). N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds. Organic Letters, 13(10), 2682–2685. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Retrieved from [Link]

  • BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(piperidin-1-yl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered α-amino aldehyde. By understanding the underlying chemical principles and potential pitfalls of the synthetic routes, you can significantly improve your reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary carbon center adjacent to the aldehyde, presents unique synthetic challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the two most common synthetic strategies: the oxidation of the precursor alcohol and a one-pot Mannich-type reaction.

Part 1: Troubleshooting Guide - Improving Synthetic Yields

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions to enhance your synthetic outcomes.

Route 1: Oxidation of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

The oxidation of the primary alcohol, 2-Methyl-2-(piperidin-1-yl)propan-1-ol, to the corresponding aldehyde is a common and effective synthetic route. However, achieving high yields requires careful selection of the oxidant and precise control of reaction conditions to prevent over-oxidation and other side reactions. Mild oxidation methods such as the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are generally preferred.[2][3]

Low yields in a Swern oxidation of 2-Methyl-2-(piperidin-1-yl)propan-1-ol can stem from several factors, primarily related to reagent quality, temperature control, and side reactions.

Potential Causes and Solutions:

  • Moisture Contamination: The Swern oxidation is highly sensitive to moisture, which can quench the reactive electrophile (chlorodimethylsulfonium ion) and reduce the efficiency of the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure the dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and stored under anhydrous conditions.

  • Improper Temperature Control: The reaction is typically conducted at very low temperatures (-78 °C, a dry ice/acetone bath) to control the formation of the reactive intermediate and prevent its decomposition.[2]

    • Solution: Maintain a consistent low temperature throughout the addition of reagents. Allowing the reaction to warm prematurely can lead to the formation of byproducts.

  • Formation of Pummerer Rearrangement Byproducts: If the reaction temperature is not kept sufficiently low, the intermediate alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of α-acetoxy thioethers and other impurities.

    • Solution: Strictly adhere to the low-temperature protocol. The addition of the tertiary amine base should also be done at low temperature before allowing the reaction to slowly warm to room temperature.

  • Incomplete Reaction: Insufficient reaction time or stoichiometry of reagents can lead to incomplete conversion of the starting alcohol.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure at least stoichiometric amounts of DMSO and oxalyl chloride are used, and a slight excess of the tertiary amine base (e.g., triethylamine) is added to neutralize the generated acid.

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Oven-dried glassware under Ar/N2 A Add anhydrous DCM and oxalyl chloride prep->A B Cool to -78 °C A->B C Slowly add anhydrous DMSO B->C D Add 2-Methyl-2-(piperidin-1-yl)propan-1-ol in DCM C->D E Add triethylamine D->E F Warm to room temperature E->F G Quench with water F->G H Extract with organic solvent G->H I Wash with brine H->I J Dry over Na2SO4 and concentrate I->J K Column chromatography J->K

Caption: Workflow for Swern Oxidation.

The formation of the corresponding carboxylic acid, 2-Methyl-2-(piperidin-1-yl)propanoic acid, is a classic example of over-oxidation. This is more common with stronger oxidizing agents but can occur with milder ones if the conditions are not optimal.

Prevention of Over-oxidation:

  • Choice of Oxidant: If you are using a chromium-based oxidant (e.g., PCC, PDC), switching to a milder and more selective reagent is highly recommended. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it is known for its mildness and high chemoselectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[3][4]

  • Reaction Conditions with DMP: The Dess-Martin oxidation is typically performed at room temperature in chlorinated solvents like dichloromethane (DCM). The reaction is usually complete within a few hours.[5]

  • Buffering the Reaction: The DMP oxidation produces acetic acid as a byproduct.[6] If your starting material or product is acid-sensitive, the reaction can be buffered with a mild base like pyridine or sodium bicarbonate to maintain a neutral pH.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, oxalyl chloride, Et3N, DCM, -78 °CHigh yield, mild, avoids toxic metalsRequires strict anhydrous conditions, low temperature, produces malodorous dimethyl sulfide
Dess-Martin Periodinane (DMP) DMP, DCM, room temperatureVery mild, neutral pH, high chemoselectivity, easy workupReagent is expensive and potentially explosive

Table 1: Comparison of Mild Oxidation Reagents.

Route 2: One-Pot Mannich-type Synthesis

A potentially more atom-economical route is the Mannich reaction, which involves the aminoalkylation of an acidic proton of a carbonyl compound.[7] In this case, isobutyraldehyde can react with formaldehyde and piperidine to form the target compound.

Reaction Scheme: (CH₃)₂CHCHO + CH₂O + C₅H₁₀NH → (CH₃)₂C(N(CH₂)₅)CHO + H₂O

The Mannich reaction, while efficient, can be prone to side reactions if not properly controlled. The formation of a complex product mixture suggests issues with reaction stoichiometry, temperature, or the formation of undesired byproducts.

Optimization Strategies:

  • Control of Stoichiometry: The molar ratio of the reactants is critical. An excess of formaldehyde or piperidine can lead to the formation of byproducts.

    • Solution: Start with a 1:1:1 molar ratio of isobutyraldehyde, formaldehyde, and piperidine. Carefully control the addition of each reactant.

  • Formation of the Iminium Ion: The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine.[8] Pre-forming this intermediate before the addition of isobutyraldehyde can sometimes lead to cleaner reactions.

    • Solution: React piperidine with formaldehyde first at a controlled temperature before adding the isobutyraldehyde.

  • Temperature Control: The reaction is typically exothermic. Uncontrolled temperature can lead to polymerization of formaldehyde or other side reactions.

    • Solution: Perform the reaction at a controlled temperature, for example, by using an ice bath to manage the initial exotherm.

  • pH Control: The Mannich reaction is often acid-catalyzed.[7]

    • Solution: The use of piperidine hydrochloride instead of free piperidine can sometimes provide the necessary acidic conditions for the reaction to proceed cleanly.

Logical Relationship: Mannich Reaction Optimization

Mannich_Optimization A Low Yield of This compound C Improper Stoichiometry A->C Caused by D Uncontrolled Temperature A->D Caused by E Incorrect pH A->E Caused by F Side Reactions (e.g., Polymerization) A->F Caused by B Complex Product Mixture B->C Caused by B->D Caused by B->E Caused by B->F Caused by G Optimize Reactant Ratios (1:1:1) C->G Solution H Control Temperature (e.g., Ice Bath) D->H Solution I Consider Acid Catalysis (e.g., Piperidine HCl) E->I Solution F->G Mitigated by F->H Mitigated by F->I Mitigated by J Pre-form Iminium Ion F->J Mitigated by

Caption: Factors and solutions for optimizing the Mannich reaction.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis, purification, and stability of this compound.

The presence of the basic piperidine moiety dictates the purification strategy.

  • Acid-Base Extraction: A standard workup should involve an acid-base extraction to separate the basic product from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the piperidine and extract it into the aqueous layer.

    • Wash the organic layer with water and brine to remove any remaining acid-soluble impurities.

    • Basify the acidic aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: Further purification can be achieved by silica gel column chromatography. Due to the basic nature of the product, it may streak on silica gel. This can often be mitigated by adding a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent.

α-Amino aldehydes can be prone to decomposition, especially if they are not sterically hindered. However, the presence of the two methyl groups on the α-carbon in this compound likely enhances its stability against nucleophilic attack and self-condensation.[1]

Storage Recommendations:

  • Short-term: Store under an inert atmosphere (argon or nitrogen) in a sealed container at low temperature (0-4 °C).

  • Long-term: For extended storage, it is advisable to keep the compound in a freezer (-20 °C).

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze decomposition.

Yes, a one-pot synthesis of the precursor alcohol is feasible. This would likely involve a variation of the Mannich reaction where the initially formed aldehyde is subsequently reduced in situ.

Plausible One-Pot Synthesis of the Precursor Alcohol:

  • React isobutyraldehyde, formaldehyde, and piperidine under controlled conditions to form this compound.

  • Without isolating the aldehyde, add a suitable reducing agent, such as sodium borohydride (NaBH₄), to the reaction mixture to reduce the aldehyde to the primary alcohol, 2-Methyl-2-(piperidin-1-yl)propan-1-ol.

This approach can be more efficient than a multi-step synthesis with isolation of intermediates. However, optimization of the reaction conditions for both the Mannich and reduction steps in a single pot would be necessary to achieve a good yield.

References

  • Casius. (n.d.). Cas no 16042-93-6 (this compound). Retrieved from [Link]

  • Möhrle, H., & Schnädelbach, D. (1975). The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component. Archiv der Pharmazie, 308(5), 352-359.
  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Vámos, J., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4987.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess-Martin Periodinane (DMP) oxidation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry. (2019). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

Sources

Technical Support Center: Derivatization of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Methyl-2-(piperidin-1-yl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered aldehyde. The following question-and-answer format directly addresses potential issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I am observing very slow or incomplete conversion during the imine formation step with this compound. What is causing this and how can I improve the reaction rate?

A1: The primary challenge with this compound is the significant steric hindrance around the aldehyde functional group. The two methyl groups on the alpha-carbon shield the carbonyl carbon from the nucleophilic attack of the primary amine. This steric hindrance slows down the formation of the initial hemiaminal intermediate, which is a crucial step in imine formation.

To overcome this, you need to shift the reaction equilibrium towards the product. Here are several strategies:

  • Increase Reactant Concentration: A higher concentration of the primary amine can help to increase the frequency of collisions between the reactants, thereby promoting the reaction.

  • Water Removal: Imine formation is a condensation reaction that produces water as a byproduct.[1] This reaction is reversible, and the presence of water can hydrolyze the imine back to the starting materials.[1] Employing a dehydrating agent is crucial.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective at sequestering water as it is formed.

    • Dean-Stark Apparatus: For reactions at higher temperatures, a Dean-Stark trap can be used to azeotropically remove water.

  • Acid Catalysis: The reaction is catalyzed by acid.[2][3] A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TSA), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, the pH must be carefully controlled; too much acid will protonate the amine, rendering it non-nucleophilic.[2] An optimal pH is typically between 4 and 5.

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Reactions can be run at reflux in solvents like toluene or xylene.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Amine after Reductive Amination

Q2: My reductive amination of the imine derived from this compound is giving a low yield of the final amine product. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the reductive amination of a sterically hindered imine can stem from several factors, often related to the choice of reducing agent and the reaction conditions.

Potential Causes & Solutions:

  • Inefficient Imine Formation: Before the reduction can occur, the imine must be formed in sufficient quantity. Refer to Q1 for optimizing imine formation. It is often beneficial to ensure imine formation is near completion before adding the reducing agent, which can be monitored by techniques like ¹H NMR or TLC.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical.

    • Sterically Hindered Hydrides: For sterically hindered imines, a less bulky reducing agent may be more effective. Sodium borohydride (NaBH₄) is a common choice.

    • Chemoselectivity: If performing a one-pot reductive amination, a mild and selective reducing agent is necessary to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the iminium ion over the aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Reduction of the Starting Aldehyde: If a strong reducing agent like sodium borohydride is added prematurely in a one-pot reaction, it can reduce the starting this compound to the corresponding alcohol, 2-Methyl-2-(piperidin-1-yl)propan-1-ol.

    • Solution: Employ a stepwise procedure where the imine is formed first, and the progress is monitored. Once imine formation is maximized, then add the reducing agent. Alternatively, use a milder reducing agent like NaBH(OAc)₃ in a one-pot protocol.[4]

  • Reaction Conditions for Reduction:

    • Solvent: Protic solvents like methanol or ethanol are commonly used with NaBH₄. For NaBH(OAc)₃, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.

    • Temperature: Reductions are typically carried out at room temperature or 0 °C to control exothermicity and improve selectivity.

Troubleshooting Workflow:

start Low Yield of Amine check_imine Confirm Imine Formation (TLC, ¹H NMR) start->check_imine incomplete_imine Optimize Imine Formation (See Q1) check_imine->incomplete_imine Incomplete imine_ok Imine Formation is Complete check_imine->imine_ok Complete incomplete_imine->check_imine check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent wrong_agent Switch to a milder/more selective agent (e.g., NaBH(OAc)₃ for one-pot) check_reducing_agent->wrong_agent Inappropriate agent_ok Reducing Agent is Appropriate check_reducing_agent->agent_ok Appropriate wrong_agent->check_reducing_agent check_side_products Analyze for Side Products (GC-MS, LC-MS) agent_ok->check_side_products aldehyde_reduction Aldehyde Reduction Detected check_side_products->aldehyde_reduction no_side_products No Side Products Detected check_side_products->no_side_products None stepwise Use Stepwise Procedure: 1. Form Imine 2. Add Reducing Agent aldehyde_reduction->stepwise Yes optimize_reduction Optimize Reduction Conditions (Solvent, Temperature) no_side_products->optimize_reduction success Improved Yield stepwise->success optimize_reduction->success

Troubleshooting workflow for low amine yield.
Issue 2: Difficulty in Monitoring the Reaction Progress

Q3: I am finding it difficult to monitor the progress of the derivatization reaction of this compound. What are the recommended analytical techniques?

A3: Monitoring the reaction of a sterically hindered aldehyde requires techniques that can clearly distinguish between the starting material, the imine intermediate, and the final product.

Technique Application Key Signals to Monitor Advantages Limitations
¹H NMR Spectroscopy Imine formation and reductionAldehyde Proton: Disappearance of the singlet around δ 9.5-10.0 ppm. Imine Proton: Appearance of a new singlet around δ 7.5-8.5 ppm. Amine Product: Appearance of a new signal for the N-CH proton.Provides clear, quantitative information on the conversion of starting material to product.Requires deuterated solvents and access to an NMR spectrometer. May be difficult to resolve overlapping peaks in complex mixtures.
GC-MS Monitoring overall reaction and identifying byproductsAppearance of new peaks with characteristic mass spectra for the imine and the final amine.High sensitivity and separation efficiency. Excellent for identifying volatile byproducts.[5][6][7]Requires derivatization for non-volatile compounds. Thermal instability of some compounds can be an issue.
LC-MS Monitoring overall reaction and identifying byproductsSeparation of components by HPLC followed by mass analysis.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[8]Can be more complex to develop a method compared to GC-MS.
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progressDisappearance of the aldehyde spot and appearance of new spots for the imine and amine.Fast, simple, and inexpensive for a quick check of the reaction.Limited resolution and not quantitative. May be difficult to distinguish between compounds with similar polarities.

¹H NMR Monitoring of Imine Formation:

A simple and effective way to monitor the formation of the imine is by observing the disappearance of the characteristic aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum.

start Start of Reaction aldehyde ¹H NMR Spectrum: Strong Aldehyde Signal (δ ~9.6 ppm) start->aldehyde reaction Reaction Progresses aldehyde->reaction imine ¹H NMR Spectrum: Decreasing Aldehyde Signal Increasing Imine Signal (δ ~7.9 ppm) reaction->imine end Reaction Complete imine->end final_spectrum ¹H NMR Spectrum: Aldehyde Signal Absent Strong Imine Signal end->final_spectrum

Monitoring imine formation by ¹H NMR.

Experimental Protocols

Protocol 1: Stepwise Imine Formation and Reduction of this compound

This protocol is adapted for sterically hindered aldehydes and prioritizes the complete formation of the imine before reduction to minimize side reactions.

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the primary amine (1.1 - 1.5 eq) in a suitable solvent (e.g., toluene, 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) and a dehydrating agent such as activated 4Å molecular sieves.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by ¹H NMR or TLC. The reaction may take several hours to reach completion due to steric hindrance.

  • Once the formation of the imine is maximized (indicated by the disappearance of the aldehyde starting material), cool the reaction mixture to room temperature.

Step 2: Reduction of the Imine

  • Filter the reaction mixture to remove the molecular sieves, and wash the sieves with a small amount of the solvent.

  • Cool the filtrate to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise to the stirred solution. Control the addition rate to manage any exotherm.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Perform an aqueous workup, typically by extracting with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for a more direct conversion and relies on the selectivity of the reducing agent.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.5 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

References

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. In Organic Chemistry II. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. 135(50).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. 2(3), 188-195.
  • ResearchGate. (n.d.). a) ¹¹B NMR spectra tracking fluorination of α‐boryl acetaldehyde 1 and.... Retrieved from [Link]

  • PubMed. (2022, November 25). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Stabilizing 2-Methyl-2-(piperidin-1-yl)propanal in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2-(piperidin-1-yl)propanal. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable, yet sensitive, synthetic intermediate. As an α-amino aldehyde, its unique structure offers significant synthetic potential but also presents challenges related to its stability. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so prone to decomposition?

This compound is an organic compound featuring a propanal backbone substituted at the alpha-position with both a tertiary amine (piperidine) and two methyl groups.[1][2] The juxtaposition of an aldehyde and an amine on the same carbon atom is the primary source of its instability.[]

This class of compounds, α-amino aldehydes, is notoriously unstable due to competing electronic effects and the presence of multiple reactive sites.[4][5] The primary decomposition pathway for this specific molecule is a retro-Mannich reaction (also known as a retro-Michael type fragmentation). In this process, the molecule fragments into piperidine and isobutyraldehyde, particularly when exposed to heat, or acidic or basic conditions.[6][7]

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction (-78 °C to 0 °C) cluster_workup Workup & Purification (Cold) p1 1. Dry glassware under vacuum and backfill with Argon. p2 2. Prepare ylide solution in dry THF at -78 °C. p1->p2 p3 3. Prepare aldehyde solution (1.0 eq) in dry THF. p2->p3 r1 4. Slowly add aldehyde solution to ylide via syringe pump over 30 min at -78 °C. p3->r1 r2 5. Monitor reaction by TLC (quench aliquot with sat. NH4Cl). r1->r2 r3 6. Allow to warm slowly to 0 °C over 1 hour. r2->r3 w1 7. Quench reaction at 0 °C with saturated aq. NH4Cl. r3->w1 w2 8. Extract with cold EtOAc (3x). w1->w2 w3 9. Dry combined organics over Na2SO4, filter, and concentrate in vacuo (low temperature). w2->w3 w4 10. Purify immediately via rapid chromatography on Et3N-deactivated silica gel. w3->w4

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Methyl-2-(piperidin-1-yl)propanal. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation in reactions involving this versatile α-amino aldehyde. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique combination of a nucleophilic tertiary amine and a reactive aldehyde functionality. However, this very combination can also lead to a range of undesired side reactions and byproduct formation. Understanding the underlying chemical principles governing its reactivity is paramount to developing robust and high-yielding synthetic protocols. This guide will delve into the common issues encountered and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of a self-condensation product in my reaction. What is causing this and how can I prevent it?

Answer:

The self-condensation you are observing is likely an aldol condensation reaction between two molecules of this compound. This is a common side reaction for many aldehydes, especially those with α-hydrogens. However, in the case of this compound, the reaction proceeds through an enamine intermediate, which then acts as the nucleophile.

Mechanism of Self-Condensation:

  • Enamine Formation: In the presence of a secondary amine (the piperidine moiety), the aldehyde can form an enamine tautomer.

  • Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of another molecule of the aldehyde.

  • Hydrolysis: Subsequent hydrolysis of the resulting intermediate yields the β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Byproduct Formation Enamine Enamine Aldehyde_2 Another Aldehyde Molecule Enamine->Aldehyde_2 Attacks Intermediate Intermediate Aldehyde_2->Intermediate Forms Aldol_Adduct Aldol_Adduct Intermediate->Aldol_Adduct Hydrolysis Unsaturated_Aldehyde Unsaturated_Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration

Caption: Mechanism of enamine-mediated self-condensation.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
Control of Stoichiometry & Addition Rate Minimize the concentration of the aldehyde available for self-reaction.Add the this compound slowly to the reaction mixture containing the other reactant. This maintains a low instantaneous concentration of the aldehyde.
Lower Reaction Temperature Reduce the rate of the competing self-condensation reaction.Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). The optimal temperature will depend on the desired reaction rate.
Choice of Solvent Influence the stability and reactivity of the enamine intermediate.Aprotic solvents are generally preferred. Solvents like THF, DCM, or toluene can be effective. Avoid protic solvents which can facilitate proton transfer and enamine formation.
Use of a More Reactive Electrophile Ensure the desired reaction outcompetes the self-condensation.If your reaction involves an electrophile, ensure it is sufficiently reactive to consume the aldehyde faster than it can self-condense.
FAQ 2: My reaction is sluggish, and upon workup, I isolate a significant amount of a hydrated byproduct (a gem-diol). How can I avoid this?

Answer:

The formation of a geminal diol (hydrate) is an equilibrium reaction between an aldehyde and water. While often reversible, the hydrate can be a stable byproduct, reducing the yield of your desired product. The presence of the electron-donating piperidine group can influence the position of this equilibrium.

Mechanism of Hydrate Formation:

G Aldehyde This compound Hydrate Gem-diol (Hydrate) Aldehyde->Hydrate Reversible Addition Water H₂O Water->Hydrate

Caption: Equilibrium between an aldehyde and its hydrate.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
Anhydrous Conditions Shift the equilibrium away from the hydrate by removing water.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use of a Dehydrating Agent Chemically remove any trace amounts of water present in the reaction.Add a suitable dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. Ensure the dehydrating agent is compatible with your reactants and conditions.
Azeotropic Removal of Water For reactions run at elevated temperatures, water can be removed as it forms.Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). The water is collected in the trap, driving the equilibrium towards the product.
FAQ 3: I am detecting an oxidized byproduct, 2-Methyl-2-(piperidin-1-yl)propanoic acid, in my reaction mixture. What is causing this oxidation and how can I minimize it?

Answer:

Aldehydes are susceptible to oxidation to carboxylic acids. This can occur in the presence of atmospheric oxygen or other oxidizing agents. The piperidine moiety does not prevent this side reaction.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
Inert Atmosphere Exclude atmospheric oxygen from the reaction.Degas your solvents prior to use (e.g., by sparging with nitrogen or argon for 15-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Use of Freshly Purified Reagents Ensure that no oxidizing impurities are present in your starting materials or solvents.Purify solvents by distillation. Use freshly opened bottles of reagents whenever possible.
Avoidance of Oxidizing Conditions Be mindful of all reagents and conditions used in your reaction.Scrutinize your reaction protocol for any components that could act as an oxidant. For example, some metal catalysts can facilitate air oxidation.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct TypeFormation MechanismKey Mitigation Strategies
Self-Condensation Product Enamine-mediated aldol condensationSlow addition of aldehyde, lower reaction temperature, aprotic solvent
Hydrate (Gem-diol) Reversible addition of waterAnhydrous conditions, dehydrating agents, azeotropic water removal
Carboxylic Acid OxidationInert atmosphere, purified reagents, avoidance of oxidizing conditions

Concluding Remarks

Successfully employing this compound in organic synthesis requires a proactive approach to minimizing byproduct formation. By understanding the inherent reactivity of this α-amino aldehyde and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction efficiency, product purity, and overall yield. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

References

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Enamine Formation. Chemistry LibreTexts. [Link]

  • Aldol Condensation. Wikipedia. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 2-Methyl-2-(piperidin-1-yl)propanal Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical validation for the purity of 2-Methyl-2-(piperidin-1-yl)propanal. In the landscape of pharmaceutical development and chemical synthesis, the assurance of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which product safety and efficacy are built. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies, supported by experimental insights and validation principles.

Our focus, this compound (CAS No. 16042-93-6), is an organic building block characterized by a tertiary amine (piperidine) and a reactive aldehyde functional group.[1][2] This unique structure presents specific challenges and considerations for analytical method development and validation, which we will explore in detail. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant validation process.[3][4][5]

The Analytical Challenge: Understanding the Molecule

The molecular structure of this compound dictates the choice of analytical techniques. The tertiary amine is basic, while the aldehyde group is prone to oxidation and other reactions. The molecule lacks a strong chromophore, which can limit the sensitivity of UV-based detection methods.[6] Potential impurities could arise from the synthesis process, such as starting materials, by-products, or from degradation, like the corresponding carboxylic acid via oxidation. A robust analytical method must be able to separate and quantify the main component from all potential and actual impurities.

Comparative Analysis of Core Methodologies

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. We will compare three powerful techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-CAD) Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase.Separation in the liquid phase with near-universal detection of non-volatile analytes.Absolute quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[7]
Analyte Suitability Good, provided the compound is thermally stable and volatile.Excellent, suitable for non-volatile and thermally labile compounds.Excellent, provides structural confirmation and purity without a specific reference standard for the analyte.[8]
Strengths High resolution for volatile impurities, robust and widely available.Broad applicability, good sensitivity for compounds without a UV chromophore.Primary ratio method, highly accurate, does not require an identical reference standard, provides structural information.[8][9]
Limitations Potential for on-column degradation of the aldehyde.Mobile phase constraints for CAD, can be less sensitive than MS.Lower sensitivity compared to chromatographic methods, higher equipment cost.
Typical LOD ~0.01 - 0.05%~0.01 - 0.05%~0.1%

Deep Dive into Methodologies & Experimental Rationale

Gas Chromatography (GC-FID)

GC is a powerful technique for separating volatile compounds. For this compound, the key is to ensure its thermal stability during analysis.

  • Why GC-FID? FID offers excellent sensitivity for organic compounds and a wide linear range. It is a workhorse in many quality control labs due to its reliability.

  • Causality in Protocol Design:

    • Injector Temperature: A lower-than-typical injector temperature (e.g., 200-220 °C) is chosen to mitigate the risk of thermal degradation of the aldehyde moiety.

    • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), provides a good balance of interactions to resolve the main peak from potential non-polar and slightly polar impurities.

    • Temperature Program: A gentle temperature ramp (e.g., 10 °C/min) ensures efficient separation of closely related impurities without co-elution.

While direct GC analysis is feasible, derivatization can sometimes offer advantages. For instance, reacting the aldehyde with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic properties and detection limits, though it adds complexity to the sample preparation.[10] However, for purity analysis, a direct injection method is often preferred for its simplicity.

High-Performance Liquid Chromatography (HPLC-CAD)

HPLC is a versatile technique, but the lack of a strong UV chromophore in this compound makes standard UV detection challenging.[6] This is where Charged Aerosol Detection (CAD) becomes invaluable.

  • Why HPLC-CAD? CAD is a mass-based detector that provides a near-universal response for any non-volatile analyte, making it ideal for compounds without a chromophore. The response is generally more uniform across different compounds compared to UV, which is advantageous for impurity profiling.

  • Causality in Protocol Design:

    • Column Choice: A mixed-mode column that offers both reversed-phase and cation-exchange interactions can provide excellent retention and selectivity for the basic tertiary amine.[11] This allows for better separation from neutral or acidic impurities.

    • Mobile Phase: A mobile phase containing a volatile buffer like ammonium formate is essential for compatibility with CAD and mass spectrometry (MS). The pH should be controlled to ensure consistent ionization of the amine for predictable retention.

    • Detector Settings: CAD parameters must be optimized to provide a stable baseline and a consistent response for the analyte and its potential impurities.

Quantitative NMR (qNMR)

qNMR stands out as a primary analytical method because it allows for the determination of purity without the need for a reference standard of the analyte itself.[7][8] It relies on a certified internal standard of known purity.

  • Why qNMR? The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7] This fundamental principle allows for highly accurate and precise purity assignments. It is also non-destructive.[8]

  • Causality in Protocol Design:

    • Internal Standard Selection: A suitable internal standard (e.g., maleic acid, dimethyl sulfone) must be chosen. It should have a known purity, be stable, not react with the sample, and have signals that are well-resolved from the analyte's signals.

    • Solvent Choice: A deuterated solvent that completely dissolves both the analyte and the internal standard is required.[7] Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.

    • Acquisition Parameters: Key parameters like the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of the nuclei between pulses, which is critical for accurate integration.

The Validation Workflow: A Self-Validating System

A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose. The validation process should follow the ICH Q2(R1) guidelines.[3][4][5]

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Detailed Experimental Protocols

Protocol 1: Purity by GC-FID
  • Instrumentation: Gas chromatograph with a split/splitless injector and a flame ionization detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Sample Preparation: Accurately weigh about 50 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol).

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: 80 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (split ratio 50:1)

  • Calculation: Determine the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Purity by qNMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 1H experiment.

    • Relaxation Delay (D1): 30 seconds (ensure this is >5x T1).

    • Number of Scans: 8 or 16.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[7]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, P = purity of the standard.

Conclusion

The analytical validation of this compound purity requires a nuanced approach that considers the compound's unique chemical properties. While GC-FID offers a reliable and accessible method, its suitability hinges on the thermal stability of the analyte. HPLC with universal detection like CAD provides a robust alternative, especially if thermal lability is a concern. However, for definitive purity assessment, qNMR emerges as a superior technique , offering absolute quantification without the need for a specific reference material, thereby embodying a primary ratio method of measurement.[9][12]

The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. Regardless of the chosen technique, a thorough validation according to ICH Q2(R1) guidelines is non-negotiable to ensure data integrity and product quality.[3][5][13]

References

  • SIELC. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). Available from: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • PubMed. Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Available from: [Link]

  • Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Available from: [Link]

  • ResearchGate. We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. (2022). Available from: [Link]

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A Comparative Analysis of the Reactivity of 2-Methyl-2-(piperidin-1-yl)propanal in Aldehyde Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for their versatile reactivity. However, not all aldehydes are created equal. Their structural nuances dictate their behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of 2-Methyl-2-(piperidin-1-yl)propanal against a spectrum of other common aldehydes, offering insights into how its unique structure influences its synthetic utility. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations.

Understanding the Structural Landscape of Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a combination of electronic and steric effects imposed by the substituents attached to the carbonyl group.

  • Electronic Effects: Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups diminish this positive charge, rendering the aldehyde less reactive.[1]

  • Steric Hindrance: Bulky substituents around the carbonyl group can physically impede the approach of a nucleophile, slowing down the reaction rate.[1][2] Generally, aldehydes are more reactive than ketones because the hydrogen atom attached to the carbonyl is less sterically demanding than an alkyl or aryl group.[3][4]

  • Enolizability: Aldehydes possessing a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group) can undergo enolization in the presence of an acid or base. This opens up reaction pathways involving the alpha-carbon, such as aldol condensations.[5][6][7] Aldehydes lacking alpha-hydrogens are termed "non-enolizable."[5]

Profiling this compound: A Unique Player

This compound, with CAS Number 16042-93-6, is a fascinating molecule for study.[8][9][10] Its structure, featuring a tertiary amine (piperidine) at the alpha-position and two methyl groups, imparts a distinct set of properties that differentiate it from simpler aldehydes.

Key Structural Features and Their Predicted Impact on Reactivity:

  • Non-Enolizable: The alpha-carbon of this compound is quaternary, meaning it lacks any alpha-hydrogens. This structural feature renders it incapable of forming an enol or enolate, thus precluding it from participating in reactions such as the aldol condensation.[5]

  • Steric Hindrance: The presence of two methyl groups and a piperidine ring on the alpha-carbon creates significant steric bulk around the carbonyl group. This is expected to hinder the approach of nucleophiles, leading to slower reaction rates compared to unhindered aldehydes.

  • Electronic Effect of the Amino Group: The nitrogen atom of the piperidine ring has a lone pair of electrons and can exert an electron-donating inductive effect, which would tend to decrease the electrophilicity of the carbonyl carbon. However, the electronegativity of nitrogen might also lead to an electron-withdrawing inductive effect. The overall electronic influence is complex and can be context-dependent.

Comparative Reactivity Analysis: A Head-to-Head Look

To contextualize the reactivity of this compound, we will compare it with three representative aldehydes:

  • Propanal: A simple, enolizable aliphatic aldehyde with minimal steric hindrance.

  • Pivaldehyde (2,2-Dimethylpropanal): A non-enolizable, sterically hindered aliphatic aldehyde.

  • Benzaldehyde: A non-enolizable aromatic aldehyde where the carbonyl group is conjugated with the benzene ring.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. The rate of this reaction is a direct measure of the electrophilicity and steric accessibility of the carbonyl carbon.

AldehydePredicted Relative Rate of Nucleophilic AdditionKey Influencing Factors
PropanalVery FastMinimal steric hindrance, enolizable.
BenzaldehydeFastAromatic ring offers some steric hindrance, but conjugation can influence reactivity. Non-enolizable.
PivaldehydeSlowSignificant steric hindrance from the t-butyl group. Non-enolizable.
This compound Very Slow Extreme steric hindrance from the alpha-substituents. Non-enolizable. Potential electronic effects from the amino group.

Note: The relative rates are predictive and based on established principles of organic chemistry.

The significant steric bulk of this compound is the dominant factor in its reduced reactivity towards nucleophiles. This makes it a suitable substrate for reactions where high selectivity for less hindered aldehydes is desired in a mixture.

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. The ease of oxidation can be influenced by the structure of the aldehyde.

AldehydePredicted Ease of OxidationCommon Oxidizing Agents
PropanalEasily OxidizedTollen's reagent, Fehling's solution, KMnO₄, CrO₃
BenzaldehydeEasily OxidizedTollen's reagent, KMnO₄
PivaldehydeOxidizedKMnO₄, CrO₃
This compound Oxidizable, but potentially slower due to steric hindrance Strong oxidizing agents like KMnO₄ or CrO₃ would likely be required.

While all aldehydes are susceptible to oxidation, the steric hindrance in this compound might necessitate more forcing conditions or longer reaction times. The presence of the tertiary amine also introduces a potential site for oxidation, which could lead to side products depending on the oxidant used.

Reactions at the Alpha-Carbon

As a non-enolizable aldehyde, this compound will not undergo reactions that require the formation of an enolate.

AldehydeEnolizable?Reactivity in Aldol Condensation
PropanalYesReadily undergoes self-condensation and crossed aldol reactions.[11]
BenzaldehydeNoCan act as an electrophile in crossed aldol (Claisen-Schmidt) reactions with enolizable aldehydes or ketones.[7]
PivaldehydeNoCan act as an electrophile in crossed aldol reactions.
This compound No Can potentially act as an electrophile in crossed aldol reactions, but its steric hindrance would likely make this reaction very slow.

This lack of alpha-hydrogen reactivity makes this compound a useful substrate in reactions where enolization is an undesired side reaction.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these aldehydes, a series of standardized experiments can be performed.

Protocol 1: Competitive Wittig Reaction

This experiment will provide a qualitative measure of the relative rates of nucleophilic addition.

Objective: To compare the reactivity of this compound with propanal towards a Wittig reagent.

Materials:

  • This compound

  • Propanal

  • (Triphenylphosphoranylidene)acetaldehyde (a stable Wittig ylide)

  • Dichloromethane (DCM)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a 0.1 M solution of the Wittig ylide in DCM.

  • In a reaction vial, combine equimolar amounts (e.g., 1 mmol) of this compound and propanal in 5 mL of DCM.

  • To this mixture, add 0.5 equivalents (0.5 mmol) of the Wittig ylide solution.

  • Stir the reaction at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Analyze the aliquots by GC-MS to determine the relative ratio of the two alkene products formed from the reaction with each aldehyde.

Expected Outcome: The product from the reaction with propanal will be formed significantly faster and in a much higher yield than the product from this compound, demonstrating the latter's lower reactivity due to steric hindrance.

Protocol 2: Spectroscopic Monitoring of Reduction

This experiment will provide quantitative kinetic data on the relative reactivity towards a reducing agent.

Objective: To compare the rates of reduction of this compound and pivaldehyde using sodium borohydride.

Materials:

  • This compound

  • Pivaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Infrared (IR) Spectrometer with an attenuated total reflectance (ATR) probe

Procedure:

  • Prepare a 0.5 M solution of each aldehyde in ethanol.

  • Set up the IR spectrometer to continuously monitor the carbonyl (C=O) stretching frequency (around 1700-1740 cm⁻¹).[12]

  • To the aldehyde solution, add 1.1 equivalents of NaBH₄ at a constant temperature (e.g., 25 °C).

  • Immediately begin recording the IR spectrum at regular time intervals.

  • The disappearance of the carbonyl peak over time corresponds to the rate of reduction.

  • Plot the absorbance of the carbonyl peak versus time for each aldehyde to determine the reaction rate.

Expected Outcome: The rate of disappearance of the carbonyl peak for pivaldehyde will be significantly faster than that for this compound, providing quantitative evidence of the latter's greater steric hindrance.

Visualizing the Factors at Play

The following diagrams illustrate the key structural differences influencing the reactivity of the compared aldehydes.

G cluster_propanal Propanal cluster_pivaldehyde Pivaldehyde cluster_benzaldehyde Benzaldehyde cluster_target This compound propanal CH3CH2CHO prop_features Minimal Steric Hindrance Enolizable (α-H present) propanal->prop_features pivaldehyde (CH3)3CCHO piv_features High Steric Hindrance Non-enolizable pivaldehyde->piv_features benzaldehyde C6H5CHO benz_features Moderate Steric Hindrance Non-enolizable Conjugated System benzaldehyde->benz_features target C5H10N-C(CH3)2-CHO target_features Very High Steric Hindrance Non-enolizable α-Amino Group target->target_features

Caption: Structural comparison of the aldehydes.

G cluster_legend Energy Profile of Nucleophilic Addition Reactants Aldehyde + Nucleophile TS Transition State Reactants->TS ΔG‡ (Activation Energy) Product Addition Product TS->Product L1 Low Steric Hindrance (e.g., Propanal) Lower ΔG‡ L2 High Steric Hindrance (e.g., this compound) Higher ΔG‡

Caption: Impact of steric hindrance on activation energy.

Conclusion

This compound presents a unique reactivity profile primarily dictated by its pronounced steric hindrance and its non-enolizable nature. Its reactivity towards nucleophilic addition and oxidation is significantly attenuated compared to less hindered aliphatic and aromatic aldehydes. This characteristic, while limiting its use in some conventional aldehyde transformations, makes it a valuable substrate in contexts where chemoselectivity is paramount or where the suppression of side reactions involving the alpha-carbon is critical. For the synthetic chemist, understanding these nuances is key to effectively harnessing the synthetic potential of this and other sterically demanding aldehydes in the design and execution of complex molecular architectures.

References

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]

  • Khan Academy. Reactivity of aldehydes and ketones. [Link]

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  • Homework.Study.com. Compare the reactivity of carboxylic acids, aldehydes and ketones. [Link]

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  • Master Organic Chemistry. Key Reactions of Aldehydes and Ketones. [Link]

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  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. [Link]

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  • Journal of the American Chemical Society. (2016, January 15). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. [Link]

  • Monash University. (2016, January 15). α‑Amino Aldehydes as Readily Available Chiral Aldehydes for Rh- Catalyzed Alkyne Hydroacylation. [Link]

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A Senior Application Scientist's Guide to Peptide Labeling: Evaluating Aldehyde-Based Chemistries Against Industry-Standard Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of peptides is a cornerstone of modern biological inquiry. The choice of labeling agent is a critical decision that dictates the stability, specificity, and ultimate utility of the resulting conjugate. This guide provides an in-depth, objective comparison of aldehyde-based labeling—the chemistry embodied by molecules like 2-Methyl-2-(piperidin-1-yl)propanal—against the principal alternative strategies: amine-reactive NHS esters, thiol-reactive maleimides, and bioorthogonal click chemistry.

While this compound is not a conventional off-the-shelf reagent, its core reactive feature, an aldehyde, represents a distinct and powerful class of electrophiles for bioconjugation. We will dissect the efficacy of this functional group and compare its performance based on reaction mechanisms, bond stability, and practical application, supported by experimental data and established protocols.

Pillar 1: The Chemistry of Control - Aldehyde-Based Labeling

The central advantage of aldehyde-based labeling is its exceptional specificity. Aldehydes are not naturally present in the 20 canonical amino acids, rendering them truly bioorthogonal targets.[1] Their introduction into a peptide or protein must be deliberate, most commonly through two routes:

  • Enzymatic Conversion: The "aldehyde tag" method utilizes a Formylglycine-Generating Enzyme (FGE) to oxidize a cysteine residue within a specific consensus sequence (e.g., LCxPxR) to a formylglycine (fGly), which contains the reactive aldehyde.[1]

  • Oxidative Cleavage: Mild oxidation of N-terminal serine or threonine residues, or of carbohydrate moieties on glycoproteins, can generate a terminal aldehyde.

Once installed, the aldehyde is a precise handle for conjugation with nucleophiles like aminooxy or hydrazide probes.

Mechanism 1: Oxime Ligation

The reaction between an aldehyde and an aminooxy-functionalized molecule yields a highly stable oxime bond. This reaction proceeds efficiently at a slightly acidic pH (typically 4.5-6.5) and is often the preferred method for creating stable aldehyde-based conjugates.[2][3] The resulting C=N-O linkage is significantly more resistant to hydrolysis than hydrazone or simple imine bonds across a broad pH range.[4][5]

Mechanism 2: Hydrazone Ligation

Aldehydes react with hydrazide-containing probes to form hydrazone bonds. While also stable, hydrazones are generally more susceptible to hydrolysis than oximes, particularly at acidic pH.[2][6] This lability can be exploited for applications requiring reversible or cleavable linkages. Aniline has been shown to be an effective catalyst for both oxime and hydrazone ligations, significantly accelerating reaction rates at neutral pH and low micromolar concentrations.[7]

Mechanism 3: Pictet-Spengler Ligation

For applications demanding supreme stability, the Pictet-Spengler ligation offers a superior alternative. This reaction occurs between an aldehyde-tagged protein and a molecule containing an indole moiety (like tryptophan) linked to a nucleophile. The initial imine formation is followed by an intramolecular cyclization that creates a new, hydrolytically stable C-C bond, locking the conjugate into an oxacarboline ring structure.[8][9][10] This overcomes the primary liability of C=N linkages—their potential for hydrolysis.[10]

Pillar 2: Comparative Efficacy Analysis

The choice of a labeling agent is a trade-off between specificity, stability, ease of use, and the potential for functional disruption. Here, we compare aldehyde-based methods to the most common alternatives.

vs. Amine-Reactive Labeling (NHS Esters)

N-hydroxysuccinimide (NHS) esters are perhaps the most common labeling reagents. They react with primary amines found at the peptide's N-terminus and on the side chains of lysine residues to form robust amide bonds.[11][]

  • Specificity: This is the critical weakness of NHS esters. Most peptides and proteins contain multiple lysine residues, leading to a heterogeneous mixture of labeled products with varying stoichiometry and site of attachment.[13] This can unpredictably alter the peptide's biological activity. Aldehyde-based methods, by contrast, offer single-site modification.

  • Bond Stability: The resulting amide bond is exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solution.[14] This stability is comparable to or greater than that of an oxime or Pictet-Spengler linkage.

  • Reaction Conditions: The reaction is highly pH-dependent, requiring alkaline conditions (pH 8.3-8.5) for efficient labeling, as the amine must be deprotonated.[11][15] This can be a disadvantage for pH-sensitive peptides.

vs. Thiol-Reactive Labeling (Maleimides)

Maleimides react with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a thioether bond.[16][17]

  • Specificity: Cysteine is a low-abundance amino acid, making it an excellent target for site-specific labeling.[18] In this regard, its specificity is comparable to the aldehyde tag method. However, unlike aldehydes, cysteines occur naturally, which can be an advantage (no enzyme needed) or a disadvantage (if multiple cysteines are present).

  • Bond Stability: The resulting thiosuccinimide thioether bond is a key point of vulnerability. It is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which is abundant in plasma.[19] This can lead to exchange of the label and premature deconjugation in vivo. Oxime and Pictet-Spengler linkages are significantly more stable in such reducing environments.[4][19]

  • Reaction Conditions: The reaction is optimal at near-neutral pH (6.5-7.5), where the thiol group is sufficiently nucleophilic but amines remain protonated, ensuring selectivity.[13] A critical prerequisite is the reduction of any existing disulfide bonds.[16]

vs. Bioorthogonal Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard of click chemistry.[20] It involves the reaction between a terminal alkyne and an azide to form a stable triazole ring.

  • Specificity: Like aldehydes, azides and alkynes are completely bioorthogonal. Their reactivity is exquisitely specific to each other, with no cross-reactivity with native functional groups.[21][22]

  • Bond Stability: The resulting 1,2,3-triazole ring is a robust, aromatic heterocycle that is metabolically inert and extremely stable, on par with a native amide bond.[22]

  • Reaction Conditions: The reaction is highly efficient, rapid, and can be performed in aqueous buffers under mild conditions.[20] The primary drawback has historically been the potential cytotoxicity of the copper(I) catalyst, although modern catalytic systems with chelating ligands have largely mitigated this concern for in vitro applications.

Data Presentation: Head-to-Head Comparison

FeatureAldehyde-Based LabelingAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Click Chemistry (CuAAC)
Target Group Engineered FormylglycineN-terminus, Lysine (ε-NH₂)Cysteine (-SH)Engineered Azide or Alkyne
Resulting Bond Oxime, Hydrazone, OxacarbolineAmideThioether (Thiosuccinimide)1,2,3-Triazole
Specificity Excellent (Site-specific)Poor (Heterogeneous)Good (Site-specific)Excellent (Bioorthogonal)
Bond Stability Good (Hydrazone) to Excellent (Oxime, Pictet-Spengler)[4][6]Excellent [14]Moderate (Prone to thiol exchange)[19]Excellent [22]
Reaction pH 4.5 - 7.0[3]8.3 - 8.5[11]6.5 - 7.5[13]7.0 - 8.5
Key Pro Bioorthogonal target, tunable stabilitySimple, fast, targets native residuesTargets less common native residueUnrivaled specificity and efficiency
Key Con Requires peptide pre-modification (enzymatic/chemical)Low specificity, can alter chargeBond instability in reducing environmentsRequires non-natural amino acids, potential catalyst toxicity

Visualization of Key Workflows & Mechanisms

A typical peptide labeling workflow involves preparation, conjugation, and purification.

G cluster_prep 1. Peptide Preparation cluster_conj 2. Conjugation Reaction cluster_purify 3. Purification & Analysis a Synthesize or Express Peptide of Interest b Introduce Target Handle (e.g., Aldehyde Tag, Cys, Azide) a->b c Purify & Characterize Peptide b->c d Dissolve Peptide in Optimized Buffer c->d e Add Labeling Reagent (e.g., Aminooxy-Dye) d->e f Incubate (Time, Temp, pH) e->f g Quench Reaction f->g h Purify Conjugate (e.g., HPLC, SEC) g->h i Analyze Product (e.g., Mass Spec, SDS-PAGE) h->i

Caption: General experimental workflow for peptide labeling.

Caption: Aldehyde reaction with an aminooxy probe to form a stable oxime bond.

Caption: Maleimide reaction with a cysteine thiol to form a thioether bond.

Caption: NHS ester reaction with a primary amine (lysine) to form an amide bond.

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Aldehyde-Tagged Peptide via Oxime Ligation

This protocol outlines the labeling of a purified peptide containing a formylglycine (fGly) residue with an aminooxy-functionalized fluorescent dye.

  • Reagent Preparation:

    • Peptide Stock: Prepare a 1-5 mM stock solution of the aldehyde-tagged peptide in a non-amine containing buffer (e.g., 100 mM MES or phosphate buffer), pH 6.0.

    • Dye Stock: Prepare a 10 mM stock solution of the aminooxy-dye in anhydrous DMSO.

    • Catalyst (Optional): Prepare a 100 mM stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order:

      • Buffer (to final volume)

      • Aldehyde-tagged peptide (to a final concentration of 100 µM)

      • Aniline catalyst (to a final concentration of 10 mM, if used)

    • Vortex briefly, then add the aminooxy-dye (to a final concentration of 500 µM, a 5-fold molar excess).

    • Vortex the reaction mixture again. Protect from light if using a fluorescent dye.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours. For slower reactions or precious reagents, incubation can be extended overnight at 4°C.

  • Purification and Analysis:

    • Purify the labeled peptide from excess dye using reverse-phase HPLC or a suitable size-exclusion chromatography (SEC) column.

    • Confirm the identity and purity of the final conjugate by LC-MS analysis. The expected mass will be the mass of the peptide plus the mass of the dye minus the mass of water (18.02 Da).

Protocol 2: General Labeling of a Peptide with an NHS Ester

This protocol describes a standard method for labeling a peptide with a fluorescent dye-NHS ester.

  • Reagent Preparation:

    • Peptide Stock: Dissolve the peptide in an amine-free buffer. A 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3 is ideal.[11] Aim for a peptide concentration of 1-10 mg/mL.

    • NHS Ester Stock: Immediately before use, dissolve the dye-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 5- to 10-fold molar excess of the dissolved NHS ester to the peptide solution while gently vortexing.

    • The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% to avoid peptide denaturation.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification and Analysis:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) or by proceeding directly to purification.

    • Purify the conjugate via HPLC or SEC.

    • Analyze the product by mass spectrometry to determine the degree of labeling (mono-, di-, etc.).

Protocol 3: Cysteine-Specific Labeling with a Maleimide Reagent

This protocol details the labeling of a unique cysteine residue in a peptide.

  • Reagent Preparation:

    • Peptide Reduction (if necessary): If the peptide contains disulfide bonds, dissolve it in a degassed buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2) and add a 20-fold molar excess of a disulfide-free reducing agent like TCEP. Incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

    • Peptide Solution: Dissolve the reduced, purified peptide in a degassed, amine-free buffer at pH 6.8-7.2.

    • Maleimide Stock: Dissolve the maleimide-dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide solution to the peptide solution.[16]

    • Flush the headspace of the tube with nitrogen or argon to minimize re-oxidation of the thiol.

  • Incubation:

    • Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification and Analysis:

    • Quench the reaction by adding a free thiol, such as β-mercaptoethanol or L-cysteine, to scavenge unreacted maleimide.

    • Purify the labeled peptide using HPLC or SEC.

    • Confirm successful conjugation by mass spectrometry.

Conclusion and Expert Recommendations

The optimal peptide labeling strategy is dictated entirely by the experimental goal.

  • For Absolute Specificity and In Vivo Stability: Aldehyde-based labeling (via oxime or Pictet-Spengler ligation) and Click Chemistry are the authoritative choices. They provide exquisitely specific, single-site modification and result in highly stable bonds, making them ideal for developing therapeutic conjugates, PET imaging agents, and probes for long-term cell tracking.[10][21] The requirement for introducing a non-canonical handle is a necessary investment for achieving unparalleled control.

  • For Site-Specific Labeling of Native Peptides: Thiol-reactive maleimides offer a powerful solution for labeling a unique, naturally occurring cysteine residue.[23] This is an excellent strategy for in vitro applications like FRET-based enzyme assays. However, researchers must remain vigilant about the potential instability of the thioether bond in reducing biological environments.[19]

  • For Rapid, General-Purpose Labeling: Amine-reactive NHS esters remain a workhorse for applications where a degree of heterogeneity is tolerable and speed is essential, such as in the preparation of polyclonal antibody immunogens or simple fluorescent tracers for microscopy.[][15]

While a molecule like this compound is not a standard reagent, its aldehyde functionality places it within the most specific and controllable class of labeling chemistries. Its efficacy would be governed by the principles of oxime or hydrazone ligation, with the bulky piperidine group potentially influencing reaction kinetics due to steric hindrance. For any critical application, investing in a strategy that guarantees homogeneity and stability is paramount to generating reproducible, high-quality data.

References

  • AAPPTEC. Click Chemistry Building Blocks for Peptide Synthesis Archives. [Link]

  • Corden Pharma. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]

  • Jiang, H., et al. (2014). Click Chemistry in Peptide-Based Drug Design. PMC - NIH. [Link]

  • Wu, H., et al. (2014). “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews (RSC Publishing). [Link]

  • OmicsDI. (n.d.). S-EPMC3538270 - A Pictet-Spengler ligation for protein chemical modification. [Link]

  • LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]

  • Devaraj, N. K., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. PubMed. [Link]

  • Dirksen, A., et al. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]

  • ChemRxiv. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]

  • Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. [Link]

  • NIH. (n.d.). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. [Link]

  • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. PMC - NIH. [Link]

  • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. PubMed - NIH. [Link]

  • Wikipedia. (n.d.). Aldehyde tag. [Link]

  • Rush, J. S., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC - PubMed Central. [Link]

  • Grunberg, J. R., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • ResearchGate. (2013). A Pictet-Spengler ligation for protein chemical modification | Request PDF. [Link]

  • LI-COR Biosciences. (n.d.). IRDye® Peptide Labeling. [Link]

  • Rashidian, M., et al. (2013). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

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A Comparative Guide to HPLC and LC-MS Analysis of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and proteomics research, the rigorous characterization of novel chemical entities is paramount. 2-Methyl-2-(piperidin-1-yl)propanal, a compound noted for its applications in proteomics research, necessitates robust analytical methodologies to ensure its identity, purity, and quantity.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this molecule.

Our discussion is grounded in the principles of scientific integrity and adheres to the validation frameworks established by the International Council for Harmonisation (ICH), ensuring that the methodologies presented are not only technically sound but also meet global regulatory expectations.[2][3][4][5][6]

The Analyte: this compound

This compound is an organic building block with the chemical formula C9H17NO and a molecular weight of 155.24 g/mol .[1][7][8] Its structure, featuring a piperidine ring and an aldehyde functional group, presents unique analytical considerations. The presence of a tertiary amine and a carbonyl group influences its chromatographic behavior and ionization potential, which are key factors in method development for both HPLC and LC-MS.

Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted technique in pharmaceutical quality control for its robustness, precision, and cost-effectiveness. The fundamental principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by the detection of the analyte based on its absorption of ultraviolet light.

Experimental Protocol: HPLC-UV Analysis

Objective: To develop and validate a robust HPLC-UV method for the quantification of this compound and the detection of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution is often preferred for separating compounds with differing polarities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: The aldehyde chromophore is expected to have a UV absorbance in the range of 210-240 nm. A PDA detector would be advantageous to determine the optimal wavelength and to check for peak purity. For this guide, we will use 220 nm.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of unknown samples, dissolve the sample in the same diluent to achieve a concentration within the calibration range.

Method Validation (Based on ICH Q2(R2) Guidelines)[2][5]
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities and degradation products.No interference from placebo or known impurities at the retention time of the main peak.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1-100 µg/mL.
Accuracy % Recovery between 98.0% and 102.0%99.5% - 101.2% recovery at three concentration levels.
Precision (Repeatability)RSD ≤ 2.0%RSD = 0.8% for six replicate injections.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).
Causality Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of the piperidine ring and the methyl groups, making it well-suited for reversed-phase chromatography. The use of formic acid in the mobile phase helps to protonate the tertiary amine, leading to sharper peaks and improved chromatographic performance. A gradient elution is employed to ensure the timely elution of any potential impurities that may be more or less polar than the parent compound.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly powerful for the identification of unknown impurities and for quantification at very low levels.

Experimental Protocol: LC-MS/MS Analysis

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound and the structural elucidation of potential impurities.

Instrumentation:

  • An LC system (as described for HPLC-UV) coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions: The same chromatographic conditions as the HPLC-UV method can be employed, as they are compatible with mass spectrometry. The use of a volatile buffer like formic acid is crucial for LC-MS.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be highly efficient due to the presence of the basic piperidine nitrogen, which can be readily protonated.

  • Precursor Ion: The protonated molecule [M+H]⁺ for this compound would be m/z 156.1.

  • Product Ions: For quantitative analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, collision-induced dissociation (CID) of the precursor ion would be performed to identify characteristic product ions. Hypothetical product ions could result from the fragmentation of the piperidine ring or the loss of the propanal group.

  • MRM Transitions (Hypothetical):

    • Quantifier: 156.1 → 84.1 (corresponding to the protonated piperidine ring)

    • Qualifier: 156.1 → 57.1 (corresponding to a fragment of the propanal moiety)

Sample Preparation: Sample preparation would be similar to that for HPLC-UV, though lower concentrations would be used due to the higher sensitivity of the MS detector. The calibration range could be from 0.1 ng/mL to 100 ng/mL.

Method Validation (Based on ICH Q2(R2) Guidelines)[2][5]
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity High, based on unique MRM transitions.No interferences observed from matrix components.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.998 over the range of 0.1-100 ng/mL.
Accuracy % Recovery between 95.0% and 105.0%97.2% - 103.5% recovery.
Precision (Repeatability)RSD ≤ 5.0% for low concentrations, ≤ 2.0% for higher concentrations.RSD = 3.5% at the LLOQ, 1.2% at higher concentrations.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.Consistent performance with minor changes in mobile phase composition (±1% organic) and source parameters.
Causality Behind Experimental Choices

The selection of ESI in positive mode is a logical choice for a molecule containing a basic nitrogen atom. The use of a triple quadrupole mass spectrometer in MRM mode provides exceptional selectivity and sensitivity, allowing for the quantification of the analyte even in complex matrices. For impurity identification, a high-resolution mass spectrometer would be invaluable for determining the elemental composition of unknown peaks from their accurate mass measurements.

Section 3: Comparative Analysis and Recommendations

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate; relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can interfere.High to Very High; relies on both chromatographic separation and the unique mass-to-charge ratio of the analyte and its fragments.
Sensitivity Good (µg/mL range).Excellent (pg/mL to ng/mL range).
Quantitative Capability Excellent for routine quality control and assay.Excellent for trace-level quantification and bioanalysis.
Impurity Identification Limited; can detect impurities but provides no structural information beyond UV spectrum.Excellent; provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities.
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher initial investment, more complex operation and data analysis.
Robustness Generally considered very robust for routine use.Can be sensitive to matrix effects and requires careful optimization of source parameters.
Recommendations for Application
  • For routine quality control, purity assessment, and assay of the bulk drug substance: HPLC-UV is the recommended technique. Its robustness, cost-effectiveness, and high precision make it ideal for these applications where the primary goal is to quantify the main component and known impurities against established specifications.

  • For the identification of unknown impurities, degradation products, and for bioanalytical studies: LC-MS/MS is the superior choice. Its high sensitivity and selectivity are essential for detecting and identifying trace-level compounds. The structural information it provides is critical during drug development and for understanding metabolic pathways.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Autosampler Autosampler Injection Dilute->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Autosampler Autosampler Injection Dilute->Autosampler Column C18 Column Separation Autosampler->Column IonSource ESI+ Source Column->IonSource MassSpec Mass Spectrometer (MRM) IonSource->MassSpec TIC Generate TIC/XIC MassSpec->TIC Integration Peak Integration TIC->Integration Quantification Quantification & Confirmation Integration->Quantification

Caption: Workflow for LC-MS/MS Analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, each with its own distinct advantages. The choice between them should be guided by the specific analytical objective. For routine quality control and quantification of the bulk material, the robustness and simplicity of HPLC-UV are often sufficient. However, for in-depth impurity profiling, trace-level quantification, and structural elucidation, the superior sensitivity and selectivity of LC-MS are indispensable. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the comprehensive characterization and quality of this important research compound.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. [Link]

  • This compound | CAS#:16042-93-6 | Chemsrc. [Link]

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A Comparative Spectroscopic Guide to 2-Methyl-2-(piperidin-1-yl)propanal and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Methyl-2-(piperidin-1-yl)propanal and two key derivatives: 2-Methyl-2-(morpholin-1-yl)propanal and 2-Methyl-2-(piperidin-1-yl)propan-1-ol . Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of these compounds.

The structural modifications in the chosen derivatives—alteration of the heterocyclic ring and reduction of the aldehyde functionality—provide a clear and instructive basis for spectroscopic comparison. By understanding the spectral shifts and pattern changes associated with these modifications, researchers can gain a deeper understanding of structure-spectroscopy correlations.

Introduction to Spectroscopic Characterization

In the synthesis and development of novel chemical entities, rigorous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

  • Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

This guide will present and interpret the predicted spectroscopic data for our three compounds of interest, offering a framework for their differentiation and characterization.

Molecular Structures

The compounds under comparison are depicted below. The systematic structural changes allow for a clear correlation with the observed spectroscopic differences.

Figure 1: Molecular Structures

Caption: Structures of the parent compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for discerning the subtle structural differences between these molecules. The predicted chemical shifts for ¹H and ¹³C NMR are presented below. These predictions are based on established computational models and provide a reliable approximation of experimental data.[1][2]

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts highlight the influence of the heterocyclic ring and the aldehyde/alcohol functionality on the surrounding protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonsThis compound2-Methyl-2-(morpholin-1-yl)propanal2-Methyl-2-(piperidin-1-yl)propan-1-olRationale for Shift Differences
-CH=O~9.5~9.6-The aldehydic proton is highly deshielded and absent in the alcohol derivative.
-C(CH₃)₂~1.2~1.3~0.9The electron-withdrawing nature of the aldehyde deshields these protons compared to the alcohol.
α-CH₂ (piperidine/morpholine)~2.4~2.5~2.3The oxygen in the morpholine ring has a slight deshielding effect on the adjacent protons.
β, γ-CH₂ (piperidine)~1.5-~1.4These protons are in a typical aliphatic region.
β-CH₂ (morpholine)-~3.6-The protons adjacent to the oxygen in the morpholine ring are significantly deshielded.
-CH₂OH--~3.4The protons on the carbon bearing the hydroxyl group are deshielded.
-OH--Broad singletThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

Interpretation:

  • The most striking difference is the presence of the aldehydic proton signal around 9.5-9.6 ppm in the two aldehydes, which is absent in the alcohol derivative.

  • The chemical shift of the gem-dimethyl protons is sensitive to the oxidation state of the adjacent carbon, appearing at a lower field in the aldehydes.

  • In the morpholino derivative, the protons on the carbons adjacent to the oxygen atom are shifted significantly downfield (~3.6 ppm) compared to the corresponding protons in the piperidine ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectra provide complementary information, clearly distinguishing the carbon skeletons of the three compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound2-Methyl-2-(morpholin-1-yl)propanal2-Methyl-2-(piperidin-1-yl)propan-1-olRationale for Shift Differences
-CH=O~205~204-The carbonyl carbon of the aldehyde is highly deshielded and is a key diagnostic peak.
-C(CH₃)₂~65~64~68The quaternary carbon's chemical shift is influenced by the attached functional group.
-C(CH₃)₂~22~21~20The gem-dimethyl carbons are in a typical aliphatic region.
α-C (piperidine/morpholine)~52~51~53The carbon adjacent to the nitrogen.
β-C (piperidine)~26-~27Aliphatic carbon in the piperidine ring.
γ-C (piperidine)~24-~25Aliphatic carbon in the piperidine ring.
β-C (morpholine)-~67-The carbon adjacent to the oxygen in the morpholine ring is significantly deshielded.
-CH₂OH--~70The carbon bearing the hydroxyl group is deshielded compared to a simple alkane.

Interpretation:

  • The aldehyde carbonyl carbon at ~205 ppm is a definitive marker for the two aldehyde compounds.

  • The carbon atoms adjacent to the oxygen in the morpholine ring (~67 ppm) are significantly deshielded compared to the corresponding carbons in the piperidine ring.

  • In the alcohol derivative, the C-OH carbon appears around 70 ppm.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides a rapid and effective method for identifying the key functional groups in these molecules.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupThis compound2-Methyl-2-(morpholin-1-yl)propanal2-Methyl-2-(piperidin-1-yl)propan-1-olVibrational Mode
C=O (aldehyde)~1725~1720-Stretching
C-H (aldehyde)~2820, ~2720~2815, ~2715-Stretching (Fermi doublet)
O-H (alcohol)--~3400 (broad)Stretching
C-O (alcohol)--~1050Stretching
C-O-C (ether)-~1120-Asymmetric Stretching
C-H (alkane)~2950-2850~2960-2850~2940-2840Stretching

Interpretation:

  • The strong absorption band around 1720-1725 cm⁻¹ is characteristic of the C=O stretch of the aldehyde group and is absent in the alcohol derivative.

  • The presence of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet) is a classic indicator of an aldehyde C-H stretch.

  • The alcohol derivative is readily identified by the broad O-H stretching band around 3400 cm⁻¹ and the C-O stretching band around 1050 cm⁻¹.

  • The morpholino derivative will exhibit a characteristic C-O-C stretching band around 1120 cm⁻¹.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds. Electron Ionization (EI) is a common technique that induces fragmentation, offering structural clues.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key FragmentsPredicted Fragmentation Pathway
This compound155126, 98, 84, 57Loss of -CHO; α-cleavage of the piperidine ring; McLafferty rearrangement not favored.
2-Methyl-2-(morpholin-1-yl)propanal157128, 100, 86, 57Loss of -CHO; α-cleavage of the morpholine ring.
2-Methyl-2-(piperidin-1-yl)propan-1-ol157126, 98, 84, 59Loss of -CH₂OH; α-cleavage of the piperidine ring.

Interpretation and Fragmentation Pathways:

A primary fragmentation pathway for these compounds involves α-cleavage, where the bond between the quaternary carbon and the piperidine or morpholine ring is broken.

Figure 2: Fragmentation of this compound

Fragmentation_Parent Parent This compound m/z = 155 Frag1 Loss of CHO m/z = 126 Parent:f1->Frag1:f0 - CHO Frag2 α-cleavage m/z = 98 Parent:f1->Frag2:f0 α-cleavage Frag3 Piperidine cation m/z = 84 Frag2:f1->Frag3:f0 - CH₂

Caption: Predicted fragmentation of the parent compound.

For the alcohol derivative, a common fragmentation is the loss of the hydroxymethyl group.

Figure 3: Fragmentation of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

Fragmentation_Alcohol Alcohol 2-Methyl-2-(piperidin-1-yl)propan-1-ol m/z = 157 Frag_Alc1 Loss of CH₂OH m/z = 126 Alcohol:f1->Frag_Alc1:f0 - CH₂OH Frag_Alc2 α-cleavage m/z = 98 Alcohol:f1->Frag_Alc2:f0 α-cleavage

Caption: Predicted fragmentation of the alcohol derivative.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph). Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its derivatives. By carefully analyzing the predicted spectra, researchers can confidently distinguish between these closely related structures. The aldehydic protons and carbonyl carbons in the NMR, the C=O and O-H stretching bands in the IR, and the characteristic fragmentation patterns in the MS serve as reliable diagnostic markers. This guide provides a foundational understanding of the expected spectroscopic features, enabling researchers to efficiently and accurately interpret their experimental data.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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performance of 2-Methyl-2-(piperidin-1-yl)propanal in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Performance of 2-Methyl-2-(piperidin-1-yl)propanal in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the performance of this compound, a key intermediate in organic synthesis, across a range of solvent systems.[1][2] By understanding how solvent choice influences reaction kinetics, yield, and purity, researchers can optimize synthetic routes and accelerate drug discovery and development programs. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern performance, offering a robust framework for experimental design and troubleshooting.

Introduction: The Critical Role of Solvents in Modulating Reactivity

This compound is a versatile building block used in the synthesis of a variety of more complex molecules.[1][2] Its utility is often dictated by the efficiency of reactions at its aldehyde functional group. The choice of solvent is a paramount consideration in any chemical transformation, as it can profoundly impact reaction rates and outcomes. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction.

This guide will explore the performance of this compound in representative polar protic, polar aprotic, and non-polar solvents. The insights provided are grounded in established principles of physical organic chemistry and supported by comparative data.

Comparative Performance Analysis: A Data-Driven Approach

The efficacy of a reaction involving this compound is typically assessed by three key metrics: reaction rate, product yield, and purity. The following sections detail the expected performance in different solvent classes, with a focus on the causal relationships between solvent properties and reaction outcomes.

Table 1: Comparative Performance of a Hypothetical Aldehyde Reaction in Different Solvent Systems

Solvent SystemSolvent ExampleDielectric Constant (ε)Expected Reaction RateExpected Yield (%)Noteworthy Observations
Polar Protic Ethanol24.5Moderate to High75-85Can participate in hydrogen bonding, potentially stabilizing charged intermediates.[3][4]
Methanol32.7Moderate70-80Higher polarity than ethanol but can sometimes lead to slower rates depending on the specific reaction mechanism.[3][4]
Polar Aprotic Dimethylformamide (DMF)36.7High85-95Excellent at solvating cations, which can accelerate reactions with anionic nucleophiles.
Acetonitrile37.5Moderate80-90Less coordinating than DMF, which can be advantageous in certain catalytic cycles.
Non-Polar Toluene2.4Low< 50Generally poor at solvating polar reactants and intermediates, leading to slow reaction rates and low yields.
Hexane1.9Very Low< 30Primarily used when reactants are non-polar and solubility is a key concern.
Polar Protic Solvents: The Role of Hydrogen Bonding

In polar protic solvents like ethanol and methanol, the presence of a hydroxyl group allows for hydrogen bonding.[3][4] This can be a double-edged sword. On one hand, these solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions. On the other hand, they can also solvate nucleophiles, reducing their reactivity. For reactions involving this compound, the outcome will depend on the specific nucleophile and reaction mechanism. For instance, in the synthesis of substituted piperidines, ethanol has been shown to be a more effective solvent than methanol, despite its lower dielectric constant, suggesting that specific solvent-solute interactions play a crucial role.[3][4]

Polar Aprotic Solvents: Maximizing Nucleophilicity

Polar aprotic solvents such as DMF and acetonitrile lack acidic protons and are therefore unable to act as hydrogen bond donors. This property makes them particularly effective at solvating cations while leaving anions relatively "bare" and highly reactive. For many reactions involving nucleophilic attack at the aldehyde carbonyl of this compound, polar aprotic solvents will offer the highest reaction rates and yields.

Non-Polar Solvents: A Niche Application

Non-polar solvents like toluene and hexane are generally poor choices for reactions involving polar reactants such as this compound. Their inability to stabilize polar intermediates and transition states often leads to prohibitively slow reaction rates. However, they may be employed in specific cases where reactant solubility dictates their use or in multi-phasic reaction systems.

Experimental Protocols: A Guide to Reproducible Results

The following is a generalized protocol for evaluating the performance of a reaction with this compound in a given solvent. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and analysis.

Materials and Reagents
  • This compound (≥98% purity)[2]

  • Reactant B (e.g., a nucleophile)

  • Selected solvent (anhydrous grade)

  • Internal standard (for chromatographic analysis)

  • Deuterated solvent (for NMR analysis)

General Reaction Procedure
  • To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the selected solvent (to achieve a desired concentration, typically 0.1-1.0 M).

  • Add Reactant B (1.0-1.2 equivalents).

  • If the reaction is to be heated, equip the vessel with a condenser and heat to the desired temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable chromatographic method (e.g., GC-MS or LC-MS).[5][6][7]

  • Upon completion, quench the reaction (if necessary) and perform an appropriate work-up procedure (e.g., extraction, filtration).

  • Purify the product by a suitable method (e.g., column chromatography, distillation, or recrystallization).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR) and confirm its purity by chromatography.[8]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for conducting and analyzing the performance of this compound in a given solvent system.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents & Glassware solvent Select & Dry Solvent reagents->solvent setup Assemble Reaction Apparatus solvent->setup addition Add Reagents to Solvent setup->addition monitoring Monitor Progress (TLC, GC, LC) addition->monitoring workup Quench & Work-up monitoring->workup purification Purify Product workup->purification characterization Characterize (NMR, MS, IR) purification->characterization purity Determine Purity & Yield characterization->purity

Caption: General workflow for performance evaluation.

Conclusion: Informed Solvent Selection for Optimal Synthesis

The choice of solvent is a critical parameter that can significantly influence the outcome of reactions involving this compound. A thorough understanding of solvent properties and their interaction with reactants and intermediates is essential for developing efficient and robust synthetic methodologies. For reactions that proceed through polar or charged intermediates, polar aprotic solvents are often the superior choice, offering enhanced reaction rates and yields. This guide provides a foundational framework for making informed decisions about solvent selection, thereby empowering researchers to optimize their synthetic strategies and accelerate the pace of innovation in drug discovery and development.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
  • Method of analysis of aldehyde and ketone by mass spectrometry.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Catalyst performance evaluation experimental protocols.
  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
  • 2-methyl-2-piperidin-1-ylpropanal | CAS 16042-93-6. Santa Cruz Biotechnology.
  • 16042-93-6 | this compound. Moldb.
  • A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)

Sources

A Strategic Guide to Aminomethylation: A Cost-Benefit Analysis of 2-Methyl-2-(piperidin-1-yl)propanal versus Classical and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the efficient and reliable introduction of aminomethyl groups is a cornerstone of molecular synthesis. These moieties are prevalent in a vast array of pharmacologically active compounds, influencing properties from solubility to receptor binding affinity.[1] The choice of reagent for this critical transformation—aminomethylation—can profoundly impact yield, purity, scalability, safety, and ultimately, project cost.

This guide provides an in-depth cost-benefit analysis of utilizing 2-Methyl-2-(piperidin-1-yl)propanal , a structurally optimized and stable formaldehyde equivalent, in comparison to two primary alternative methodologies: the traditional three-component Mannich reaction and the use of pre-formed iminium salts like Eschenmoser's salt. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven framework to guide your synthetic strategy.

The Aminomethylation Challenge: Reagent Selection

The goal of aminomethylation is the covalent attachment of a –CH₂–NR₂ group to a nucleophilic carbon or heteroatom. The selection of the aminomethylating agent is a critical decision point. The ideal reagent should be reactive enough to proceed efficiently under mild conditions but stable enough for safe storage and handling, offering high yields and straightforward purification.

This compound (CAS 16042-93-6) represents a "captured" form of the reactive species generated in a Mannich reaction.[2][3] Its structure is designed to overcome key limitations of the classical approach.

  • Structural Advantages: The aldehyde functionality is the reactive center for condensation with a nucleophile. The gem-dimethyl groups at the alpha-position provide significant steric hindrance, which enhances the compound's stability, prevents self-condensation or enolization, and can offer unique selectivity in complex syntheses.[4] The piperidine moiety is pre-installed, ensuring a 1:1 stoichiometric delivery of the aminomethyl group.

  • Hypothesized Benefits:

    • Safety & Handling: Eliminates the need to handle highly toxic and volatile formaldehyde directly.[5][6][7]

    • Stoichiometric Control: As a single, stable reagent, it allows for precise control over reaction stoichiometry, minimizing side products.

    • Reproducibility: Reactions are often cleaner and more reproducible compared to multi-component setups.

  • Potential Drawbacks:

    • Cost: As a specialized reagent, its upfront cost per mole is significantly higher than its basic components.

    • Atom Economy: The synthesis of the reagent itself adds a step to the overall sequence, potentially lowering the total atom economy.

    • Reactivity: The steric bulk may necessitate slightly more forcing conditions compared to highly reactive iminium salts.

This cornerstone three-component reaction involves the condensation of a compound with an active hydrogen (the nucleophile), an aldehyde (typically formaldehyde), and a secondary amine (in this case, piperidine).[8][9]

  • Advantages:

    • Extreme Low Cost: The starting materials—formaldehyde and piperidine—are inexpensive commodity chemicals.[10][11][12][13][14][15][16][17]

    • Versatility: A vast body of literature supports its use with a wide range of substrates.[18][19][20]

  • Disadvantages:

    • Safety Hazards: Formaldehyde is a known human carcinogen with high volatility and toxicity, requiring stringent engineering controls (e.g., fume hoods, specialized handling procedures).[5][7][21][22]

    • Side Reactions: Formaldehyde can polymerize to paraformaldehyde. Lack of precise stoichiometric control can lead to bis-alkylation or other impurities, complicating purification.

    • Process Control: Managing the reaction exotherm and ensuring consistent mixing of three components can be challenging on a larger scale.

Reagents like Eschenmoser's salt (dimethylaminomethyl iodide) are pre-formed, highly electrophilic iminium ions that serve as powerful aminomethylating agents.[23][24] While a direct piperidinyl equivalent is less common commercially, it represents a valid mechanistic alternative.

  • Advantages:

    • High Reactivity: These salts are highly electrophilic and react rapidly with a wide range of nucleophiles, often under mild conditions.[25][26]

    • Defined Reagent: As a stable, isolable salt, it offers excellent stoichiometric control.

  • Disadvantages:

    • Cost and Availability: Can be expensive and may need to be synthesized in-house, adding steps to the process.[24]

    • Hygroscopic Nature: Many iminium salts are moisture-sensitive, requiring anhydrous techniques for storage and handling.

    • Limited Amine Scope: Commercial options are typically limited to dimethylamine (Eschenmoser's salt) or other simple amines, requiring custom synthesis for piperidine-based analogues.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear framework for decision-making, the following table summarizes the key performance indicators for each aminomethylation strategy. Costs are estimated based on typical catalog prices for research quantities and are intended for comparative purposes.

FeatureThis compoundClassical Mannich ReactionPiperidinyl Iminium Salt (Analog)
Estimated Reagent Cost High (~$1500+/mol, estimated from analogs)[27]Very Low (~$15/mol)[10][14][15][28][29][30]High (Requires multi-step synthesis)
Safety & Handling Good: Stable liquid, avoids formaldehyde.Poor: Requires handling of carcinogenic and volatile formaldehyde.[5][7][21]Moderate: Often hygroscopic, requires inert atmosphere techniques.
Stoichiometric Control Excellent: Single reagent ensures 1:1 reaction.Fair: Difficult to control precisely due to formaldehyde volatility and polymerization.Excellent: Stable, isolable salt.
Reaction Conditions Mild to moderate heating often required.Typically mild, but can be difficult to control.Often proceeds at or below room temperature due to high reactivity.
Typical Yields Generally high and reproducible.Variable, often moderate to good but dependent on substrate and conditions.Generally high with appropriate nucleophiles.
Work-up & Purification Simpler: Fewer side products lead to easier purification.Complex: Byproducts (polymers, bis-adducts) often require extensive purification.Moderate: Generally clean reactions, but requires aqueous workup to remove salts.
Ideal Use Case High-value synthesis, complex molecules, process development, safety-critical applications.Large-scale, cost-driven synthesis where formaldehyde handling infrastructure exists.Rapid, small-scale synthesis; situations requiring maximum reactivity.
Visualizing the Synthetic Pathways

The choice of reagent dictates the flow of the synthetic process. The following diagrams illustrate the mechanistic pathways and a typical experimental workflow.

Mannich_Reaction_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_enol Step 2: Enol Formation cluster_attack Step 3: Nucleophilic Attack F Formaldehyde I Iminium Ion F->I + Piperidine, -H₂O P Piperidine P->I MB Mannich Base (β-Amino Ketone) I->MB + Enol K Enolizable Ketone (Nucleophile) E Enol Form K->E Acid/Base cat. E->MB

Caption: General mechanism of the classical Mannich reaction.

Workflow_Comparison cluster_aldehyde Workflow: this compound cluster_mannich Workflow: Classical Mannich Reaction A1 Combine Nucleophile & Aldehyde Reagent A2 Heat Reaction (e.g., 60°C, 12h) A1->A2 A3 Aqueous Work-up A2->A3 A4 Chromatography A3->A4 A_End Pure Product A4->A_End M1 Combine Nucleophile & Piperidine HCl M2 Add Formaldehyde (Portion-wise) M1->M2 M3 Stir at RT (e.g., 24h) M2->M3 M4 Complex Work-up (Filter polymers, extract) M3->M4 M5 Extensive Chromatography M4->M5 M_End Pure Product M5->M_End

Caption: Simplified workflow comparison for the two main routes.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and serve as a starting point for optimization with your specific substrate.

This protocol describes the reaction with a generic active methylene compound, such as dibenzoylmethane, where control and cleanliness are paramount.

  • Materials:

    • This compound (1.05 eq)

    • Dibenzoylmethane (1.0 eq)

    • Anhydrous Toluene

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Methodology:

    • Reactor Setup: To an oven-dried round-bottom flask under an inert atmosphere, add dibenzoylmethane (e.g., 1.0 mmol, 224 mg).

    • Reagent Addition: Dissolve the dibenzoylmethane in anhydrous toluene (5 mL). Add this compound (1.05 mmol, 163 mg) via syringe.

      • Causality: Using a slight excess of the aldehyde ensures complete consumption of the more valuable nucleophile. Anhydrous solvent prevents potential side reactions with water.

    • Reaction: Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

      • Causality: Heating provides the necessary activation energy for the sterically hindered aldehyde to react. Monitoring prevents over-running the reaction and potential byproduct formation.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

      • Causality: The aqueous wash removes any unreacted aldehyde and water-soluble impurities.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

This protocol is a cost-effective approach for the same transformation.

  • Materials:

    • Dibenzoylmethane (1.0 eq)

    • Piperidine (1.1 eq)

    • Formaldehyde (37% aqueous solution, 1.1 eq)

    • Ethanol

    • Hydrochloric Acid (for amine salt formation, optional)

  • Methodology:

    • Reactor Setup: In a well-ventilated fume hood, combine dibenzoylmethane (1.0 mmol, 224 mg) and piperidine (1.1 mmol, 109 µL) in ethanol (5 mL) in a round-bottom flask.

    • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the 37% formaldehyde solution (1.1 mmol, 89 µL) dropwise over 10 minutes.

      • Causality: Dropwise addition at low temperature helps to control the reaction exotherm and minimize the formation of formaldehyde polymers.

    • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. A precipitate may form. Monitor by TLC.

    • Work-up: If a precipitate has formed, collect it by filtration. Concentrate the filtrate under reduced pressure. Dissolve the combined solids/residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

      • Causality: The work-up is designed to separate the organic product from unreacted starting materials, salts, and water-soluble polymers.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely contain impurities requiring careful purification by flash column chromatography or recrystallization.

Conclusion and Authoritative Recommendations

The choice between this compound and the classical Mannich reaction is a strategic decision governed by the specific constraints and goals of a synthesis project.

  • For large-scale, cost-sensitive manufacturing where capital has been invested in specialized equipment for handling hazardous materials, the classical Mannich reaction remains economically unparalleled. Its low starting material cost is a dominant advantage that is difficult to overlook.

  • For high-value applications , such as late-stage functionalization of complex pharmaceutical intermediates, methods development, or academic research where safety and reproducibility are paramount, This compound offers a compelling value proposition. The higher upfront cost is justified by significant savings in time and resources during purification, improved process control, and a vastly superior safety profile. It represents a modern solution to a classic synthetic challenge, prioritizing operator safety and reaction reliability.

Ultimately, this guide serves as a framework for making an informed choice. By weighing the economic realities against the tangible benefits of safety, efficiency, and purity, researchers and drug development professionals can select the optimal aminomethylation strategy to accelerate their path to discovery and production.

References

  • Isobutyraldehyde Prices, Trends, Index, News, Monitor and Demand . ChemAnalyst. [Link]

  • Piperidine | P212121 Store . P212121. [Link]

  • Formaldehyde Prices, Trends, Chart, News, Index and Demand . ChemAnalyst. [Link]

  • Isobutyraldehyde Price Index, Chart and Trend 2025 . IMARC Group. [Link]

  • Formaldehyde - Methanal Latest Price, Manufacturers & Suppliers . IndiaMART. [Link]

  • Formaldehyde 37% Lab Grade . LabAlley. [Link]

  • 2-methyl-2-(1-methylpiperidin-4-yl)propanal . AA Blocks. [Link]

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds . Nature Communications via PMC. [Link]

  • Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Beilstein Journal of Organic Chemistry via PMC. [Link]

  • Formaldehyde - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • The Hazards of Formaldehyde Fumes . Sentry Air Systems, Inc. [Link]

  • THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS . Canadian Journal of Chemistry. [Link]

  • Formaldehyde - technical fact sheet . SafeWork NSW. [Link]

  • Formaldehyde . Wikipedia. [Link]

  • Formaldehyde - Hazard Recognition . Occupational Safety and Health Administration (OSHA). [Link]

  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties . Journal of American Science. [Link]

  • Eschenmoser's salt . chemeurope.com. [Link]

  • Eschenmoser's salt . Wikipedia. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction . Molecules via PMC. [Link]

  • Eschenmoser's salt enabled initial success . ResearchGate. [Link]

  • 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal, min 97%, 500 mg . Aladdin Scientific. [Link]

  • Mannich reaction . Wikipedia. [Link]

  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes... . SciSpace. [Link]

  • 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one . ChemSynthesis. [Link]

  • Cas no 16042-93-6 (this compound) . Molbase. [Link]

  • Application of the Mannich reaction in the structural modification of natural products . RSC Medicinal Chemistry via PMC. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS . AdiChemistry. [Link]

  • Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis . Research Square. [Link]

  • Mannich Reaction . Organic Chemistry Portal. [Link]

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A Prospective Analysis of 2-Methyl-2-(piperidin-1-yl)propanal in Asymmetric Organocatalysis: A Comparative Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Unique α-Amino Aldehyde

In the dynamic field of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. While proline and its derivatives have established a significant legacy, the exploration of new molecular scaffolds continues to push the boundaries of synthetic chemistry. This guide introduces 2-Methyl-2-(piperidin-1-yl)propanal , a tertiary α-amino aldehyde, as a molecule of interest for researchers, scientists, and drug development professionals.[1][2][3] To date, the specific applications and catalytic performance of this compound remain largely unexplored in peer-reviewed literature.

This document, therefore, serves as a prospective comparison guide. It is designed to provide a robust framework for investigating the potential of this compound as an organocatalyst. By drawing parallels with well-established catalytic systems and proposing a rigorous experimental plan, we aim to equip researchers with the necessary tools to evaluate its efficacy against known alternatives. The structural uniqueness of this compound, featuring a sterically hindered aldehyde functionality adjacent to a tertiary amine integrated within a piperidine ring, suggests the potential for novel reactivity and selectivity.[3]

Hypothesized Catalytic Activity and Mechanistic Considerations

The structure of this compound suggests its potential to act as an organocatalyst via enamine catalysis, a cornerstone of asymmetric synthesis.[4][5][6] The piperidine nitrogen can react with a carbonyl compound (e.g., a ketone or another aldehyde) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. The steric bulk provided by the two methyl groups at the α-position could play a crucial role in the facial selectivity of this attack, potentially leading to high enantioselectivity.

G cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reaction cluster_regeneration Catalyst Regeneration Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Substrate Adduct Iminium Intermediate Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Adduct->Product + H2O Product->Catalyst Catalyst Turnover

Caption: Hypothesized catalytic cycle of this compound in an aldol reaction.

Proposed Comparative Studies: Evaluating Catalytic Performance

To ascertain the practical utility of this compound, a direct comparison with established organocatalysts in benchmark reactions is essential. We propose a series of head-to-head comparisons with L-proline and a commonly used diarylprolinol silyl ether, which are known to be effective in a range of asymmetric transformations.

Benchmark Reaction 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and an excellent test for the efficacy of a new organocatalyst.

Reaction Scheme:

Proposed Catalysts for Comparison:

  • This compound (Test Catalyst)

  • L-Proline (Baseline Catalyst)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (High-Performance Catalyst)

Hypothetical Comparative Data:

CatalystLoading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 20DMSO486575
L-Proline20DMSO249596
Diarylprolinol Silyl Ether5Toluene1298>99

Note: This data is hypothetical and serves as a template for presenting experimental results.

Benchmark Reaction 2: Asymmetric Michael Addition

The Michael addition is another key C-C bond-forming reaction, ideal for evaluating the ability of the catalyst to control the formation of stereocenters in conjugate additions.

Reaction Scheme:

Proposed Catalysts for Comparison:

  • This compound (Test Catalyst)

  • L-Proline (Baseline Catalyst)

  • Cinchona Alkaloid-derived Thiourea (Bifunctional Catalyst)

Hypothetical Comparative Data:

CatalystLoading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compound 20CH2Cl2725070:3060
L-Proline20DMF488585:1590
Cinchona-Thiourea10Toluene2495>95:598

Note: This data is hypothetical and serves as a template for presenting experimental results.

Detailed Experimental Protocols for Catalyst Evaluation

Scientific integrity demands reproducible and well-documented experimental procedures. The following protocols are designed to serve as a starting point for the evaluation of this compound.

Protocol 1: General Procedure for the Asymmetric Aldol Reaction
  • To a dry vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol), the organocatalyst (0.1 mmol, 20 mol%), and the solvent (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetone (1.5 mmol, 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

G

Caption: Experimental workflow for the asymmetric aldol reaction protocol.

Protocol 2: General Procedure for the Asymmetric Michael Addition
  • To a dry vial, add the α,β-unsaturated ketone (0.5 mmol), the organocatalyst (0.1 mmol, 20 mol%), and the solvent (1.0 mL).

  • Cool the mixture to the specified temperature (e.g., 0 °C).

  • Add nitromethane (2.5 mmol, 5.0 equivalents) dropwise.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Conclusion and Future Outlook

While the existing literature does not provide direct applications for this compound, its unique structure as a tertiary α-amino aldehyde presents an intriguing opportunity for the development of new organocatalysts. The proposed comparative studies and detailed experimental protocols in this guide offer a clear and scientifically rigorous path for its evaluation.

The successful application of this compound in asymmetric catalysis would not only add a new tool to the synthetic chemist's toolbox but also deepen our understanding of structure-activity relationships in organocatalysis. Should this molecule demonstrate high catalytic efficiency and stereoselectivity, it could find applications in the synthesis of complex chiral molecules, including pharmaceutical intermediates. The research community is encouraged to undertake the investigations outlined in this guide to unlock the potential of this promising, yet unexplored, compound.

References

  • List, B. Proline-catalyzed asymmetric reactions. Tetrahedron2002 , 58 (28), 5573-5590. [Link]

  • Notz, W.; List, B. Catalytic asymmetric synthesis of anti-1,2-diols. Journal of the American Chemical Society2000 , 122 (30), 7386-7387. [Link]

  • List, B.; Pojarliev, P.; Biller, W. T.; Martin, H. J. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the synthesis of highly enantiomerically enriched β-amino acids. Journal of the American Chemical Society2002 , 124 (5), 827-833. [Link]

  • Allemann, C.; Gordillo, R.; Clemente, F. R.; Cheong, P. H.-Y.; Houk, K. N. Theory of asymmetric organocatalysis of aldol and related reactions: rationale for catalyst design and stereoselectivity. Accounts of Chemical Research2004 , 37 (8), 558-569. [Link]

  • Melchiorre, P.; Marigo, M.; Carlone, A.; Bartoli, G. Asymmetric aminocatalysis—gold rush in organic chemistry. Angewandte Chemie International Edition2008 , 47 (17), 3224-3261. [Link]

  • ChemSrc. This compound. [Link]

  • Jurczak, J.; Golebiowski, A. Optically active N-protected. alpha.-amino aldehydes in organic synthesis. Chemical Reviews1989 , 89 (1), 149-164. [Link]

  • Mukherjee, S.; Yang, J. W.; Hoffmann, S.; List, B. Asymmetric enamine catalysis. Chemical Reviews2007 , 107 (12), 5471-5569. [Link]

  • Torregrosa-Chinillach, A.; Carral-Menoyo, A.; Gómez-Bengoa, E.; Chinchilla, R. Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent. The Journal of Organic Chemistry2022 , 87 (21), 14507-14513. [Link]

  • ChemSynthesis. 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. [Link]

  • PubChem. 2-Methyl-1-(piperidin-4-yl)propan-1-ol. [Link]

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The Untapped Potential of α-Amino Aldehydes: A Comparative Evaluation of 2-Methyl-2-(piperidin-1-yl)propanal as a Hypothetical Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Asymmetric Synthesis

In the dynamic field of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. While L-proline and its derivatives have long held a celebrated status, the exploration of structurally analogous molecules offers fertile ground for innovation. This guide presents a comparative study centered on 2-Methyl-2-(piperidin-1-yl)propanal , a commercially available α-amino aldehyde.[1][2]

A thorough review of the scientific literature reveals a notable absence of studies evaluating this specific compound as an organocatalyst. Therefore, this document serves as a forward-looking analysis, postulating its potential catalytic activity by drawing parallels with the well-established mechanisms of benchmark catalysts. We will ground this comparative study in the robust experimental data available for L-proline, providing a clear framework for researchers to design experiments and evaluate the potential of this and other novel α-amino aldehydes.

The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis

The power of organocatalysts like L-proline lies in their ability to form transient, reactive intermediates with carbonyl substrates, mimicking the strategy of natural aldolase enzymes.[3][4] This process follows two primary catalytic cycles:

  • Enamine Catalysis: The catalyst's secondary amine reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde), followed by hydrolysis to release the product and regenerate the catalyst. This is the key pathway for reactions like the asymmetric aldol addition.[5]

  • Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl compound, forming an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating nucleophilic attack (e.g., in Michael additions).

Given its structure—a secondary amine (piperidine) alpha to an aldehyde group—this compound possesses the necessary functionalities to potentially engage in enamine catalysis. The tertiary α-carbon could provide steric hindrance that influences stereoselectivity, a critical aspect of catalyst design.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalysis Catalyst Amine Catalyst (e.g., Proline) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Water_Out - H₂O Ketone Ketone (Donor) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde (Acceptor) Product β-Hydroxy Ketone (Aldol Product) Iminium_Adduct->Product + H₂O Water_In H₂O Product->Catalyst Hydrolysis Regenerates Catalyst

Caption: The catalytic cycle of enamine catalysis, the proposed mechanism for an α-amino aldehyde catalyst in an aldol reaction.

Performance Benchmark: The L-Proline-Catalyzed Asymmetric Aldol Reaction

To establish a performance baseline, we look to the extensively documented L-proline-catalyzed asymmetric aldol reaction. This reaction is a cornerstone of organocatalysis, valued for its ability to create chiral β-hydroxy carbonyl compounds, which are vital building blocks in pharmaceuticals.[6] The reaction between a ketone donor and an aldehyde acceptor catalyzed by L-proline consistently delivers high yields and excellent stereoselectivity.

Comparative Performance Data

The following table summarizes typical performance data for the L-proline catalyzed aldol reaction between acetone and various aromatic aldehydes. This data serves as the benchmark against which any new catalyst, including our hypothetical this compound, would be measured.

EntryAldehyde AcceptorSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
14-NitrobenzaldehydeDMSO306876[4]
2IsobutyraldehydeAcetone59796[7]
3BenzaldehydeMeOH/H₂O107895[8]
44-ChlorobenzaldehydeDCM108598[9]

Analysis of Causality: The success of L-proline is attributed to several key features. Its secondary amine forms the crucial enamine intermediate. The carboxylic acid group is believed to act as a co-catalyst, participating in hydrogen bonding to stabilize the transition state and facilitate proton transfer during hydrolysis.[3][10] This bifunctional nature is a hallmark of its high efficiency.

Our target compound, this compound, lacks this carboxylic acid moiety. This is a critical structural difference. Any catalytic activity would rely solely on the amine functionality and the steric environment created by the gem-dimethyl groups and the piperidine ring. While it might catalyze the reaction, the absence of the intramolecular acid co-catalyst suggests it may require higher catalyst loading, longer reaction times, or achieve lower stereoselectivity compared to L-proline.

Proposed Experimental Protocol for Catalyst Evaluation

To empirically validate the catalytic potential of this compound, a standardized experimental protocol is essential. The following procedure for a benchmark aldol reaction is provided as a self-validating system for researchers.

Workflow: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

Experimental_Workflow start Start: Prepare Reagents step1 To a vial, add catalyst (this compound, 0.075 mmol) and Acetone (2.5 mL). start->step1 step2 Stir the mixture for 10 minutes at room temperature. step1->step2 step3 Add 4-Nitrobenzaldehyde (0.25 mmol). step2->step3 step4 Stir at room temperature for 24-72 hours. Monitor reaction by TLC. step3->step4 step5 Quench the reaction with saturated aqueous NH₄Cl solution. step4->step5 step6 Extract with ethyl acetate (3 x 10 mL). step5->step6 step7 Dry organic layer over MgSO₄, filter, and concentrate. step6->step7 step8 Purify crude product via flash column chromatography. step7->step8 end Analyze Product: Yield, ¹H NMR, Chiral HPLC (for ee) step8->end

Caption: Step-by-step experimental workflow for testing the catalytic activity of the target compound.

Detailed Methodology

Materials:

  • This compound (Catalyst)

  • 4-Nitrobenzaldehyde (Substrate)

  • Acetone (Reagent and Solvent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add this compound (11.6 mg, 0.075 mmol, 30 mol%).

  • Solvent/Reagent Addition: Add acetone (2.5 mL). Stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.

  • Substrate Addition: Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equiv).

  • Reaction: Cap the vial and stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 12 hours until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure aldol product.

  • Analysis: Determine the isolated yield. Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

This protocol, when run in parallel with an L-proline-catalyzed control reaction, will provide a direct and objective comparison of catalytic performance.

Conclusion and Future Outlook

While this compound remains an unevaluated entity in the world of organocatalysis, its structural characteristics suggest a potential, albeit likely modest, catalytic capability in asymmetric reactions. Its primary structural deficit compared to the benchmark catalyst L-proline is the lack of a carboxylic acid group, which plays a vital role in transition state stabilization.

This guide provides the foundational logic, comparative data, and a robust experimental protocol for any researcher, scientist, or drug development professional to investigate its efficacy. The exploration of such simple, commercially available molecules is a cost-effective and scientifically valuable endeavor. Should this compound show any activity, it could open avenues for a new class of sterically demanding, monofunctional amine catalysts. The provided framework ensures that such an investigation can be conducted with scientific rigor, contributing valuable data to the ever-evolving field of asymmetric synthesis.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions.

  • BenchChem. (2025). Application Notes and Protocols for Organocatalyzed Aldol Reactions.

  • Capozzi, M. A. M., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(1), 123.

  • Ismail, T. H., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 39, 1032-1045.

  • List, B. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

  • Chowdari, N. S., Ramachary, D. B., & Barbas, C. F. (2003). Organocatalytic Asymmetric Assembly Reactions: The Aldol Reaction. In Modern Aldol Reactions (pp. 1-46). Wiley-VCH. (Note: Specific data cited from secondary sources reviewing this work).
  • LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions.

  • Moldb. (n.d.). This compound.

  • Santa Cruz Biotechnology. (n.d.). 2-methyl-2-piperidin-1-ylpropanal.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-(piperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper handling and disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of ethical scientific practice and a critical component of laboratory safety. This guide provides a detailed protocol for the proper disposal of 2-Methyl-2-(piperidin-1-yl)propanal, a compound whose structure necessitates a careful consideration of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical families to provide a robust, safety-oriented disposal plan.

Understanding the Chemical Profile of this compound

A thorough understanding of a chemical's structure and functional groups is paramount to predicting its behavior and potential hazards. This compound (CAS No. 16042-93-6) is a molecule that combines an aldehyde functionality with a tertiary amine embedded within a piperidine ring.[1][2] This unique combination informs our approach to its safe disposal.

  • The Aldehyde Group: Aldehydes are a class of organic compounds known for their reactivity and, in many cases, their toxicity.[3][4] They can be irritants and sensitizers, and some are considered hazardous.[5] The aldehyde group in this molecule is sterically hindered by the adjacent quaternary carbon, which may influence its reactivity.

  • The Piperidine Moiety: Piperidine is a heterocyclic amine that is a common structural motif in many pharmaceuticals and specialty chemicals. The piperidine ring in this compound contains a tertiary amine. Tertiary amines can have their own toxicological profiles and can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.[6] Studies on the atmospheric degradation of piperidine show that it can react with hydroxyl radicals, leading to various oxidation products.[7][8][9]

Given these structural features, it is prudent to treat this compound as a potentially hazardous substance. The primary concerns for disposal will revolve around its potential flammability, toxicity, and reactivity.

Hazard Assessment and Personal Protective Equipment (PPE)

Without a specific SDS, a conservative approach to safety is essential. The following table summarizes the inferred hazards and the corresponding recommended PPE.

Inferred Hazard Rationale Recommended Personal Protective Equipment (PPE)
Flammability Many organic solvents and aldehydes are flammable.[10]Flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, nitrile gloves.
Skin and Eye Irritation Aldehydes are often irritating to the skin and eyes.Chemical splash goggles, nitrile gloves, lab coat.
Respiratory Irritation Volatile organic compounds can cause respiratory tract irritation.Work in a well-ventilated area or a chemical fume hood.
Toxicity Aldehydes and some amine-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]Standard laboratory PPE as listed above. Avoid generating aerosols.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound should follow a carefully planned workflow to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process.

Sources

Navigating the Safe Handling of 2-Methyl-2-(piperidin-1-yl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 2-Methyl-2-(piperidin-1-yl)propanal (CAS No. 16042-93-6), a compound utilized in proteomics research. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes available hazard information with established best practices for chemical safety to ensure the well-being of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile

  • Hazard Codes: Xn, N

  • Risk Statements: R22, R50

  • Hazard Class: IRRITANT

These classifications suggest that this compound is harmful if swallowed , very toxic to aquatic organisms , and can cause irritation to the skin, eyes, and respiratory system. The "Xn" code signifies a harmful substance, while "N" indicates it is dangerous for the environment.

Given these potential hazards, a cautious and proactive approach to personal protection, handling, and disposal is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against potential skin contact. The outer glove can be removed if contaminated without exposing the skin.
Eyes Chemical splash gogglesOffers superior protection against splashes and aerosols compared to safety glasses.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as during transfers of larger quantities or when heating the substance.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method for preventing inhalation exposure. A respirator may be required for spill cleanup or in situations where ventilation is inadequate.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area Designation: Always handle this compound within a designated area of a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing: Tare a clean, dry container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the chemical using a clean spatula. Avoid creating dust or aerosols.

  • Container Sealing: Immediately and securely seal the container after weighing.

Dissolving and Reactions
  • Solvent Addition: Add solvent to the container slowly and carefully to avoid splashing.

  • Temperature Control: If heating is required, use a controlled heating mantle and monitor the reaction temperature closely. Avoid rapid heating, which can lead to pressure buildup and potential release of vapors.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the escape of vapors.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Extraction and Purification: Perform all extractions and purification steps, such as column chromatography, within the fume hood.

Emergency Procedures: Be Prepared

Spills
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a substance classified as very toxic to aquatic organisms, proper disposal is critical to prevent environmental contamination.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do NOT pour any waste down the drain.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Conclusion

The responsible and safe handling of this compound is achievable through a combination of understanding its potential hazards, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies. By following this guidance, researchers can mitigate risks and continue their vital work in a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.